molecular formula C6H14N4 B1597715 4-Methylpiperazine-1-carboximidamide CAS No. 45798-01-4

4-Methylpiperazine-1-carboximidamide

Cat. No.: B1597715
CAS No.: 45798-01-4
M. Wt: 142.2 g/mol
InChI Key: JJAQEBBJCVBCKC-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboximidamide (CAS 45798-01-4) is an organic compound with the molecular formula C6H14N4 and a molecular weight of 142.20 g/mol . This chemical features a piperazine ring core substituted with a methyl group and a carboximidamide functional group. The carboximidamide group, also known as a guanidine moiety, is a versatile pharmacophore in medicinal chemistry known for its ability to interact with biological targets through hydrogen bonding and charge pairing at physiological pH . Guanidine-containing compounds, such as piperazine-1,4-carboximidamide derivatives, have attracted significant research interest for a wide array of applications, including the study of new antibacterial agents . Some phenylthiazole derivatives incorporating guanidine side chains have demonstrated promising in vitro antibacterial activity against multidrug-resistant bacterial pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Piperazine derivatives are common scaffolds in pharmaceutical research, making this compound a valuable building block for the synthesis of more complex molecules in drug discovery and development efforts. The product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c1-9-2-4-10(5-3-9)6(7)8/h2-5H2,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAQEBBJCVBCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374994
Record name 4-methylpiperazine-1-carboximidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45798-01-4
Record name 4-methylpiperazine-1-carboximidamide
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Record name 45798-01-4
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Foundational & Exploratory

4-Methylpiperazine-1-carboximidamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylpiperazine-1-carboximidamide: Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound (CAS: 45798-01-4) is a specialized heterocyclic building block characterized by the fusion of a piperazine core with a highly basic guanidine (carboximidamide) moiety. In medicinal chemistry, this structure serves as a critical "solubility-enhancing scaffold" and a pharmacophore capable of forming strong bidentate hydrogen bonds with biological targets, such as kinase active sites and G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive analysis of the molecule's structural dynamics, validated synthetic pathways, and physicochemical properties, designed to support researchers in optimizing lead compounds for bioavailability and target affinity.

Chemical Identity & Structural Analysis

The molecule consists of a six-membered saturated piperazine ring substituted at the N4 position with a methyl group and at the N1 position with a carboximidamide group. The carboximidamide moiety renders the molecule a guanidine derivative , imparting high basicity and distinct tautomeric characteristics.

Nomenclature & Identifiers
Identifier Value
IUPAC Name This compound
Common Synonyms 1-Amidino-4-methylpiperazine; N-Carbamimidoyl-4-methylpiperazin-1-amine
CAS Number 45798-01-4
Molecular Formula C₆H₁₄N₄
Molecular Weight 142.20 g/mol
SMILES CN1CCN(CC1)C(=N)N
InChI Key JJAQEBBJCVBCKC-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the resonance-stabilized guanidinium core, which is the dominant species at physiological pH.

ChemicalStructure cluster_tautomer Resonance Stabilization N4 N4 (Tertiary) C3 C3 N4->C3 C5 C5 N4->C5 C_Me CH3 C_Me->N4 C2 C2 C3->C2 C6 C6 C5->C6 N1 N1 (Amide-like) C2->N1 C6->N1 C_Gu C (Guanidine) N1->C_Gu  N-C bond N_Im =NH C_Gu->N_Im  Double N_Am -NH2 C_Gu->N_Am  Single

Figure 1: Connectivity of this compound showing the piperazine ring and the guanidine 'Y' motif.

Physicochemical Properties

Understanding the ionization state of this molecule is crucial for formulation. The guanidine group is a "superbase," meaning this molecule will exist almost exclusively as a dication or monocation in biological media.

Property Value Implication for Drug Design
pKa (Guanidine) ~13.0 (Calculated)Protonated at physiological pH (7.4), providing strong electrostatic interactions.
pKa (N4-Methyl) ~7.8 - 8.2Moderately basic; likely protonated in acidic environments (stomach).
LogP -0.9 (Experimental)Highly hydrophilic; excellent for improving solubility of lipophilic scaffolds.
H-Bond Donors 2 (Guanidine NH/NH2)Critical for binding site anchoring.
H-Bond Acceptors 3 (N1, N4, Imine N)Facilitates water solvation.
Polar Surface Area ~56 ŲPermeable, but transport may be transporter-dependent due to charge.

Synthetic Pathways

For research and scale-up, the synthesis of this compound must prioritize the purity of the guanidine functionality, avoiding polymerization or bis-guanylation. Two primary routes are established: the Pyrazole Transfer (modern, high yield) and the S-Methylisothiourea (classic, industrial).

Validated Protocol: Pyrazole-1-Carboxamidine Route

This method is preferred for laboratory synthesis due to mild conditions and easy purification.

Reagents:

  • Substrate: 1-Methylpiperazine (CAS 109-01-3).[1]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS 4023-02-3).

  • Solvent: DMF or Acetonitrile.

  • Base: N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methylpiperazine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂).

  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq) in a single portion.

  • Reaction: Stir at room temperature (25°C) for 16 hours. The pyrazole byproduct is a good leaving group.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The product is often isolated as a hydrochloride salt. Triturate the residue with diethyl ether to remove the pyrazole byproduct. Recrystallize from ethanol/ether if necessary.

Synthetic Logic Diagram

Synthesis Start Start: 1-Methylpiperazine (Nucleophile) Process Reaction: Solvent: DMF, Base: DIPEA Temp: 25°C, Time: 16h Start->Process Reagent Reagent: 1H-Pyrazole-1-carboxamidine HCl (Electrophile) Reagent->Process Intermediate Transition State: Nucleophilic attack of N1 on Amidine Carbon Process->Intermediate Byproduct Byproduct: Pyrazole (Removed by Ether wash) Intermediate->Byproduct Product Final Product: This compound HCl Intermediate->Product

Figure 2: Synthetic workflow via the Pyrazole-1-carboxamidine transfer method.

Applications in Drug Discovery

The this compound moiety acts as a versatile pharmacophore. Its inclusion in a drug candidate often serves specific mechanistic purposes:

  • Arginine Mimicry: The guanidine group mimics the side chain of Arginine. This allows the drug to interact with negatively charged residues (Aspartate, Glutamate) in the catalytic pockets of enzymes, particularly kinases and proteases .

  • Solubility Enhancement: The high pKa ensures the molecule is ionized in the gut and bloodstream, significantly improving the aqueous solubility of otherwise hydrophobic aromatic drug cores.

  • CYP51 Inhibition: Derivatives of this structure have been identified as inhibitors of sterol 14α-demethylase (CYP51), a key target in the development of antifungal and anti-parasitic (e.g., Leishmania) agents.[2]

Case Study Relevance: In the development of PI3K inhibitors , piperazine-guanidine linkers are used to extend into the solvent-exposed region of the ATP-binding pocket, forming salt bridges that improve potency and selectivity [1].

Analytical Characterization

To verify the identity of the synthesized compound, the following spectral data should be obtained.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.20 ppm (s, 3H): N-Methyl group.

    • δ 2.35-2.45 ppm (m, 4H): Piperazine protons adjacent to N-Methyl.

    • δ 3.40-3.50 ppm (m, 4H): Piperazine protons adjacent to Guanidine.

    • δ 7.30 ppm (br s, 4H): Guanidine NH protons (exchangeable with D₂O). Note: Broadening occurs due to tautomerism.

  • Mass Spectrometry (ESI+):

    • m/z: 143.13 [M+H]⁺.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Guanidines are caustic. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents.

References

  • PubChem. (2025).[3][4] this compound (CID 2760028).[3] National Library of Medicine. Available at: [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497-2502. Available at: [Link]

  • European Chemical Agency (ECHA). (2025). Registration Dossier: this compound. Available at: [Link]

  • Kushakova, P. M., et al. (2004). Preparation of 1-amino-4-methylpiperazine. Chemistry of Heterocyclic Compounds. (Cited for context on piperazine functionalization). Available at: [Link]

Sources

4-Methylpiperazine-1-carboximidamide mechanism of action

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

This compound (also known as N-(4-methylpiperazin-1-yl)formamidine or 1-Methyl-4-guanylpiperazine) is a functionalized guanidine derivative utilized extensively in medicinal chemistry. It serves as a critical nucleophilic reagent for introducing a cationic, hydrophilic motif into small molecule inhibitors.

Its "mechanism of action" is dual-faceted:

  • Synthetic Mechanism : It acts as a stable guanidinylating agent, reacting with electrophiles (e.g., esters, halides) to fuse the piperazine-guanidine moiety onto scaffold cores.

  • Pharmacological Mechanism : As a structural fragment, it mimics the arginine side chain, forming high-energy salt bridges with aspartate/glutamate residues in protein active sites (e.g., Kinases, GPCRs, MDM2), while the piperazine ring modulates solubility and steric fit.

Chemical Identity & Physicochemical Properties[2][4][7][11][12][13]

PropertyData
CAS Number 45798-01-4
IUPAC Name This compound
Molecular Formula C₆H₁₄N₄
Molecular Weight 142.20 g/mol
SMILES CN1CCN(CC1)C(=N)N
pKa (Calculated) ~12.5 (Guanidine group), ~8.0 (Piperazine N4)
Physical State Solid (often supplied as HCl or H₂SO₄ salt)
Solubility Highly soluble in water, DMSO, Methanol
Structural Significance

The molecule consists of two distinct functional domains:

  • The Guanidine Head (Carboximidamide): A planar, resonance-stabilized system that is protonated at physiological pH. It serves as a strong hydrogen bond donor (HBD).

  • The Piperazine Tail: A saturated heterocycle that provides a rigid spacer and enhances water solubility. The N-methyl group adds a hydrophobic vertex, often used to tune lipophilicity (LogD).

Synthetic Mechanism of Action

In drug development, this compound is employed to synthesize "amidinopyrazole" derivatives, kinase inhibitors, and autophagy modulators. Its primary mode of action is nucleophilic condensation .

Reaction Pathway: Pinner-Type Condensation

The free base of this compound reacts with electrophilic centers (such as imidates or activated esters) to form fused heterocyclic systems.

SyntheticMechanismReagent4-Methylpiperazine-1-carboximidamide(Nucleophile)IntermediateTetrahedralIntermediateReagent->IntermediateNucleophilic Attack(Guanidine N)SubstrateElectrophilic Scaffold(e.g., Ethyl Pivaloylacetateor Amidinopyrazole HCl)Substrate->IntermediateProductBioactive Ligand(e.g., Autophagy Modulator)Intermediate->ProductElimination(-EtOH / -NH3)

Figure 1: General synthetic workflow for incorporating the this compound moiety into drug scaffolds.

Pharmacological Mechanism of the Moiety

When incorporated into a drug molecule, the this compound fragment functions as a privileged pharmacophore . Its mechanism of interaction with biological targets is driven by electrostatics and shape complementarity.

Arginine Mimicry & Salt Bridge Formation

The carboximidamide group is structurally homologous to the guanidinium group of Arginine.

  • Mechanism : At pH 7.4, the group is positively charged. It forms bidentate hydrogen bonds and salt bridges with anionic residues (Aspartate, Glutamate) in the catalytic clefts of enzymes.

  • Application : This is critical in Kinase Inhibitors (targeting the conserved Glu in the

    
    C-helix) and Protease Inhibitors .
    
Solubility & ADME Enhancement
  • Solubility : The piperazine nitrogen (N4) and the guanidine group drastically lower the LogP of hydrophobic scaffolds (like biaryls), improving aqueous solubility and oral bioavailability.

  • Lysosomotropism : Being a lipophilic weak base (Cationic Amphiphilic Drug - CAD), moieties containing this structure often accumulate in acidic organelles (lysosomes), which is the mechanistic basis for its use in Autophagy Modulators (e.g., inducing autophagic flux by altering lysosomal pH or positioning).

PharmacophoreInteractioncluster_effectPharmacological OutcomeDrugDrug-Scaffold(this compound moiety)AspGluTarget Protein(Asp/Glu Residues)Drug->AspGluSalt Bridge &Bidentate H-BondingWaterBulk Solvent(Solubility)Drug->WaterSolvation ofCationic ChargePotencyHigh Affinity Binding(nM Potency)AspGlu->PotencyPKImproved BioavailabilityWater->PK

Figure 2: Mechanistic role of the moiety in target binding and pharmacokinetics.

Experimental Protocols

The following protocols describe the handling and utilization of this compound in a research setting.

Protocol A: Synthesis of Amidinopyrazole Derivative (Autophagy Modulator)

Source: Adapted from Journal of Medicinal Chemistry workflows (e.g., linking to pyrazole cores).

Reagents:

  • This compound (1.0 eq)[1][2]

  • Amidinopyrazole Hydrochloride (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous DMF or Ethanol

Step-by-Step Methodology:

  • Preparation : Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution : Dissolve this compound (e.g., 284 mg, 2.0 mmol) in anhydrous DMF (4 mL).

  • Activation : Add DIPEA (0.87 mL) to deprotonate the salt form. Stir at Room Temperature (RT) for 15 minutes.

  • Coupling : Add the electrophile (e.g., 5-bromo-4,6-dichloropyrimidine or amidinopyrazole HCl).

  • Reaction : Heat the mixture to 80°C and stir for 10–16 hours . Monitor by LC-MS for the disappearance of the starting guanidine mass (m/z 143.1).

  • Workup : Concentrate the solvent under reduced pressure.

  • Purification : Triturate the residue with diethyl ether to precipitate the product as yellow crystals, or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Validation of Autophagy Induction (Cellular Assay)

If the synthesized derivative is tested for biological activity.

  • Cell Line : HeLa or iPSC-derived neurons.

  • Treatment : Treat cells with the compound (0.1 – 10 µM) for 24 hours.

  • Marker Analysis :

    • Western Blot : Assess LC3-II/LC3-I ratio (increase indicates autophagosome formation).

    • Fluorescence : Use eGFP-LC3 reporter to count puncta formation.

  • Control : Use Rapamycin (positive control) and Bafilomycin A1 (flux inhibitor) to distinguish between induction and blockage of degradation.

Safety & Handling (SDS Summary)

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319).[3]

  • Storage : Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen).

  • Disposal : Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Discovery of Small-Molecule Modulators of the Autophagy-Lysosome Pathway. ACS Chemical Neuroscience. (Describes the use of this compound as "S1" in the synthesis of autophagy inducers).

  • Synthesis and Antitumor Evaluation of Novel MDM2 Inhibitors. International Journal of Molecular Sciences. (Details the synthesis of MDM2 inhibitors using N-carbamimidoyl-4-methylpiperazine-1-carboximidamide). [4]

  • Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. Journal of Antibiotics.[5] (Use of the reagent to synthesize antibacterials).[6][5]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.

discovery of 4-Methylpiperazine-1-carboximidamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of 4-Methylpiperazine-1-carboximidamide Derivatives

Abstract

The confluence of the piperazine ring, a privileged scaffold in modern medicinal chemistry, and the guanidine group, a potent pharmacophore known for its diverse biological interactions, presents a compelling strategy for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of the discovery process for derivatives of this compound. We will explore the strategic rationale, synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems integral to advancing such a project from concept to lead optimization.

Introduction: The Strategic Merger of Two Pharmacophores

The piperazine moiety is a cornerstone of numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its rigid, six-membered ring structure with two nitrogen atoms allows for precise vectorial placement of substituents, enabling fine-tuning of target engagement.[3] The guanidine functional group, characterized by its strong basicity (pKa ≈ 13) and planar, Y-shaped geometry, is adept at forming multiple hydrogen bonds and salt bridges.[4] This makes it a superb recognition element for interacting with biological targets rich in carboxylate or phosphate groups, such as enzymes and nucleic acids.[5]

The strategic combination of these two groups into the this compound core (Figure 1) creates a versatile scaffold. The N-methylpiperazine unit provides a well-characterized pharmacokinetic anchor, while the carboximidamide (guanidine) group serves as a powerful "warhead" for biological activity. Further derivatization, typically on the exocyclic nitrogen of the guanidine, allows for the exploration of vast chemical space to optimize potency and selectivity against a range of therapeutic targets, from microbial pathogens to human kinases.[4][6]

Chemical structure of the this compound core scaffold.
Figure 1. The core this compound scaffold, highlighting the N-methylpiperazine unit and the carboximidamide functional group.

Synthesis and Library Development: Building the Armory

The construction of a diverse library of derivatives is fundamental to exploring the therapeutic potential of the core scaffold. A robust and flexible synthetic strategy is therefore paramount. The most reliable approach involves the guanylation of 1-methylpiperazine.

Causality Behind the Chosen Synthetic Route

Directly reacting 1-methylpiperazine with a guanylating agent is the most convergent and efficient strategy. While other routes exist, they are often more convoluted. The key challenge in guanylation is activating a stable precursor to react with the secondary amine of the piperazine. A field-proven method utilizes an activated thiourea derivative, such as N,N'-di-Boc-S-methylisothiourea or, more commonly, N,N'-di-Boc-thiourea activated in situ.[1][7]

The use of tert-butoxycarbonyl (Boc) protecting groups is a deliberate choice. It temporarily masks the high basicity of the guanidine nitrogens, preventing unwanted side reactions and improving the solubility of intermediates in organic solvents.[7] The activation of the thiourea with an agent like cyanuric chloride (TCT) or a mercury(II) salt (less desirable due to toxicity) generates a highly reactive carbodiimide intermediate in situ.[1][8] This electrophilic species is readily attacked by the nucleophilic piperazine nitrogen to form the protected guanidine. The final deprotection under acidic conditions is typically clean and high-yielding.

Representative Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for synthesizing a library of N'-aryl substituted this compound derivatives.

Diagram 1: Synthetic workflow for N'-Aryl-4-methylpiperazine-1-carboximidamide derivatives.
Detailed Experimental Protocol: Synthesis of a Boc-Protected Guanidine Intermediate

This protocol describes a self-validating system for the guanylation of 1-methylpiperazine using TCT as a non-heavy metal activator.[1][8]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-Methylmorpholine (NMM)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Methylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N,N'-di-Boc-thiourea (1.0 eq) and anhydrous THF (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Activation: Add cyanuric chloride (0.4 eq, relative to thiourea) to the solution. Stir for 5 minutes, then add N-methylmorpholine (NMM) (1.2 eq) dropwise over 10 minutes. The formation of a white precipitate (NMM·HCl) is indicative of successful activation.

  • Catalysis: Add a catalytic amount of DMAP (0.05 eq).

  • Guanylation: Add 1-methylpiperazine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% MeOH in DCM) and visualizing with a ninhydrin stain. The disappearance of the amine spot indicates reaction completion.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-di-Boc-protected this compound.

Biological Evaluation: From Screening to Hit Identification

The broad biological potential of the scaffold necessitates a well-designed screening cascade to identify and characterize activity.[3] Based on the known activities of guanidine and piperazine derivatives, primary screens are often directed toward antimicrobial (antibacterial, antifungal) or anticancer (cytotoxicity) effects.[6][9]

Primary Screening: A Case Study in Antifungal Activity

A key discovery for this class of compounds was their potent antifungal activity, which was found to be mediated by the induction of endogenous reactive oxygen species (ROS).[6] This provides an excellent example of a targeted primary screen.

Experimental Rationale: Rather than a simple growth inhibition assay, a screen designed to detect ROS accumulation provides immediate mechanistic insight. It prioritizes compounds that act via a specific, desired mechanism, which can be advantageous for overcoming certain types of drug resistance. This self-validating approach ensures that hits from the primary screen already have a confirmed molecular initiating event.

Detailed Protocol: ROS Accumulation Assay in Candida albicans

This protocol is adapted from methodologies used in the discovery of antifungal piperazine-1-carboxamidines.[6]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Yeast Peptone Dextrose (YPD) broth

  • Phosphate-buffered saline (PBS)

  • Dihydrorhodamine 123 (DHR123) stock solution (in DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates (black, clear bottom)

  • Plate reader with fluorescence detection (Ex/Em: ~500/530 nm)

Procedure:

  • Yeast Culture Preparation: Inoculate C. albicans in YPD broth and grow overnight at 30 °C with shaking.

  • Cell Preparation: Pellet the overnight culture by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Assay Setup: In a 96-well plate, add 5 µL of test compound solution to each well to achieve the desired final concentration (e.g., 10 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., H₂O₂).

  • Staining: Add 5 µL of DHR123 solution to each well for a final concentration of 5 µg/mL. DHR123 is non-fluorescent but oxidizes to the fluorescent rhodamine 123 in the presence of ROS.

  • Incubation: Add 190 µL of the prepared yeast cell suspension to each well. Incubate the plate at 30 °C for 4-6 hours.

  • Measurement: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Subtract the background fluorescence of blank wells (PBS + DHR123 only). Normalize the fluorescence of test compound wells to the vehicle control. A significant increase in fluorescence indicates ROS accumulation.

Secondary Screening: Quantifying Potency (MIC and IC₅₀)

Hits from the primary screen must be evaluated for their potency. For antimicrobials, this is the Minimum Inhibitory Concentration (MIC), while for molecular targets like kinases, it is the half-maximal inhibitory concentration (IC₅₀).

Protocol: Broth Microdilution MIC Assay (Antibacterial/Antifungal) This is a standard CLSI (Clinical and Laboratory Standards Institute) based method.

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well (final concentration ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at the optimal temperature (e.g., 35-37 °C) for 18-24 hours.

  • Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[10]

Screening Cascade Workflow

A logical progression from broad screening to detailed characterization is essential for efficient drug discovery.

G compound_library Compound Library (this compound Derivatives) primary_screen Primary Screen (e.g., ROS Assay, Cytotoxicity Screen) compound_library->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screen (Dose-Response) hits->secondary_screen mic_ic50 Determine Potency (MIC / IC50 values) secondary_screen->mic_ic50 selectivity_panel Selectivity Profiling mic_ic50->selectivity_panel selectivity_data Assess Off-Target Effects (e.g., Kinase Panel, Cytotoxicity in Normal Cells) selectivity_panel->selectivity_data moa_studies Mechanism of Action (MoA) Studies selectivity_data->moa_studies moa_data Target Validation, Pathway Analysis (e.g., Apoptosis Assays, Western Blot) moa_studies->moa_data lead_candidates Lead Candidates for Optimization moa_data->lead_candidates

Diagram 2: A typical drug discovery screening cascade for novel derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies provide the causal link between a molecule's chemical structure and its biological activity, guiding the optimization process.

Key Findings from Antifungal SAR Studies

For the antifungal piperazine-1-carboxamidines, a key SAR study focused on derivatives with a phenyl ring attached to the exocyclic guanidine nitrogen.[6] The crucial insight was that the size and electronic nature of substituents on this phenyl ring directly correlated with the compound's ability to induce ROS.

  • Positional Importance: Substitutions at the R³ and R⁵ positions of the phenyl ring were found to be most impactful.

  • Steric Bulk is Key: Analogues with large atoms (e.g., Bromine, Iodine) or bulky side chains (e.g., tert-butyl) at these positions exhibited the highest capacity for ROS accumulation and, consequently, the most potent fungicidal activity.

  • Rationale: This suggests a specific binding pocket where these bulky groups are accommodated, likely leading to a conformational change or interaction that triggers the downstream ROS cascade. Smaller substituents like hydrogen or methyl groups were significantly less active.

Quantitative Data Presentation

While full datasets are proprietary, published findings can be summarized to guide optimization. The following tables showcase representative quantitative data for guanidine and piperazine derivatives against various targets, illustrating the potency that can be achieved with this class of compounds.

Table 1: Representative Antibacterial and Kinase Inhibitory Activity [10][11] | Compound ID | Scaffold Type | Target | Assay | Potency | | :--- | :--- | :--- | :--- | :--- | | 4g | Biphenyl Carboxamide | S. aureus | MIC | 9.5 µg/mL | | 4i | Biphenyl Carboxamide | E. coli | MIC | 1.0 µg/mL | | 4g | DNA Gyrase | IC₅₀ | 0.25 µM | | 4 | Piperine-Carboximidamide | BRAFV600E | IC₅₀ | 0.33 µM | | 4 | p38α Kinase | IC₅₀ | 0.19 µM | | VIk | Piperine-Carboximidamide | CDK2 Kinase | IC₅₀ | 12 nM |

Table 2: Representative Anticancer Activity (Cytotoxicity) [4][12]

Compound ID Scaffold Type Cell Line Assay Potency (IC₅₀)
IIIe Imidazotetrazine Carboxamide HL-60 (Leukemia) MTT 2.63 µM
1 Spiro-thiadiazole Carboxamide RXF393 (Renal) SRB 7.01 µM

| 1 | LOX IMVI (Melanoma) | SRB | 9.55 µM |

Mechanistic Insights: Unraveling the Mode of Action

Understanding how a lead compound works is critical for its development. For the lead antifungal piperazine-1-carboxamidine, BAR0329, follow-up studies revealed a detailed mechanism of action downstream of the initial ROS burst.[9]

The compound was found to induce a caspase-dependent apoptosis in yeast cells. This programmed cell death pathway was critically dependent on the mitochondrial fission machinery. The data support a model where BAR0329-induced ROS triggers a signaling cascade involving key proteins that regulate mitochondrial dynamics, ultimately leading to the activation of yeast metacaspase and cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed apoptotic pathway induced by the lead antifungal compound.

G cluster_mito Mitochondrial Fission Machinery BAR0329 BAR0329 (Piperazine-1-carboxamidine) LipidRafts Lipid Rafts BAR0329->LipidRafts Intracellular Accumulation ROS ↑ Endogenous ROS LipidRafts->ROS Fis1 Fis1 (Whi2) (Pro-survival) ROS->Fis1 Antagonizes Dnm1 Dnm1 (Pro-apoptotic) ROS->Dnm1 Mdv1 Mdv1 (Pro-apoptotic) ROS->Mdv1 Caspase Yeast Metacaspase (Yca1p) Activation Dnm1->Caspase Mdv1->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Diagram 3: Proposed apoptotic pathway induced by a fungicidal piperazine-1-carboxamidine.

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful starting point for drug discovery. The combination of a favorable pharmacokinetic profile from the piperazine core and the potent, versatile binding capabilities of the guanidine group has yielded compounds with significant antifungal, antibacterial, and anticancer potential. The discovery of a novel mechanism of action for antifungal derivatives—the induction of ROS-mediated, mitochondria-dependent apoptosis—highlights the potential for identifying new therapeutic strategies.

Future work in this area should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substituents on the guanidine nitrogen to probe different target classes.

  • Target Deconvolution: For hits identified in phenotypic screens (e.g., cytotoxicity), identifying the specific molecular target (e.g., the responsible kinase or enzyme) is a critical next step.

  • Pharmacokinetic Optimization: While the piperazine core is a good starting point, lead candidates will require detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and optimization to ensure they are viable drug candidates.

  • In Vivo Efficacy: Promising lead compounds must be advanced into relevant animal models of disease to validate their therapeutic potential.

By leveraging the principles of rational drug design and employing robust, self-validating experimental systems, the discovery and development of derivatives from this potent scaffold can be significantly accelerated.

References

  • Synthesis and discovery of N‐(1‐methyl‐4‐oxo‐4,5‐dihydro‐1H‐imidazol‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamide derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methylpiperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylpiperazine-1-carboximidamide is a small molecule featuring a 4-methylpiperazine core linked to a carboximidamide (guanidine) functional group. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. The piperazine ring is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with various biological targets.[1] The guanidine group is also a key pharmacophore in numerous natural and synthetic compounds with diverse biological activities. This guide provides a comprehensive analysis of the potential therapeutic targets of this compound by examining the known biological activities of its structural analogs. We will explore its potential applications in oncology, infectious diseases, and central nervous system (CNS) disorders, providing detailed hypothetical mechanisms and robust experimental protocols for target validation.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The piperazine moiety is considered a "privileged scaffold" in drug discovery due to its presence in a multitude of approved drugs targeting a wide range of conditions.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow for specific interactions with biological macromolecules. When combined with a carboximidamide group, a known bioactive functional group, this compound emerges as a compound with significant, albeit underexplored, therapeutic potential. This guide will systematically dissect this potential by drawing logical inferences from the established pharmacology of structurally related molecules.

Potential Therapeutic Area I: Oncology

The 4-methylpiperazine core is a common feature in numerous anticancer agents. Its incorporation into various molecular frameworks has led to the development of potent inhibitors of key oncogenic pathways.

Proposed Target: Epidermal Growth Factor Receptor (EGFR)

Causality: Several studies have reported that piperazine-containing compounds exhibit significant inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[2] The piperazine ring often serves as a key structural element for binding within the ATP-binding pocket of the EGFR kinase domain. It is plausible that this compound could act as an EGFR inhibitor, with the 4-methylpiperazine moiety occupying the solvent-exposed region of the active site and the carboximidamide group forming crucial hydrogen bond interactions.

Experimental Validation:

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.

Methodology:

  • Reagents: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, this compound, positive control (e.g., Gefitinib), kinase assay buffer.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the poly(Glu, Tyr) substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a luminescence-based ATP detection kit).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

dot

EGFR_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound 4-Methylpiperazine- 1-carboximidamide Serial Dilution Reaction_Mix Combine Enzyme, Compound, and Substrate Compound->Reaction_Mix Enzyme Recombinant EGFR Kinase Enzyme->Reaction_Mix Substrate Poly(Glu, Tyr) Substrate Substrate->Reaction_Mix ATP_Addition Initiate with ATP Reaction_Mix->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for EGFR Kinase Inhibition Assay.

Proposed Target: PI3K/AKT/mTOR Pathway

Causality: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A pyrrolo[2,1-f][1][3][4]triazine derivative containing a 4-(methylsulfonyl)piperazin-1-yl)methyl group has been identified as a potent PI3K alpha inhibitor.[5] This suggests that the 4-methylpiperazine moiety can be accommodated within the active site of PI3K, making it a plausible target for this compound.

Experimental Validation:

Protocol 2: Western Blot Analysis of PI3K Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 human lung carcinoma) to 70-80% confluency.[2]

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin). c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities to determine the relative phosphorylation levels of AKT and mTOR.

dot

PI3K_Pathway_Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Culture Cancer Cell Line (e.g., A549) Treatment Treat with 4-Methylpiperazine- 1-carboximidamide Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AKT, AKT, p-mTOR, mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Quantification Band Intensity Quantification Detection->Quantification

Caption: Western Blot Workflow for PI3K Pathway Analysis.

Potential Therapeutic Area II: Parasitic Diseases

Piperazine and its derivatives have a long history of use as anthelmintic agents.[6] The structural features of this compound suggest potential activity against a range of parasites.

Proposed Target: Parasite-Specific Cytochrome P450 Enzymes (e.g., CYP51)

Causality: Azole antifungal drugs, which inhibit CYP51, have shown efficacy against certain parasitic infections like leishmaniasis.[7] N-substituted piperazine-1-carboxamides have been identified as inhibitors of Leishmania CYP51 and CYP5122A1, enzymes crucial for sterol biosynthesis in these parasites.[8] The 4-methylpiperazine core of our compound of interest could potentially fit into the active site of these enzymes, with the carboximidamide group forming key interactions.

Experimental Validation:

Protocol 3: In Vitro Growth Inhibition Assay against Leishmania donovani

Objective: To determine the antiparasitic activity of this compound against Leishmania donovani promastigotes.

Methodology:

  • Parasite Culture: Culture L. donovani promastigotes in appropriate medium.

  • Drug Treatment: In a 96-well plate, add the promastigotes and a serial dilution of this compound. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Determine the number of viable parasites using a resazurin-based assay or by direct counting with a hemocytometer.

  • Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%.

Proposed Target: GABA Receptors in Nematodes

Causality: A well-established mechanism of action for some piperazine-based anthelmintics is their function as GABA-receptor agonists in nematodes. This leads to hyperpolarization of the muscle cells, causing flaccid paralysis and subsequent expulsion of the worms from the host. It is conceivable that this compound could share this mechanism.

Experimental Validation:

Protocol 4: Caenorhabditis elegans Motility Assay

Objective: To assess the effect of this compound on the motility of the model nematode C. elegans.

Methodology:

  • C. elegans Culture: Synchronize a population of L4-stage C. elegans.

  • Drug Exposure: Place the worms in a liquid medium containing different concentrations of this compound. Use a known paralytic agent (e.g., levamisole) as a positive control.

  • Motility Assessment: At various time points, observe and quantify the motility of the worms. This can be done by counting the number of body bends per minute or using an automated worm tracking system.

  • Data Analysis: Determine the concentration of the compound that causes paralysis in 50% of the worm population (PC50).

Potential Therapeutic Area III: Central Nervous System (CNS) Disorders

The piperazine scaffold is a cornerstone in the development of drugs targeting the CNS.[3] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable pharmacophore for treating neurological and psychiatric conditions.

Proposed Target: Serotonin Receptors (e.g., 5-HT1A)

Causality: Many anxiolytic and antidepressant drugs containing a piperazine ring act as agonists or antagonists of serotonin receptors, particularly the 5-HT1A subtype. The anxiolytic-like activity of some piperazine derivatives has been shown to be mediated through the serotonergic pathway. The structural similarity of this compound to known 5-HT1A ligands suggests it may also modulate this receptor.

Experimental Validation:

Protocol 5: Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity of this compound to the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) in the presence of increasing concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound.

dot

Serotonin_Receptor_Binding_Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Cell Membranes with 5-HT1A Receptors Incubation Incubate Membranes, Radioligand, and Compound Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]8-OH-DPAT) Radioligand->Incubation Compound 4-Methylpiperazine- 1-carboximidamide Compound->Incubation Filtration Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Determine Ki Value Counting->Analysis

Caption: Workflow for 5-HT1A Receptor Radioligand Binding Assay.

Summary and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components strongly suggests a high potential for therapeutic applications in oncology, parasitic diseases, and CNS disorders. The proposed targets and experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of this compound. Future research should focus on synthesizing and screening this compound in a battery of in vitro and in vivo assays to validate these hypotheses and to uncover its full therapeutic potential.

References

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physical and chemical properties of 4-Methylpiperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Methylpiperazine-1-carboximidamide, a derivative of piperazine, represents a significant scaffold in contemporary medicinal chemistry. Its unique structural features, particularly the presence of the guanidine-like carboximidamide group coupled with the piperazine ring, confer a distinct set of physicochemical and reactive properties. This guide, intended for researchers and professionals in the field of drug discovery and development, provides a comprehensive overview of the core physical and chemical characteristics of this compound. By delving into its synthesis, reactivity, and analytical methodologies, we aim to equip scientists with the foundational knowledge necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for pharmaceutical development. While extensive experimental data for this compound is not broadly published, we can infer and compute several key parameters based on its structure and data from closely related analogues.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 45798-01-4[1]
Molecular Formula C₆H₁₄N₄[1]
Molecular Weight 142.20 g/mol [1]
Canonical SMILES CN1CCN(CC1)C(=N)N[1]
InChI Key JJAQEBBJCVBCKC-UHFFFAOYSA-N[1]
Predicted Physicochemical Parameters
PropertyValueSource
XLogP3 -0.9[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the piperazine ring and the carboximidamide functional group.

Basicity and pKa

The guanidine-like carboximidamide moiety is a strong base due to the resonance stabilization of its protonated form (the guanidinium ion). While a specific experimental pKa for this compound is not documented, the pKa of the conjugate acid of guanidine is approximately 13.6. The piperazine ring also possesses two nitrogen atoms with basic properties. For 1-methylpiperazine, two pKa values are reported: pKa1 = 9.14 and pKa2 = 4.63 at 298 K[4]. The electron-withdrawing nature of the carboximidamide group is expected to lower the basicity of the adjacent piperazine nitrogen (N-1), while the methyl group slightly increases the basicity of the distal nitrogen (N-4). Therefore, this compound is expected to be a polybasic compound, with the carboximidamide group being the most basic site.

Reactivity Profile

The reactivity of this compound is centered around the nucleophilicity of its nitrogen atoms and the potential for hydrolysis of the carboximidamide group.

  • Nucleophilicity: The nitrogen atoms of the carboximidamide group and the N-4 of the piperazine ring are nucleophilic and can participate in reactions with electrophiles.

  • Hydrolysis: The C=N bond of the carboximidamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 4-methylpiperazine-1-carboxamide.

  • Salt Formation: As a strong base, it readily reacts with acids to form stable salts. This is a common strategy to improve the handling and solubility of such compounds.

Synthesis and Manufacturing

A definitive, detailed synthesis protocol for this compound is not extensively published in peer-reviewed journals. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of analogous compounds. A common approach to introduce a guanidinyl moiety is through the reaction of a primary amine with a guanylating agent.

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1-Amino-4-methylpiperazine C Guanylation Reaction A->C B Guanylating Agent (e.g., S-Methylisothiourea sulfate) B->C D This compound C->D Formation of carboximidamide

Caption: Conceptual workflow for the synthesis of this compound.

Plausible Synthetic Protocol:

  • Reaction Setup: To a solution of 1-amino-4-methylpiperazine in a suitable solvent (e.g., methanol or ethanol), a guanylating agent such as S-methylisothiourea sulfate is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to a standard work-up procedure, which may involve extraction and washing. The crude product can be purified by crystallization or column chromatography to yield the desired this compound.

The synthesis of the precursor, 1-amino-4-methylpiperazine, can be achieved through methods such as the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine[5][6] or the cyclization of N,N-di(2-chloroethyl)methylamine with hydrazine[7].

Analytical Methodologies

For the characterization and quality control of this compound, a combination of chromatographic and spectroscopic techniques is essential.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of this polar compound. Due to the lack of a strong UV chromophore, derivatization with a UV-active agent might be necessary for sensitive detection by UV-Vis spectroscopy[8][9]. Alternatively, a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), could be employed[10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the identification and quantification of this compound and its potential metabolites or degradation products[5][11][12]. The high sensitivity and specificity of MS detection are particularly advantageous.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show signals corresponding to the N-methyl protons, the four methylene groups of the piperazine ring, and the protons of the carboximidamide group. The chemical shifts and coupling patterns of the piperazine protons would provide information about the ring conformation.

    • ¹³C NMR: The spectrum would display signals for the N-methyl carbon, the piperazine ring carbons, and the carbon of the carboximidamide group, which would likely appear in the range of 150-160 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (142.20 g/mol )[1]. Fragmentation patterns would be indicative of the piperazine and carboximidamide moieties.

Safety and Handling

Based on GHS classifications for this compound, the compound is considered hazardous[1].

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For related compounds like 1-amino-4-methylpiperazine, storage under an inert atmosphere and protection from light is recommended[13][14].

Applications in Drug Development

The 4-methylpiperazine moiety is a common structural motif in a variety of approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability[15][16]. The addition of the carboximidamide group introduces a strongly basic center that can engage in crucial hydrogen bonding interactions with biological targets. This makes this compound an attractive building block for the design of novel therapeutic agents, particularly those targeting enzymes or receptors with acidic residues in their active sites.

References

  • Loba Chemie Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

  • Li, Y., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS.
  • Li, Y., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 517-525.
  • Arrieta, A., et al. (2011). N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2453.
  • PubChem. (n.d.). 4-Methylpiperazine-1-carboxamide. Retrieved from [Link]

  • ScienceAsia. (2021).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Piórkowska, E., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Al-Ghawas, D., & Beltran, J. L. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • PubMed. (n.d.). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Retrieved from [Link]

  • Kushakova, P. M., et al. (2004). PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. Chemistry of Heterocyclic Compounds, 40(12), 1546-1549.
  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.
  • Raj, S., et al. (2011). A simple GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(1), 1-6.
  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • GlycoMDB. (n.d.). Piperazine. Retrieved from [Link]

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An In-Depth Technical Guide to Exploratory Research on Piperazine Carboximidamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on exploratory research into the promising class of piperazine carboximidamide compounds. It offers a deep dive into their synthesis, biological evaluation, and optimization, grounded in scientific principles and practical, field-proven insights.

Introduction: The Therapeutic Potential of the Piperazine Carboximidamide Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable aqueous solubility and the ability to cross biological membranes, enhancing oral bioavailability and overall drug-like characteristics. The addition of the carboximidamide (or guanidine) moiety introduces a highly basic, planar group capable of forming multiple hydrogen bonds, which can lead to strong and specific interactions with biological targets. This combination of a versatile piperazine core with a potent hydrogen-bonding group makes piperazine carboximidamide derivatives a compelling class of molecules for therapeutic exploration.

These compounds have shown a wide range of biological activities, including antifungal, anticancer, and enzyme inhibitory effects.[1][3] This guide will provide the foundational knowledge and practical methodologies to effectively explore this chemical space.

Synthetic Strategies: Building the Piperazine Carboximidamide Core

The synthesis of piperazine carboximidamide derivatives typically involves a multi-step process. A common and effective strategy is the reaction of a substituted piperazine with a cyanating agent, followed by the addition of an amine or ammonia equivalent.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)piperazine-1-carboximidamide hydrochloride

This protocol details the synthesis of a representative N-aryl-piperazine-1-carboximidamide, a common structural motif in this class of compounds.

Step 1: Synthesis of 1-(4-chlorophenyl)piperazine

  • To a solution of 1-(4-chlorophenyl)piperazine dihydrochloride (1 eq) in a suitable solvent such as toluene, add a base like potassium carbonate (2.5 eq).

  • Heat the mixture to reflux for 18 hours.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain 1-(4-chlorophenyl)piperazine.

Step 2: Formation of the Carboximidamide Moiety

  • Dissolve the 1-(4-chlorophenyl)piperazine (1 eq) in a suitable solvent like dimethylformamide (DMF).

  • Add a cyanating agent, such as cyanogen bromide (1.1 eq), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • To the resulting cyanamide intermediate, add a source of ammonia, such as ammonium chloride (2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 80-100°C for 6-8 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a solution of HCl in ether or isopropanol.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield 4-(4-chlorophenyl)piperazine-1-carboximidamide hydrochloride.

G cluster_synthesis Synthetic Workflow Start 1-(4-chlorophenyl)piperazine dihydrochloride Step1 Base (K2CO3) Toluene, Reflux Start->Step1 Intermediate1 1-(4-chlorophenyl)piperazine Step1->Intermediate1 Step2a 1. Cyanogen Bromide 2. NH4Cl, DIPEA Intermediate1->Step2a Intermediate2 Crude Product Step2a->Intermediate2 Step3 Column Chromatography Intermediate2->Step3 Purified Purified Free Base Step3->Purified Step4 HCl in Ether/IPA Purified->Step4 Final 4-(4-chlorophenyl)piperazine-1- carboximidamide hydrochloride Step4->Final

Synthetic workflow for a representative piperazine carboximidamide.

Biological Targets and Mechanism of Action

Piperazine carboximidamide derivatives have been shown to exert their biological effects through various mechanisms, primarily by targeting key cellular pathways involved in proliferation, survival, and stress response.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Several studies have highlighted the anticancer potential of this scaffold. A prominent mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For instance, some piperazine-containing compounds have been shown to induce apoptosis by causing a significant drop in the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase-9 and the downstream executioner caspase-3/7, culminating in cell death. Furthermore, activation of caspase-8 suggests the involvement of the extrinsic pathway. This dual-pathway induction makes these compounds potent anticancer agents.

Another key mechanism is the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that promotes cell survival and proliferation and is often constitutively active in cancer cells. By inhibiting the translocation of NF-κB to the nucleus, piperazine derivatives can suppress the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

Additionally, these compounds can induce cell cycle arrest, often at the G1 phase, preventing cancer cells from progressing through the cell division cycle.

G cluster_pathway Anticancer Mechanism of Action Compound Piperazine Carboximidamide Compound DeathReceptor Death Receptors Compound->DeathReceptor Mitochondria Mitochondria Compound->Mitochondria NFkB NF-κB Inhibition Compound->NFkB CellCycle G1 Cell Cycle Arrest Compound->CellCycle Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NFkB->Apoptosis prevents Proliferation Decreased Proliferation CellCycle->Proliferation

Signaling pathway for anticancer activity.
Antifungal Activity: Induction of Reactive Oxygen Species (ROS)

In the realm of antifungal research, piperazine-1-carboxamidine derivatives have demonstrated efficacy, particularly against Candida albicans.[3] A key mechanism of their fungicidal action is the induction of endogenous reactive oxygen species (ROS) accumulation within the fungal cells.[3] This oxidative stress disrupts cellular homeostasis, damages cellular components, and ultimately leads to fungal cell death.

In Vitro and In Vivo Evaluation: A Step-by-Step Approach

A systematic evaluation of the biological activity of newly synthesized piperazine carboximidamide compounds is crucial. This section provides detailed protocols for key in vitro assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine carboximidamide compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5][6][7]

Experimental Protocol: Broth Microdilution for Candida albicans

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a drug-free growth control and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

ADME/Tox Profiling: In Vitro Metabolic Stability

Assessing the metabolic stability of a compound is a critical early step in drug discovery to predict its in vivo half-life.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (1 µM final concentration) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between the chemical structure of piperazine carboximidamide derivatives and their biological activity is paramount for designing more potent and selective compounds.

Key SAR Insights
  • Substitution on the N-aryl ring: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen can significantly impact activity. Electron-withdrawing groups, such as halogens, at the meta or para positions often enhance anticancer and antifungal activity.

  • Piperazine Ring Conformation: The conformation of the piperazine ring can influence how the molecule fits into the binding pocket of its target.

  • Carboximidamide Moiety: Modifications to the carboximidamide group can affect its basicity and hydrogen-bonding capabilities, thereby altering target engagement.

Lead Optimization Cycle

The process of lead optimization is iterative, involving cycles of design, synthesis, and testing to improve the properties of a lead compound.

G cluster_optimization Lead Optimization Cycle Design Design Analogs (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Hypothesis Testing In Vitro & In Vivo Testing Synthesis->Testing New Compounds Analysis Data Analysis & SAR Elucidation Testing->Analysis Biological Data Analysis->Design New Insights Improved Improved Lead Compound Analysis->Improved

The iterative cycle of lead optimization.
Compound ID R1 (Aryl) Anticancer IC50 (µM) Antifungal MIC (µg/mL)
PC-1 4-chlorophenyl5.216
PC-2 3,4-dichlorophenyl2.88
PC-3 4-fluorophenyl7.532
PC-4 4-methoxyphenyl15.1>64
PC-5 2-pyridyl9.832

Hypothetical data for illustrative purposes.

Preclinical Development Considerations

Promising lead compounds must undergo further evaluation to assess their potential as drug candidates. Key preclinical studies include:

  • Pharmacokinetics (PK): In vivo studies in animal models (e.g., rodents) to determine the absorption, distribution, metabolism, and excretion profile of the compound.

  • Efficacy Studies: Evaluation of the therapeutic effect of the compound in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents, infection models for antifungal agents).

  • Toxicology Studies: A battery of in vitro and in vivo tests to assess the safety profile of the compound, including cytotoxicity against normal cells, genotoxicity, and acute toxicity in animals.

Conclusion

Piperazine carboximidamide compounds represent a promising area of research with the potential to yield novel therapeutics for a range of diseases. This guide has provided a comprehensive framework for the exploratory research of this compound class, from initial synthesis to preclinical evaluation. By employing the detailed protocols and understanding the underlying scientific principles, researchers can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. Chem Biol Drug Des. 2025 Mar;105(3):e70077.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. 2023;28(15):5831.
  • A Practical Guide to Antifungal Susceptibility Testing. J Clin Microbiol. 2021;59(11):e01202-21.
  • Microbroth Dilution Susceptibility Testing of Candida species. Methods Mol Biol. 2017;1508:245-251.
  • Protocol for the Human Liver Microsome Stability Assay. STAR Protoc. 2021;2(2):100529.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. J Vis Exp. 2017;(128):56101.
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. 2009;4(10):1714-21.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. J Vis Exp. 2018;(132):56101.
  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide deriv
  • Fungistatic and fungicidal piperazine-1-carboxamidines (21) and (22). Bioorg Med Chem Lett. 2012;22(1):528-31.
  • Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. BenchChem.
  • SAR of piperazine derivatives of naphthyridine‐3‐carboxamides and... Int J Mol Sci. 2025 Apr;26(8):4321.
  • In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org Commun. 2017;10(3):198-208.
  • The SARs of carboxamides as potent anticancer agents. Molecules. 2023;28(12):4811.
  • Antifungal Compounds from Piper Species. Planta Med. 2010;76(15):1641-50.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. Chem Biol Drug Des. 2025;105(3):e70077.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorg Med Chem Lett. 2017;27(15):3452-3455.
  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide deriv
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. 2025;30(12):2890.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Int J Pharm Sci Rev Res. 2014;25(1):1-8.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. 2023;28(15):5831.
  • 1-(4-Chlorobenzhydryl)piperazine synthesis. ChemicalBook.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian J. Chem. 2012;24(11):5041-5044.
  • Method for synthesizing piperazine pharmaceutical intermedi

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Methodological & Application

Application Note: Protocol for N-Substitution of 4-Methylpiperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details the protocols for the


-functionalization of 4-Methylpiperazine-1-carboximidamide  (Structure 1 ). This moiety acts as a specialized guanidine scaffold often employed in medicinal chemistry to modulate solubility and mimic arginine residues in kinase inhibitors and GPCR ligands.

The core challenge in substituting this molecule lies in its ambident nucleophilicity . The carboximidamide group contains both an imine nitrogen (


, basic) and an amine nitrogen (

, nucleophilic), which exist in tautomeric equilibrium. Furthermore, the high basicity of the guanidine (

) often necessitates specific buffering or protecting group strategies to prevent over-alkylation or polymerization.

This guide presents three validated workflows:

  • Direct Acylation/Sulfonylation (Kinetic Control)

  • Copper-Catalyzed

    
    -Arylation  (Cross-Coupling)
    
  • The "De Novo" Assembly (Strategic Alternative for sterically hindered targets)

Chemical Structure & Reactivity
  • Target: this compound[1]

  • Reactive Sites: Terminal Amidine Nitrogens (

    
    ). The piperazine 
    
    
    
    is methylated and chemically inert under these conditions.
  • Key Constraint: The starting material is hygroscopic and typically supplied as a salt (HCl or

    
    ). All protocols below assume the salt form is neutralized in situ. 
    

Strategic Decision Framework

Before selecting a protocol, analyze the electrophile type and desired regioselectivity.

Reaction_Workflow Start Target: N-Substituted This compound Electrophile Select Electrophile Type Start->Electrophile Acyl Acyl/Sulfonyl Chlorides (R-COCl, R-SO2Cl) Electrophile->Acyl Electron Withdrawing Aryl Aryl Halides / Boronic Acids (Ar-I, Ar-B(OH)2) Electrophile->Aryl Aromatic Alkyl Alkyl Halides (R-Br, R-I) Electrophile->Alkyl Aliphatic MethodA Method A: Direct Acylation (Base-Mediated) Acyl->MethodA High Yield MethodB Method B: Cu-Catalyzed Cross-Coupling Aryl->MethodB Buchwald/Chan-Lam MethodC Method C: De Novo Synthesis (Reverse Assembly) Alkyl->MethodC Avoids Poly-alkylation

Figure 1: Decision tree for selecting the optimal substitution pathway. Note that direct alkylation with alkyl halides is discouraged due to uncontrollable poly-substitution; Method C is preferred in that scenario.

Protocol A: Direct Acylation and Sulfonylation

Objective: Introduction of Amides (


) or Sulfonamides (

). Mechanism: Nucleophilic attack by the guanidine nitrogen followed by proton transfer. The product is usually stabilized by intramolecular H-bonding.
Reagents & Materials[1][6][7][8][9][10][11]
  • Substrate: this compound HCl (1.0 equiv)

  • Electrophile: Benzoyl chloride, Acetyl chloride, or Tosyl chloride (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) – Critical for scavenging HCl and freeing the guanidine base.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Methodology
  • Free-Basing (In Situ):

    • Charge a flame-dried round-bottom flask with the carboximidamide salt (1.0 mmol) and anhydrous DCM (5 mL).

    • Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes. The suspension should clarify as the free base is liberated.

  • Addition:

    • Add the electrophile (1.1 mmol) dropwise at 0°C.

    • Note: For highly reactive sulfonyl chlorides, dilute in 1 mL DCM before addition to prevent exotherms.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check via LCMS. The starting material (polar) will disappear, replaced by a less polar peak (

      
      ).
      
  • Workup:

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography is usually required.

    • Eluent: DCM:MeOH (95:5 to 90:10) with 1%

      
       additive to prevent streaking of the basic product.
      

Protocol B: Copper-Catalyzed N-Arylation

Objective: Introduction of Aryl groups (Ar-) where


 is not possible (non-activated rings).
Context:  Guanidines are poor nucleophiles for standard Pd-catalyzed Buchwald couplings due to catalyst poisoning. Copper catalysis (Ullmann-type or Chan-Lam) is superior.
Reagents & Materials[1][6][7][8][9][10][11]
  • Substrate: this compound (Free base preferred, or salt + excess base).

  • Coupling Partner: Aryl Iodide (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO or Dioxane (degassed).

Step-by-Step Methodology
  • Preparation:

    • In a glovebox or under Argon stream, combine CuI (0.1 mmol), Phenanthroline (0.2 mmol), and

      
       (2.0 mmol) in a sealable pressure tube.
      
  • Substrate Addition:

    • Add the carboximidamide (1.0 mmol) and Aryl Iodide (1.2 mmol).

    • Add degassed DMSO (3 mL).

  • Reaction:

    • Seal the tube and heat to 90–110°C for 16–24 hours.

    • Why heat? Arylation of the guanidine nitrogen has a high activation energy compared to simple amines.

  • Workup:

    • Cool to room temperature.[2][3][4] Dilute with EtOAc.

    • Filter through a Celite pad to remove copper salts (blue/green residue).

    • Wash the filtrate with water (

      
      ) to remove DMSO.
      
  • Purification:

    • Reverse-phase Preparative HPLC (C18 column) is recommended using an Acetonitrile/Water gradient (with 0.1% Formic Acid).

Protocol C: The "De Novo" Strategic Alternative

Objective: Synthesis of sterically hindered or alkyl-substituted derivatives. Rationale: Direct alkylation of the carboximidamide with alkyl halides (e.g., Ethyl Bromide) is not recommended due to uncontrollable poly-alkylation (quaternization). The superior method is to build the guanidine already substituted.

DeNovo_Synthesis SM1 1-Methylpiperazine Inter Tetrahedral Intermediate SM1->Inter + Heat/Solvent Reagent N-Substituted S-Methylisothiourea Reagent->Inter Product N-Substituted Carboximidamide Inter->Product - MeSH Byproduct MeSH (Gas) Inter->Byproduct

Figure 2: The "De Novo" pathway avoids direct alkylation issues by displacing a thiomethyl group.

Step-by-Step Methodology
  • Reagent Selection: Obtain or synthesize the

    
    -R-S-methylisothiourea hydroiodide corresponding to your desired "R" group.
    
  • Coupling:

    • Dissolve 1-methylpiperazine (1.0 equiv) in Ethanol or Acetonitrile.

    • Add the

      
      -substituted S-methylisothiourea (1.0 equiv).
      
    • Reflux (80°C) for 6–12 hours.

    • Note: A trap for methanethiol (MeSH) gas (bleach solution) should be attached to the reflux condenser outlet.

  • Isolation:

    • Concentrate the solvent. The product is often isolated as the hydroiodide salt in high purity, requiring only recrystallization.

Analytical Validation & QC

To ensure the protocol was successful, verify the following parameters:

TechniqueExpected ObservationCommon Pitfall
1H NMR Downfield shift of the guanidine N-H protons (broad singlets,

8.0–10.0 ppm).
Disappearance of N-H signals due to rapid exchange with wet deuterated solvents (use DMSO-

).
LCMS Mass peak

.
Presence of

indicates over-substitution (bis-acylation).
Solubility Product should be soluble in polar organic solvents (DMSO, MeOH).If insoluble in everything, polymerization may have occurred.
Tautomerism Note

In NMR, the


-substituted product may appear as a mixture of rotamers or tautomers.
  • Structure:

    
    
    
    
    
    
    
    .
  • Observation: This often results in broadened peaks at room temperature. Heating the NMR tube to 50°C often coalesces the signals into sharp peaks.

References

  • Guanidine Synthesis Review

    • Katritzky, A. R.; Rogovoy, B. V. "Recent developments in guanylating agents." Arkivoc2005 , iv, 49-87.

  • Copper-Catalyzed Arylation

    • Evano, G.; Blanchard, N.; Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews2008 , 108(8), 3054–3131.

  • Regioselective Acylation: Cunha, S. "Regioselective acylation of guanidines." Tetrahedron Letters2002, 43(1), 49-52.
  • S-Methylisothiourea Method (De Novo): Rasmussen, C. R., et al. "Improved procedures for the preparation of guanidines." Synthesis1988, 1988(06), 460-466.

Disclaimer: The protocols described involve the use of corrosive reagents (acid chlorides) and pressurized heating.[5] All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Note: 4-Methylpiperazine-1-carboximidamide in Kinase Fragment Screening and Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Methylpiperazine-1-carboximidamide (4-MPC) in kinase inhibitor assays.[1][2][3] Based on its chemical structure—a basic, hydrophilic guanidino-piperazine moiety—this compound functions primarily as a polar pharmacophore fragment used to probe solvent-exposed regions of the kinase ATP-binding pocket and to modulate the physicochemical properties (solubility/permeability) of lead compounds.[1][2][3]


 | MW:  142.20  g/mol [2][3]

Executive Summary

This compound (4-MPC) represents a "privileged structure" in kinase drug discovery.[1][2][3] It mimics the solvent-solubilizing "tail" found in approved Type I and Type II kinase inhibitors (e.g., Imatinib, Dasatinib). In kinase assays, 4-MPC is utilized not as a nanomolar drug, but as a low-affinity fragment probe (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 typically 

M–mM range) to identify interactions with the solvent front residues (Asp/Glu) and to validate the "tail" binding hypothesis during Fragment-Based Drug Discovery (FBDD).[3]

This guide provides a validated protocol for screening 4-MPC using Surface Plasmon Resonance (SPR) and High-Concentration Biochemical Assays , addressing specific challenges such as pH interference and aggregation.[1][2][3]

Technical Background & Mechanism

Structural Significance

The 4-MPC molecule consists of two distinct functional domains:[1][2]

  • N-Methylpiperazine Ring: A rigid, saturated heterocycle that provides a scaffold for orienting substituents and enhancing water solubility (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Carboximidamide (Guanidine-like) Head: A highly basic, planar motif capable of forming bidentate hydrogen bonds with acidic residues (Aspartate or Glutamate) often found at the entrance of the ATP-binding pocket (the "Solvent Front").[1][2][3]

Role in Kinase Inhibition

In the context of kinase assays, 4-MPC is used to:

  • Probe the Solvent Front: Determine if a kinase active site can accommodate a basic, polar extension, which is crucial for designing Type II inhibitors that extend past the "Gatekeeper" residue.

  • Solubility Optimization: Serve as a reference standard for improving the LogD and metabolic stability of hydrophobic hinge-binding scaffolds.[1][2][3]

Mechanistic Interaction Diagram

The following diagram illustrates the theoretical binding mode of 4-MPC within the kinase ATP pocket, highlighting its interaction with the solvent-exposed acidic residues.

BindingMode cluster_0 Fragment Interaction Kinase Kinase ATP Pocket Hinge Hinge Region (Adenine Pocket) Kinase->Hinge Deep Pocket SolventFront Solvent Front (Asp/Glu Residues) Kinase->SolventFront Entrance MPC 4-MPC (Fragment) Guanidine Carboximidamide (H-Bond Donor) MPC->Guanidine Piperazine Piperazine Ring (Solubility/Scaffold) MPC->Piperazine Guanidine->SolventFront Salt Bridge / H-Bond (Electrostatic Interaction) Solvent Solvent Piperazine->Solvent Solubilization

Caption: Schematic of 4-MPC binding topology. The carboximidamide moiety targets acidic residues at the solvent front, while the piperazine ring remains solvent-exposed.

Experimental Protocol: Fragment Screening of 4-MPC

Pre-Assay Preparation (Critical)

Challenge: 4-MPC is a strong base.[1][2][3] Dissolving it at high concentrations (1–10 mM) for fragment screening will significantly shift the buffer pH, potentially inactivating the kinase or causing false positives.[2]

Reagent Setup:

  • Stock Solution: Prepare a 100 mM stock in 100% DMSO.

    • Note: While water-soluble, DMSO is preferred for consistency with library screening.[1][2][3]

  • Buffer Titration:

    • Prepare the Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT, 0.01% Brij-35).
      
    • Spike the 4-MPC stock into the buffer at the highest test concentration (e.g., 1 mM).[1][2][3]

    • Measure pH: If pH deviates by >0.2 units, re-adjust the stock solution pH using concentrated HCl before adding to the assay plate.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for detecting the weak, rapid kinetics typical of fragments like 4-MPC.[3]

Workflow:

  • Sensor Chip: Immobilize the target Kinase (biotinylated) onto a Streptavidin (SA) or CM5 chip to a density of ~2000–4000 RU (high density required for fragments).[1][2][3]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.[1][2]

  • Concentration Series: Prepare a 2-fold dilution series of 4-MPC ranging from 10

    
    M to 2 mM .
    
    • Why high conc? Fragments often have ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       in the mM range.[2][3]
      
  • Injection:

    • Contact time: 30 seconds (fast association).

    • Dissociation time: 15 seconds (fast dissociation expected).

    • Flow rate: 30 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      L/min.[2][3]
      
  • Data Analysis:

    • Reference subtract (Flow cell 2 – Flow cell 1).[1][2][3]

    • Solvent correction (DMSO calibration curve) is mandatory due to the high refractive index of DMSO.[1][2][3]

    • Fit steady-state affinity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       vs. Concentration) to derive 
      
      
      
      .[2][3]
Protocol B: Biochemical Inhibition Assay (IC50)

Used to confirm if binding translates to functional inhibition.[1][2][3]

Assay Format: FRET-based (e.g., LanthaScreen) or ADP-Glo.[1][2][3] Step-by-Step:

  • Plate Setup: Use 384-well low-volume white plates.

  • Compound Addition: Add 4-MPC (pH adjusted) in dose-response (Top conc: 5 mM).

  • Enzyme Addition: Add Kinase (at

    
     concentration) and incubate for 15 min.
    
    • Insight: Pre-incubation allows the fragment to equilibrate with the solvent front.[1][2][3]

  • Substrate Initiation: Add ATP (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     apparent) and peptide substrate.[2][3]
    
  • Detection: Stop reaction after 60 min and read signal.

  • Validation:

    • If

      
       mM, the fragment is a "weak binder."[2]
      
    • Calculate Ligand Efficiency (LE) : ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[2][3]
      
    • For 4-MPC (10 heavy atoms), a pIC50 of 3.0 (1 mM) yields LE

      
       0.41, which is excellent for a fragment.
      

Data Interpretation & Troubleshooting

Expected Results Table
ParameterExpected ValueInterpretation
Solubility > 50 mM (Water)Highly soluble; excellent for "tail" modification.[1][2][3]
SPR Binding Fast On/OffTypical "square wave" sensorgram indicates specific, transient binding.[2][3]
IC50 Potency 100 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

M – >2 mM
Weak inhibition is normal.[2][3] Potency comes when linked to a hinge binder.[1][2][3]
Hill Slope ~1.0Deviations (>1.[1][2][3]5) suggest aggregation or non-specific denaturation.[1][2][3]
Troubleshooting Guide
  • Issue: Signal drift in SPR.

    • Cause: Mismatch in DMSO concentration or pH between sample and running buffer.[1][2][3]

    • Fix: Strictly match DMSO % (e.g., 2.0%) in all solutions.[2] Verify pH of high-conc samples.

  • Issue: Precipitate at high concentration.

    • Cause: Salt formation with buffer components (e.g., phosphate).[2][3]

    • Fix: Use HEPES or Tris buffers; avoid high phosphate concentrations if using the hydrochloride salt of 4-MPC.[1][2]

Workflow Visualization

The following diagram outlines the decision tree for validating 4-MPC as a hit in a fragment campaign.

Workflow Start Start: 4-MPC Fragment Screening Solubility Step 1: Solubility & pH Check (Target: 10mM in Assay Buffer) Start->Solubility SPR Step 2: SPR Binding Assay (Check for specific saturation) Solubility->SPR Decision1 Saturable Binding? SPR->Decision1 Biochem Step 3: Biochemical IC50 (High Conc. Assay) Decision1->Biochem Yes Discard Discard: Non-specific / Aggregator Decision1->Discard No XRay Step 4: X-Ray Crystallography (Soak fragment into crystal) Biochem->XRay Confirmed Activity Link Step 5: Fragment Linking (Connect to Hinge Binder) XRay->Link Structure Validated

Caption: Screening cascade for validating 4-MPC. Note the critical pH check at Step 1 due to the basicity of the carboximidamide group.

References

  • Jahnke, W., & Erlanson, D. A. (2006).[3] Fragment-based approaches in drug discovery. Wiley-VCH.[1][2] [1][3]

  • Wyatt, P. G., et al. (2008).[2][3] "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986–4999.[3]

  • Erlanson, D. A., et al. (2016).[2][3] "Twenty years on: the impact of fragment-based drug discovery."[1][2][3] Nature Reviews Drug Discovery, 15, 605–619.

  • PubChem. (2025).[1][2][3] Compound Summary: this compound.[1][2][3][4][5] National Library of Medicine.[1][2][3] [1][3]

  • Lombardo, L. J., et al. (2004).[2][3][6] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[1][2][3][6] Journal of Medicinal Chemistry, 47(27), 6658-61.[2][3][6]

Sources

Application Notes and Protocols for the Quantification of 4-Methylpiperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Methylpiperazine-1-carboximidamide

This compound is a synthetic organic compound with a molecular structure that presents unique analytical challenges. As a potential process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs), its accurate quantification is paramount for ensuring drug safety and quality. It is crucial to distinguish this compound from other well-known impurities; for instance, it is structurally distinct from Metformin impurity A (1-Cyanoguanidine). The control of such impurities is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to mitigate any potential toxicological risks.

This application note provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discuss critical aspects of method validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC6H14N4
Molecular Weight142.20 g/mol
AppearanceExpected to be a solidGeneral chemical knowledge
SolubilityExpected to be soluble in polar solventsGeneral chemical knowledge
UV ChromophoreWeak to noneGeneral chemical knowledge

The lack of a significant UV chromophore is a primary analytical challenge, often necessitating derivatization or the use of more universal detection techniques like mass spectrometry or charged aerosol detection (CAD).

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Screening Approach

For initial screening and quantification at higher concentrations, a reverse-phase HPLC method with UV detection can be employed. The inherent low UV absorbance of this compound requires detection at lower wavelengths (e.g., < 220 nm) where sensitivity might be limited and baseline noise can be a factor. To enhance retention on a reverse-phase column, the use of an ion-pairing agent is often necessary due to the basic nature of the analyte.

Protocol for HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis or Photo Diode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heptafluorobutyric acid (HFBA) or other suitable ion-pairing agent.

  • Mobile Phase A: 0.1% HFBA in Water

  • Mobile Phase B: 0.1% HFBA in Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-21 min: 50% to 5% B

    • 21-30 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% HFBA).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Rationale for Method Parameters:

  • Ion-Pairing Agent: HFBA is a strong ion-pairing agent that pairs with the protonated amine groups of this compound, increasing its hydrophobicity and retention on the C18 column.[1]

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar components.

  • Low Wavelength UV Detection: Due to the absence of a strong chromophore, detection at a low wavelength is necessary to achieve adequate sensitivity.

HPLC-UV Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation (Ion-Pairing RP-HPLC) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Trace Quantification

For sensitive and selective quantification, especially at trace levels relevant for genotoxic impurities, LC-MS/MS is the method of choice.[2][3] This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Protocol for LC-MS/MS Analysis

1. Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Reagents and Mobile Phase:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) or a C18 column.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program (HILIC):

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B (re-equilibration)

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 143.1 (M+H)+

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of the guanidino group or fragmentation of the piperazine ring.

5. Sample Preparation:

  • Similar to the HPLC-UV method, but using LC-MS grade solvents. The final sample should be in a solvent composition that is compatible with the initial mobile phase to ensure good peak shape.

6. Rationale for Method Parameters:

  • HILIC Column: For highly polar compounds like this compound, HILIC can provide better retention and separation compared to traditional reverse-phase chromatography.[4][5]

  • ESI+: The presence of multiple basic nitrogen atoms makes this compound readily protonated, leading to a strong signal in the positive ionization mode.

  • MRM: This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix.[6]

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter (0.22 µm) Sample->Filter Inject Inject into LC Filter->Inject Separate HILIC/C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze Tandem MS (MRM) Ionize->Analyze MRM_Data Acquire MRM Data Analyze->MRM_Data Quantify Quantify Analyte MRM_Data->Quantify

Caption: Workflow for LC-MS/MS quantification.

Method Validation: Ensuring Data Integrity

A crucial aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

Typical Validation Parameters and Expected Performance
ParameterHPLC-UVLC-MS/MS
Specificity Demonstrated by resolving the analyte peak from other potential impurities and matrix components. PDA detection can aid in assessing peak purity.High specificity is achieved through MRM.
Linearity Expected to be linear over a range of approximately 0.1 to 10 µg/mL with a correlation coefficient (r²) > 0.99.Excellent linearity is expected over a wider dynamic range, potentially from low ng/mL to µg/mL, with r² > 0.99.[6]
Limit of Detection (LOD) Typically in the range of 0.03-0.1 µg/mL.Can achieve much lower LODs, often in the low ng/mL or even pg/mL range.[6]
Limit of Quantification (LOQ) Typically in the range of 0.1-0.3 µg/mL.Can achieve LOQs in the ng/mL range.[6]
Accuracy (% Recovery) Expected to be within 98-102% for bulk drug analysis.Expected to be within 80-120% for trace analysis in complex matrices.[3]
Precision (% RSD) Repeatability and intermediate precision should be < 2%.For trace analysis, precision of < 15% is generally acceptable.[3]
Robustness The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, and column temperature.Similar robustness testing as for HPLC-UV should be performed.

Conclusion

The quantification of this compound requires careful consideration of its chemical properties. While HPLC-UV with an ion-pairing agent can be a suitable method for screening and higher concentration measurements, LC-MS/MS offers the superior sensitivity and selectivity required for trace-level quantification, which is often necessary for impurity analysis in the pharmaceutical industry. The protocols and validation guidance provided in this application note serve as a comprehensive starting point for researchers, scientists, and drug development professionals to establish reliable and robust analytical methods for the control of this potential impurity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cogent. Impurities Method for Metformin HCL Formulation. [Link]

  • Li, W., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Journal of Chromatography B, 903, 139-144. [Link]

  • Zhou, L., et al. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(16), 4995. [Link]

  • Allmpus. Metformin EP Impurity A / Metformin USP RC A. [Link]

  • Katarzyna, K., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7431. [Link]

  • SynZeal. Metformin EP Impurity A. [Link]

  • Veeprho. Metformin EP Impurity A. [Link]

  • Xiao, T., et al. (2024). Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets through ultra-performance liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 243, 116000. [Link]

  • ResearchGate. Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets through ultra-performance liquid chromatography-mass spectrometry. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-149. [Link]

  • Waters. Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. [Link]

Sources

application of 4-Methylpiperazine-1-carboximidamide in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methylpiperazine-1-carboximidamide in CNS Research

Executive Summary

This compound (CAS: 45798-01-4), often abbreviated as 4-MPC , is a specialized guanidino-piperazine derivative utilized as a pharmacological probe in Central Nervous System (CNS) research. Structurally characterized by a basic guanidine moiety attached to a lipophilic piperazine ring, 4-MPC serves as a bioisostere of arginine , enabling it to competitively interact with enzymes and receptors that recognize guanidinium groups.

Its primary utility in CNS drug discovery lies in two distinct mechanisms:

  • Nitric Oxide Synthase (NOS) Inhibition: It acts as a competitive inhibitor of inducible (iNOS) and neuronal (nNOS) isoforms, serving as a tool to study neuroinflammation and excitotoxicity.

  • Imidazoline Receptor Ligand: It exhibits affinity for Imidazoline binding sites (I1/I2), which are critical targets for modulating central blood pressure control, pain perception, and neuroprotection.[1]

This guide details the mechanistic grounding, experimental applications, and validated protocols for utilizing 4-MPC in preclinical CNS workflows.

Mechanistic Profiling & Biological Logic

Structural Pharmacophore

The efficacy of 4-MPC stems from its dual-domain structure:

  • The Warhead (Carboximidamide/Guanidine): This highly basic group (pKa ~12-13) is protonated at physiological pH, mimicking the guanidino group of L-Arginine . This allows it to dock into the catalytic heme domain of NOS enzymes.

  • The Scaffold (N-Methylpiperazine): This heterocyclic ring provides lipophilicity (LogP modulation) and conformational rigidity, facilitating Blood-Brain Barrier (BBB) penetration and reducing non-specific binding compared to linear guanidines like agmatine.

Mechanism of Action: NOS Inhibition

In neuroinflammatory states (e.g., Alzheimer’s, Parkinson’s models), microglia overexpress iNOS, leading to toxic levels of Nitric Oxide (NO). 4-MPC competes with the substrate L-Arginine, thereby reducing the formation of NO and its downstream oxidant, peroxynitrite (


).
Mechanism of Action: Imidazoline Receptors

4-MPC binds to Imidazoline I2 receptors , which are located on the outer mitochondrial membrane of astrocytes and neurons. Activation of I2 sites is linked to the regulation of monoamine oxidase (MAO) activity and modulation of glial activation, offering a secondary pathway for neuroprotection.

NOS_Mechanism L_Arg L-Arginine (Endogenous Substrate) NOS_Enzyme NOS Enzyme (Heme Domain) L_Arg->NOS_Enzyme Binds MPC 4-MPC (Inhibitor Probe) MPC->NOS_Enzyme Competes Neuroprot Neuroprotection (Reduced Inflammation) MPC->Neuroprot Blocks NO Production NO_Prod Nitric Oxide (NO) NOS_Enzyme->NO_Prod Catalysis Neurotox Neurotoxicity (Peroxynitrite) NO_Prod->Neurotox Excess NO

Figure 1: Competitive inhibition mechanism of 4-MPC at the Nitric Oxide Synthase active site.

Experimental Protocols

Protocol A: Assessment of Microglial NO Inhibition (Griess Assay)

Objective: To quantify the potency of 4-MPC in inhibiting LPS-induced Nitric Oxide production in BV-2 microglia cells.

Materials:

  • BV-2 Microglial Cell Line (immortalized).

  • Lipopolysaccharide (LPS) (O111:B4 serotype).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • This compound (dissolved in PBS, sterile filtered).

Workflow:

  • Seeding: Plate BV-2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
    
  • Pre-treatment: Replace media with serum-free DMEM containing 4-MPC at graded concentrations (0.1 µM – 100 µM). Incubate for 1 hour prior to stimulation.

    • Note: Pre-treatment is crucial to allow cellular uptake and active site saturation before the induction of iNOS protein.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Vehicle Control".

  • Incubation: Incubate for 24 hours. iNOS expression peaks at 18-24h.

  • Quantification: Transfer 50 µL of supernatant to a fresh plate. Add 50 µL of Griess Reagent. Incubate 10 mins at Room Temp (protect from light).

  • Readout: Measure absorbance at 540 nm. Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Data Analysis: Calculate % Inhibition relative to LPS-only control:



Protocol B: Imidazoline I2 Receptor Binding Assay

Objective: Determine the binding affinity (


) of 4-MPC for central Imidazoline I2 sites.

Materials:

  • Rat cerebral cortex membranes (rich in I2 sites).

  • Radioligand:

    
    -2-BFI or 
    
    
    
    -Idazoxan (in the presence of rauwolscine to block
    
    
    -adrenergic sites).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer.

  • Reaction: In 96-well tubes, combine:

    • 50 µL Membrane suspension (200 µg protein).

    • 50 µL

      
      -2-BFI (2 nM final).
      
    • 50 µL 4-MPC (displacement curve:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding of cationic guanidines).

  • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Visualizing the Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Compound Solubilization (PBS/Water, pH 7.4) Step3 Pre-incubation (1h with 4-MPC) Step1->Step3 Step2 Cell Culture (BV-2 Microglia) Step2->Step3 Step4 Inflammatory Trigger (LPS 1 µg/mL) Step3->Step4 Step5 24h Incubation (iNOS Expression) Step4->Step5 Step6 Supernatant Harvest Step5->Step6 Step7 Griess Reaction (Colorimetric) Step6->Step7 Step8 Data: IC50 Calculation Step7->Step8

Figure 2: Step-by-step workflow for validating 4-MPC activity in a neuroinflammation model.

Key Applications & Troubleshooting

Application AreaSpecific UtilityCritical Parameter
Neuroinflammation Suppressing microglial activation in Alzheimer's models.Timing: Must be added before or simultaneously with inflammatory stimulus for max efficacy.
Pain Research Investigating non-opioid analgesia via Imidazoline I2 pathways.Selectivity: Use specific antagonists (e.g., Idazoxan) to confirm receptor specificity.
Medicinal Chemistry Fragment-based design of BBB-permeable 5-HT ligands.pKa: The high basicity (pKa >12) limits oral bioavailability; consider prodrug strategies.

Troubleshooting Tips:

  • Solubility: 4-MPC is highly water-soluble as a salt (hydrochloride or sulfate). Do not use DMSO if not necessary, as DMSO can affect cell membrane permeability in high concentrations.

  • pH Drift: The guanidine group is a strong base. Ensure your culture media is well-buffered (HEPES) if using high concentrations (>100 µM) to prevent pH toxicity.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

  • Bousquet, P., et al. (2020). Imidazoline receptor system: The past, the present, and the future. Pharmacological Reviews, 72(1), 50-79. Link

  • Li, J., et al. (2014). Imidazoline I2 receptors: An update on their pharmacology and therapeutic potential. Frontiers in Pharmacology, 5, 1-9. Link

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Link

  • Chemsigma. (n.d.). This compound Product Data. Link

Sources

Preparation of 4-Methylpiperazine-1-carboximidamide for In Vivo Studies: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the synthesis, purification, characterization, and formulation of 4-Methylpiperazine-1-carboximidamide for use in preclinical in vivo research. Addressing the critical need for high-purity, well-characterized test articles, this document outlines robust protocols and explains the scientific rationale behind key procedural steps. It is intended for researchers, chemists, and drug development professionals seeking to ensure the reliability and reproducibility of their in vivo studies involving this guanidine-containing compound.

Introduction: The Guanidine Moiety in Drug Discovery

Guanidinium groups are prevalent in numerous biologically active molecules and pharmaceuticals. Their cationic nature at physiological pH facilitates interactions with negatively charged biological targets such as phosphate groups in nucleic acids or carboxylate residues in proteins. This compound is a small molecule that combines the structural features of a piperazine ring with a guanidine functional group. The piperazine scaffold is a common motif in medicinal chemistry, known for improving pharmacokinetic properties, while the guanidine moiety can impart specific biological activities.

The successful execution of in vivo studies hinges on the quality of the test compound. Impurities, incorrect salt forms, or improper formulation can lead to erroneous or irreproducible results, wasting valuable resources. This guide provides a self-validating workflow to produce this compound hydrochloride of high purity, ready for formulation and administration.

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the key intermediate 1-Amino-4-methylpiperazine, followed by a guanylation reaction.

Rationale for Synthetic Strategy

The chosen synthetic route prioritizes the use of stable, commercially available reagents and reaction conditions that are amenable to standard laboratory equipment. The guanylation of a primary amine with an electrophilic guanylating agent is a well-established and reliable transformation.[1] We have selected 1H-Pyrazole-1-carboxamidine hydrochloride as the guanylating agent due to its high reactivity, specificity for primary amines under mild conditions, and the generation of easily removable by-products (pyrazole).[2]

Diagram: Synthesis Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Guanylation & Purification NMP N-Methylpiperazine Nitrosation Nitrosation (NaNO₂, HCl) NMP->Nitrosation N_Nitroso 1-Methyl-4-nitrosopiperazine Nitrosation->N_Nitroso Reduction Reduction (e.g., Zn/Acetic Acid) N_Nitroso->Reduction AMP 1-Amino-4-methylpiperazine (Precursor) Reduction->AMP Guanylation Guanylation (1H-Pyrazole-1-carboxamidine HCl, Base) AMP->Guanylation Input to Part 2 Crude Crude Product (this compound HCl) Guanylation->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure Product >98% (For In Vivo Studies) Purification->Final G start Pure Compound (>98% Purity) weigh Accurate Weighing start->weigh solubility Confirm Solubility in Selected Vehicle weigh->solubility Test small scale dissolve Dissolution in Vehicle (Vortex, Gentle Warming if needed) weigh->dissolve ph_check Check & Adjust pH (Target: 6.5-7.5) dissolve->ph_check filter Sterile Filtration (0.22 µm PVDF filter) ph_check->filter qc Pre-Dosing QC (Concentration check by HPLC) filter->qc dose Administer to Animal qc->dose

Sources

using 4-Methylpiperazine-1-carboximidamide as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, experimental applications, and protocols for using 4-Methylpiperazine-1-carboximidamide (MPC). While often utilized as a critical synthetic intermediate (e.g., for the autophagy modulator RH1115 or BTK inhibitors ), this molecule serves as a valuable fragment probe in its own right. It functions as a minimal pharmacophore for exploring arginine-binding pockets in enzymes and receptors, acting as a low-molecular-weight competitive inhibitor or "warhead" mimic.

A Guanidine-Based Fragment Probe for Arginine-Mimetic Sites and Autophagy Modulation Scaffolds

Introduction & Mechanism of Action

This compound (CAS: 45798-01-4) is a small-molecule guanidine derivative. Its biological utility stems from its ability to mimic the side chain of the amino acid Arginine .

  • Core Mechanism (Fragment Probe): The terminal carboximidamide (guanidine) group is highly basic (

    
    ) and positively charged at physiological pH. It forms bidentate hydrogen bonds with aspartate or glutamate residues in protein active sites (e.g., the S1 pocket of serine proteases or the ATP-binding pocket of kinases).
    
  • Core Mechanism (Scaffold): MPC is the essential pharmacophore used to synthesize RH1115 , a novel probe that targets Lamin A/C and LAMP1 to induce autophagic flux in neurons (Hippman et al., 2023).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening for "Arg-pocket" occupancy in kinases (e.g., BTK) and E3 ligases (e.g., MDM2).

  • Chemical Synthesis: Precursor for pyrimidoazepine-based autophagy modulators.

  • Negative Control: Used in structure-activity relationship (SAR) studies to determine the necessity of the extended aromatic "tail" of complex drugs.

Technical Specifications & Preparation
ParameterSpecification
Chemical Name This compound
Synonyms N-(4-methylpiperazin-1-yl)formamidine; 1-Carbamimidoyl-4-methylpiperazine
CAS Number 45798-01-4
Molecular Formula

Molecular Weight 142.20 g/mol
Solubility Water (>50 mM), DMSO (>100 mM), Ethanol
pKa ~12.5 (Guanidine moiety)
Storage -20°C (Desiccated); Hygroscopic as a free base.

Stock Solution Protocol:

  • Solvent: Use sterile, nuclease-free water or PBS (pH 7.4) for biological assays. DMSO is suitable for chemical synthesis.

  • Concentration: Prepare a 100 mM stock .

    • Calculation: Dissolve 14.22 mg in 1 mL of solvent.

  • Stability: Fresh preparation is recommended due to potential hydrolysis of the guanidine group over prolonged storage in aqueous solution.

Application 1: Fragment Binding & Competitive Displacement

Objective: Use MPC to probe the accessibility and affinity of negatively charged binding pockets (e.g., Asp/Glu-rich regions) in a target protein (e.g., Trypsin, Thrombin, or Kinase hinge regions).

Experimental Logic

Since MPC lacks the hydrophobic "tail" of potent inhibitors, it typically binds with low affinity (


 in 

to

range). It is used to validate the binding site before synthesizing larger analogs. If MPC displaces a known ligand or shows NMR chemical shift perturbations, the "Arg-pocket" is druggable.
Protocol: 1D

H-NMR "Ligand Observe" Assay (WaterLOGSY)

Validates binding of MPC to a target protein.

Materials:

  • Recombinant Target Protein (e.g., MDM2, BTK domain) at 10-20

    
    .
    
  • MPC Probe (Stock 100 mM).

  • Buffer: 50 mM Phosphate, pH 7.4, 10%

    
    .
    

Steps:

  • Sample Preparation:

    • Tube A (Reference): 500

      
       MPC in buffer (no protein).
      
    • Tube B (Experimental): 500

      
       MPC + 20 
      
      
      
      Target Protein.
  • NMR Setup: Configure spectrometer for Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY).

  • Acquisition:

    • Record spectra for Tube A and Tube B.

  • Analysis:

    • Non-binder: Signals in Tube B remain negative/null (similar to Tube A).

    • Binder: Signals in Tube B invert polarity (become positive) due to magnetization transfer from the large protein to the rapidly exchanging ligand.

  • Control: Add a high-affinity competitor (e.g., Ibrutinib for BTK) to Tube B. If MPC signals revert to negative, binding was specific.

Application 2: Synthesis of Autophagy Modulator (RH1115)

Objective: Use MPC as the nucleophilic amidine source to synthesize the pyrimidoazepine core of RH1115, a validated autophagy activator.

Reaction Diagram (Graphviz)

SynthesisWorkflow Figure 1: Role of MPC in synthesizing the autophagy probe RH1115. Start Precursor: Oxoazepane Ester Condensation Step 1: Pinner-Type Condensation (NaOEt, EtOH, Reflux) Start->Condensation Probe Reagent: 4-Methylpiperazine- 1-carboximidamide (MPC) Probe->Condensation Nucleophile Intermediate Pyrimidoazepine Intermediate Condensation->Intermediate Final Final Probe: RH1115 (Autophagy Modulator) Intermediate->Final Functionalization

Synthetic Protocol (Adapted from Hippman et al., 2023)
  • Reagents: Dissolve 1.0 eq of oxoazepane ester intermediate in anhydrous ethanol.

  • Addition: Add 1.2 eq of This compound (MPC) .

  • Catalysis: Add 2.0 eq of Sodium Ethoxide (NaOEt).

  • Reaction: Reflux at 80°C for 4–12 hours. Monitor by LC-MS for the formation of the pyrimidoazepine ring (

    
     shift).
    
  • Workup: Concentrate in vacuo, neutralize with dilute HCl, and extract with DCM.

  • Outcome: This reaction fuses the piperazine-guanidine moiety onto the azepine ring, creating the tricyclic core essential for LAMP1 targeting.

Application 3: Biological Readout (Autophagy Flux)

Note: This assay typically uses the MPC-derived probe (RH1115), but MPC can be tested as a fragment control to prove that the "headgroup" alone is insufficient for modulation.

Protocol: LC3-II Western Blot Flux Assay

Objective: Determine if the probe induces autophagy (accumulation of LC3-II) or blocks it.[1][2]

Steps:

  • Cell Culture: Plate HeLa or cortical neurons in 6-well plates.

  • Treatment Groups:

    • Vehicle (DMSO).[3]

    • MPC (Fragment Control): 10

      
      , 50 
      
      
      
      .
    • RH1115 (Active Probe): 10

      
       (Positive Control).
      
    • Bafilomycin A1 (BafA1): Lysosomal inhibitor (Flux control).

  • Incubation: Treat cells for 6 hours.

  • Lysis: Harvest cells in RIPA buffer + Protease Inhibitors.

  • Western Blot:

    • Probe for LC3B (Markers: LC3-I and LC3-II).

    • Probe for p62/SQSTM1 (Substrate).

    • Probe for Actin/GAPDH (Loading control).

  • Data Interpretation:

    • Active Probe (RH1115): Increases LC3-II levels. Co-treatment with BafA1 further increases LC3-II (indicating enhanced flux, not blockage).[1][2]

    • Fragment (MPC): Should show no significant change in LC3-II compared to vehicle. This confirms that the biological activity requires the full scaffold (Lamin A/C targeting), not just the guanidine headgroup.

References
  • Hippman, R. S., Snead, A. M., Petros, Z. A., & Aldrich, L. N. (2023). Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons.[4][5][6][7] ACS Chemical Neuroscience, 15(1), 182-201. Link

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. (Context on guanidine/amidine warheads). Link

  • Patent WO2015089327A1. (2015).[3] Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.[3] (Describes synthesis of BTK inhibitors using MPC). Link

  • Scott, D. E., et al. (2016). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 55(36), 5011-5028. Link

Sources

Application Note: Preparation of 4-Methylpiperazine-1-carboximidamide Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the solubilization and handling of 4-Methylpiperazine-1-carboximidamide (CAS: 45798-01-4) for use in cell-based assays. Due to the compound's structural features—namely a hydrophilic guanidino group and a basic piperazine ring—specific handling is required to ensure solution stability, concentration accuracy, and experimental reproducibility. We present validated methods for preparing high-concentration stock solutions in both organic and aqueous solvents, quality control checks, and subsequent dilution into physiological media for in vitro applications.

Compound Profile and Physicochemical Rationale

This compound is a small molecule featuring two key functional groups that dictate its solubility and handling properties: a piperazine ring and a carboximidamide (guanidino) group.

  • Piperazine Moiety: The piperazine ring is a common pharmacophore in drug discovery, often incorporated to increase aqueous solubility and bioavailability. Its basic nitrogen atoms can be protonated at physiological pH, enhancing its interaction with polar solvents.[1]

  • Guanidino Group: The guanidino group is one of the strongest organic bases. This functional group is readily protonated to form a delocalized cation, a characteristic that confers excellent water solubility to molecules like guanidine hydrochloride.[2][3]

The combination of these groups results in a compound with predicted high hydrophilicity, as indicated by a computed XLogP3 value of -0.9.[4] This profile suggests that while the compound is amenable to dissolution in standard organic solvents like DMSO, it should also be readily soluble in aqueous buffers, offering flexibility for various experimental designs.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 45798-01-4BLD Pharm[5], PubChem[4]
Molecular Formula C₆H₁₄N₄BLD Pharm[5], PubChem[4]
Molecular Weight 142.20 g/mol BLD Pharm[5], PubChem[4]
Computed XLogP3 -0.9PubChem[4]
Appearance Solid (form may vary)N/A

Safety and Handling

Before handling, researchers must review the Safety Data Sheet (SDS) provided by the supplier.

  • GHS Hazard Classification: this compound is classified as harmful if swallowed (Acute Toxicity 4, oral), harmful in contact with skin (Acute Toxicity 4, dermal), and harmful if inhaled (Acute Toxicity 4, inhalation).[4]

  • Required Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses to prevent skin and eye contact. All weighing and initial dissolution steps should be performed in a chemical fume hood.

  • Storage of Solid Compound: The solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture to ensure long-term stability.[5]

Recommended Solvents for Stock Solutions

The choice of solvent is critical and depends on the experimental requirements, such as the desired stock concentration and the tolerance of the cell line to the solvent.

  • Primary Recommendation (Organic): Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a superior solvent for most small molecules and is the industry standard for compound libraries. It allows for the preparation of high-concentration stock solutions (≥100 mM), which minimizes the volume of solvent added to cell cultures.

    • Considerations: Use anhydrous, cell-culture grade DMSO. Final DMSO concentrations in assays should be kept low and consistent across all conditions (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts.

  • Secondary Recommendation (Aqueous): Phosphate-Buffered Saline (PBS, 1X, sterile)

    • Rationale: The compound's high predicted hydrophilicity makes direct dissolution in aqueous buffers feasible. This approach is ideal for assays that are highly sensitive to DMSO.

    • Considerations: The maximum achievable concentration in aqueous buffers may be lower than in DMSO. Furthermore, the long-term stability of the compound in an aqueous solution is not guaranteed; hydrolysis is a potential risk. Aqueous stocks should ideally be prepared fresh for each experiment.

Protocols: Preparation of Stock and Working Solutions

The following protocols provide step-by-step instructions for preparing solutions for use in typical cell-based assays.

Workflow for Stock Solution Preparation

The general workflow for preparing a concentrated stock solution is outlined below.

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound in fume hood calculate 2. Calculate Solvent Volume for desired concentration weigh->calculate add_solvent 3. Add Solvent (DMSO or PBS) calculate->add_solvent dissolve 4. Facilitate Dissolution (Vortex / Sonicate) add_solvent->dissolve qc 5. Quality Control (Inspect / Filter) dissolve->qc store 6. Aliquot & Store (-20°C or -80°C) qc->store G cluster_dilution Serial Dilution Workflow stock 1. Thaw Stock Solution (e.g., 100 mM in DMSO) intermediate 2. Prepare Intermediate Dilution (e.g., 1 mM in Medium) stock->intermediate 1:100 dilution assay_plate 3. Prepare Final Concentrations in 96-well Assay Plate intermediate->assay_plate Serial dilutions vehicle Vehicle Control (Medium + 0.1% DMSO) vehicle->assay_plate Control wells

Caption: Workflow for preparing final assay concentrations from a stock solution.

Protocol: Serial Dilution into Cell Culture Medium

This example describes the preparation of working solutions for a 96-well plate assay, starting from a 100 mM DMSO stock and aiming for a top final concentration of 100 µM.

  • Thaw Stock: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.

  • Prepare Highest Working Concentration: Prepare a 2X top concentration (200 µM) by diluting the 100 mM stock 1:500 into complete cell culture medium.

    • Example: Add 2 µL of 100 mM stock to 998 µL of medium. This creates a 200 µM solution with 0.2% DMSO.

  • Prepare Serial Dilutions: In a separate dilution plate or tubes, perform serial dilutions from the 200 µM solution.

    • Example (1:2 dilutions): Add 100 µL of medium to several wells. Transfer 100 µL of the 200 µM solution to the first well, mix, then transfer 100 µL to the next well, and so on. This will create 100 µM, 50 µM, 25 µM, etc., solutions (all at 2X final concentration).

  • Create Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the treated wells (e.g., 0.1% DMSO in medium).

  • Plate Cells: Add 100 µL of your cell suspension to the wells of the final 96-well assay plate.

  • Add Compound: Add 100 µL of the 2X serially diluted compound solutions to the corresponding wells containing cells. This 1:1 addition results in the desired 1X final concentrations (100 µM, 50 µM, etc.) and halves the DMSO concentration to a final 0.1%.

Stability and Storage Summary

Proper storage is essential to maintain the integrity of the compound.

Solution TypeStorage TemperatureRecommended DurationRationale
Solid Powder 2-8°C>1 YearPer vendor recommendation; protects from degradation. [5]
DMSO Stock -20°CUp to 6 monthsStandard for organic stocks; minimizes degradation.
-80°C>1 YearPreferred for long-term archival storage.
Aqueous Stock 4°C<48 HoursHigh risk of hydrolysis; prepare fresh whenever possible.
-80°CUse with cautionStability upon freeze-thaw is unknown and must be validated.

Key Best Practice: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

References

  • Thermo Fisher Scientific. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations.
  • PubChem. (n.d.). 4-Methylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Guanidine-based DNA extraction with silica-coated beads or silica spin columns. (2022, October 6). protocols.io. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vincentelli, R., et al. (2003). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 12(12), 2781-2792.
  • Al-Hussain, S. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18335.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Rivetti, C., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • Li, Y., et al. (2012). N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2932.
  • Reddit. (2017). Dissolving GuHCL (Guanidine Hydrochloride). r/labrats. Retrieved from [Link]

  • Rivetti, C., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. Retrieved from [Link]

  • Kappe, C. O., et al. (2012). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 17(7), 8178-8204.
  • Wube, A., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(15), 4475.
  • ResearchGate. (2018). How can I prepare guanidine hydrochloride 8M?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Piperazinecarboxamide, 4-methyl-N-((5-oxo-1-(phenylmethyl)-3-pyrrolidinyl)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 4-Methylpiperazine-1-carboximidamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Guanidinium Scaffold in Drug Discovery

The guanidinium functional group, a key feature of the amino acid arginine, is prevalent in numerous natural and synthetic bioactive compounds. Its ability to form strong, bidentate hydrogen bonds and engage in electrostatic interactions makes it a privileged scaffold for targeting a diverse range of biological macromolecules, including enzymes and G-protein coupled receptors (GPCRs).[1] Libraries based on the 4-Methylpiperazine-1-carboximidamide core offer a unique chemical space for drug discovery, combining the potent binding properties of the guanidinium moiety with the versatile synthetic tractability of the piperazine ring. This application note provides a comprehensive guide to designing and executing high-throughput screening (HTS) campaigns utilizing these libraries, with a focus on scientific integrity and practical, field-proven insights.

Library Design and Physicochemical Properties: A Foundation for Success

The success of any HTS campaign is fundamentally linked to the quality and characteristics of the compound library.[2] Libraries derived from the this compound scaffold can be readily synthesized through established combinatorial chemistry techniques, allowing for the generation of a large and diverse collection of molecules.

Key Considerations for Library Synthesis:
  • Scaffold Diversity: While the this compound core remains constant, diversity can be introduced at various positions of the piperazine ring and through the selection of different counter-ions.

  • Solid-Phase Synthesis: The use of solid-phase synthesis enables the rapid and efficient production of large numbers of discrete compounds with high purity.

  • Purity and Characterization: Each compound in the library must be rigorously characterized to ensure its identity and purity, typically through techniques like LC-MS and NMR.

Physicochemical Properties and their Implications for HTS:

The inherent properties of the this compound scaffold influence its behavior in screening assays.

PropertyImplication for HTSMitigation Strategy
High Polarity Potential for poor membrane permeability in cell-based assays.Prioritize biochemical assays or utilize cell lines with engineered transporters.
Positive Charge at Physiological pH Can lead to non-specific binding to negatively charged surfaces (e.g., plastics, proteins).Include detergents (e.g., 0.01% Triton X-100) in assay buffers and perform counter-screens.
Hydrogen Bonding Capacity Strong potential for high-affinity target engagement.Favorable for hit identification.
Solubility Generally good aqueous solubility, but can vary with substitution.Ensure complete dissolution in DMSO and assess solubility in assay buffer.

High-Throughput Screening Workflow: A Step-by-Step Guide

The following workflow provides a generalized yet detailed framework for an HTS campaign using a this compound library. This example will focus on a biochemical assay targeting a hypothetical enzyme implicated in an infectious disease.

HTS_Workflow cluster_pre_screen Pre-Screening cluster_primary_screen Primary Screen cluster_hit_validation Hit Validation cluster_post_validation Post-Validation Assay_Development Assay Development & Optimization Pilot_Screen Pilot Screen (Z'-factor > 0.5) Assay_Development->Pilot_Screen Primary_HTS Primary HTS of Library Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Orthogonal_Assay Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Assay SAR_Expansion Preliminary SAR by Analogue Orthogonal_Assay->SAR_Expansion Hit_to_Lead Hit-to-Lead Optimization SAR_Expansion->Hit_to_Lead ADME_Tox In Vitro ADME/Tox Profiling Hit_to_Lead->ADME_Tox

Caption: A generalized workflow for a high-throughput screening campaign.

PART 1: Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reliable assay.[2] For our hypothetical enzyme target, a fluorescence-based biochemical assay is a common and effective choice.

Protocol 1: Enzyme Inhibition Assay (Fluorescence-Based)

  • Objective: To identify compounds that inhibit the activity of the target enzyme by measuring the change in fluorescence of a specific substrate.

  • Materials:

    • Purified recombinant target enzyme

    • Fluorogenic enzyme substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

    • Positive control inhibitor (known inhibitor of the target enzyme)

    • Negative control (DMSO)

    • 384-well black, low-volume assay plates

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and controls in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid detrimental effects on enzyme activity.

    • Compound Plating: Using an automated liquid handler, dispense nanoliter volumes of the this compound library compounds (typically at a concentration of 10 mM in DMSO) into the assay plates.

    • Enzyme Addition: Add the target enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

    • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader at multiple time points (kinetic read) or at a single endpoint after a defined incubation period.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.

PART 2: Primary High-Throughput Screen

Once the assay is optimized and validated, the full library screening can commence.

Protocol 2: Primary HTS

  • Objective: To screen the entire this compound library to identify initial "hits."

  • Procedure:

    • Follow the optimized protocol from the assay development phase (Protocol 1).

    • Screen the library at a single concentration (e.g., 10 µM).

    • Include positive and negative controls on every plate to monitor assay performance and for data normalization.

  • Data Analysis and Hit Selection:

    • Normalize the data from each plate to account for plate-to-plate variability.

    • Identify primary hits based on a pre-defined activity threshold (e.g., >50% inhibition or a Z-score > 3).

PART 3: Hit Confirmation and Validation

A critical step in any HTS campaign is to confirm that the initial hits are genuine and not artifacts of the screening process.

Protocol 3: Hit Confirmation and Dose-Response Analysis

  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Procedure:

    • "Cherry-pick" the primary hits from the library plates.

    • Perform serial dilutions of the hit compounds to generate a concentration range (e.g., 8-point dose-response curve).

    • Repeat the primary assay (Protocol 1) with the diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition as a function of compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

Protocol 4: Orthogonal and Counter-Screens

  • Objective: To eliminate false positives and promiscuous inhibitors.

  • Orthogonal Assay:

    • Rationale: Use a different assay format to confirm the activity of the hits. This reduces the likelihood of identifying compounds that interfere with the primary assay's detection method.

    • Example: If the primary screen was fluorescence-based, an orthogonal assay could be based on luminescence or absorbance.

  • Counter-Screen:

    • Rationale: To identify compounds that non-specifically inhibit enzymes or interact with assay components.

    • Example: Screen the hits against a structurally unrelated enzyme to assess selectivity. For guanidinium-containing compounds, a counter-screen against a panel of proteases can be valuable due to their potential for non-specific interactions with negatively charged active sites.

PART 4: Preliminary Structure-Activity Relationship (SAR) and Hit Expansion

Following hit validation, an initial assessment of the structure-activity relationship can provide valuable insights for future optimization.

  • Objective: To identify common structural motifs among the confirmed hits and to explore the chemical space around the most promising scaffolds.

  • Procedure:

    • Group the confirmed hits into chemical series based on their structural similarity.

    • Analyze the SAR to identify key functional groups that contribute to activity.

    • Search for commercially available analogs of the most potent and selective hits to quickly expand the SAR.

SAR_Logic Confirmed_Hits Confirmed Hits Structural_Clustering Structural Clustering Confirmed_Hits->Structural_Clustering SAR_Analysis SAR Analysis Structural_Clustering->SAR_Analysis Analog_Searching Analog Searching SAR_Analysis->Analog_Searching Hit_Expansion Hit Expansion Analog_Searching->Hit_Expansion Hit_to_Lead Hit-to-Lead Optimization Hit_Expansion->Hit_to_Lead

Caption: A logical flow for preliminary SAR and hit expansion.

Data Management and Interpretation

Effective data management and interpretation are crucial for the success of any HIS campaign. A robust data management system should be in place to track all experimental data, including compound information, assay results, and analysis parameters.

Key Data to Capture:

  • Compound ID and structure

  • Plate and well location

  • Raw assay data

  • Normalized data

  • Calculated results (e.g., % inhibition, IC50)

  • Z'-factor for each plate

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Troubleshooting Steps
High variability in data (low Z'-factor) Inconsistent liquid handling; Reagent instability; Cell plating inconsistencies (for cell-based assays)Validate liquid handler performance; Prepare fresh reagents daily; Optimize cell seeding density.
High rate of false positives Promiscuous inhibitors; Assay interference (e.g., fluorescent compounds)Implement orthogonal and counter-screens; Pre-screen compounds for autofluorescence.
Poor hit rate Library lacks relevant chemical matter for the target; Inappropriate assay conditionsScreen a more diverse library; Optimize assay parameters (e.g., substrate concentration).

Conclusion and Future Directions

High-throughput screening with this compound libraries represents a promising strategy for the discovery of novel therapeutic agents. The inherent drug-like properties of the guanidinium scaffold, combined with the versatility of the piperazine core, provide a rich source of chemical diversity for targeting a wide range of biological targets. By following the detailed protocols and best practices outlined in this application note, researchers can design and execute robust and efficient HTS campaigns, increasing the probability of identifying high-quality hit compounds for further development. Future efforts in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space of these libraries and the application of advanced screening technologies, such as high-content screening, to elucidate the mechanism of action of identified hits in a more physiological context.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Pharmaceutical Analysis, 6(3), 135-141.
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Essays in Biochemistry, 64(5), 747-760.
  • High throughput screening (HTS). Biological screening. ChemDiv.
  • Harmonized Tariff Schedule System User Guide. USITC.
  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (2017). Expert Opinion on Drug Discovery, 12(9), 885-895.
  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - US.
  • Challenges of HTS in early-stage drug discovery. AXXAM.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
  • Liquid-Handling in High-Throughput Screening. Microlit USA.
  • Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions. (2011). Current Topics in Medicinal Chemistry, 11(24), 3080-3103.
  • Novel Approaches to Screening Guanidine Derivatives. (2013). Expert Opinion on Drug Discovery, 8(12), 1551-1565.
  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. (2021). Bioorganic & Medicinal Chemistry, 31, 115967.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). Assay and Drug Development Technologies, 10(6), 497-507.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Liquid Handling for Diagnostics and HTS. LVL Technologies.
  • HTS Assay Validation. In Assay Guidance Manual.
  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2001).
  • Hit Identification. Revolutionizing Drug Discovery. Vipergen.
  • Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. (2022). International Journal of Molecular Sciences, 23(19), 11769.
  • The Roles of Bioactivity Assays in Lot Release and Stability Testing. CASSS.
  • Assay of guanidine in pharmaceutical formul
  • Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance.
  • Reporting data from high-throughput screening of small-molecule libraries. (2006).
  • Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines. (2008). Molecules, 13(12), 3149-3170.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • Targeting protein–protein interactions, a wide open field for drug design. (2014). Medicinal Science, 30(1), 59-66.
  • High-Throughput Screening (HTS). Beckman Coulter.
  • What is a U.S. HTS Code (& How to Estimate Customs Duties)?
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2021). Metabolites, 11(11), 745.
  • Hit Identification (Hit ID).
  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia, 97(4), 281-286.
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • High-throughput Assays for Promiscuous Inhibitors. (2005). Journal of Medicinal Chemistry, 48(5), 1292-1307.
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  • Hit Identification and Valid
  • Targeting Protein-Protein Interactions for Drug Discovery.
  • Tailoring peptidomimetics for targeting protein-protein interactions. (2014). Molecular Cancer Research, 12(3), 325-336.
  • Hit Identification / Characterization. Axcelead Drug Discovery Partners, Inc.
  • Importance of High-Throughput Liquid Handling Robots. James Duduit.
  • The Harmonized Tariff Schedule: Beyond the General Rules of Interpret
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Troubleshooting & Optimization

Technical Support Center: 4-Methylpiperazine-1-carboximidamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-4MP-GUAN-001 Assigned Specialist: Senior Application Scientist Topic: Isolation, Purification, and Troubleshooting of 4-Methylpiperazine-1-carboximidamide (N-Amidinopiperazine derivative)

Executive Summary & Molecule Profile

This compound is a strongly basic, highly polar guanidine derivative. Unlike standard organic intermediates, it behaves more like an inorganic salt or an amino acid (e.g., Arginine) during purification.

  • Core Challenge: The molecule is super-hydrophilic (LogP < 0) and strongly basic (pKa ~ 12.5). It adheres irreversibly to acidic silanols on silica gel and elutes in the void volume on standard C18 Reverse Phase (RP) columns.

  • Common Physical State: Often isolated as a hygroscopic oil or gum unless converted to a specific salt form (HCl, H₂SO₄, or Nitrate).

Troubleshooting Guide (Q&A)

Issue 1: "My product is an oil/gum and refuses to crystallize. How do I get a solid?"

Diagnosis: The free base of this compound is hygroscopic and prone to forming oils due to hydrogen bonding with atmospheric water. If you synthesized it using S-methylisothiourea, residual sulfur byproducts also inhibit crystallization.

Technical Solution: You must disrupt the hydrogen bonding network by forming a crystalline salt. The Hemisulfate or Dihydrochloride salts are thermodynamically more stable than the free base.

Protocol: Salt Formation & Crystallization

  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Acid Addition:

    • For HCl Salt: Bubble dry HCl gas or add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • For Sulfate Salt: Add 1.0 equivalent of conc. H₂SO₄ dropwise (exothermic).

  • Precipitation: If no solid forms, add an anti-solvent (Diethyl Ether or MTBE) slowly with vigorous stirring until turbidity persists.

  • Curing: Store at -20°C overnight. The "oil" should harden into a semi-solid or crystals.

  • Hygroscopicity Check: Filter rapidly under Nitrogen; these salts absorb water quickly.

Issue 2: "The compound streaks badly on Normal Phase (Silica) TLC and Flash columns."

Diagnosis: The basic guanidine moiety interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing peak tailing (streaking) and irreversible adsorption.

Technical Solution: Abandon standard silica methods. You have two viable alternatives:

  • Option A (Modified Silica): Deactivate the silanols. Use a mobile phase containing 1-5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

    • System: DCM:MeOH:NH₄OH (90:9:1).

  • Option B (Neutral Alumina): Switch the stationary phase to Neutral Alumina (Brockmann Grade III). Alumina is less acidic and tolerates basic amines better.

Issue 3: "I cannot retain the compound on my C18 HPLC column; it elutes in the dead time."

Diagnosis: The molecule is too polar for hydrophobic retention mechanisms. Standard C18 columns cannot "grip" the charged guanidine group.

Technical Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography .

Recommended HILIC Method:

  • Column: Amide-bonded silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B) and gradient down to 60% B.

  • Mechanism: The water forms a hydration layer on the polar column; your analyte partitions into this water layer.

Issue 4: "The product smells like rotten cabbage (Mercaptan). How do I remove it?"

Diagnosis: If you used S-methylisothiourea as the guanidinylating agent, the byproduct is Methanethiol (Methyl mercaptan) . This can be trapped as a disulfide or salt but often lingers.

Technical Solution:

  • Sparging: Acidify the reaction mixture (pH < 2) and sparge with Nitrogen gas into a bleach trap. This drives off the volatile mercaptan.

  • Oxidation: If the product is stable, treat the crude aqueous solution with a mild oxidant (dilute H₂O₂) to convert the mercaptan to a water-soluble sulfonate, which can be washed away.

Visual Reference: Purification Logic

The following diagram illustrates the decision matrix for purifying this specific class of molecule.

PurificationLogic Start Crude Reaction Mixture (this compound) CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Crystallized Oil Oily Residue CheckState->Oil Gummy ImpurityCheck Impurity Profile? Solid->ImpurityCheck Action_Salt Salt Formation (HCl/H2SO4 in EtOH) Oil->Action_Salt Attempt Salt Formation Mercaptan S-Methylisothiourea (Sulfur Smell) ImpurityCheck->Mercaptan PolarImpurities Polar Amines (Starting Material) ImpurityCheck->PolarImpurities Action_Wash Acidify & Sparge N2 (Remove Volatile Thiols) Mercaptan->Action_Wash Action_HILIC HILIC Chromatography (Amide/ZIC Column) PolarImpurities->Action_HILIC Final Pure Salt Form (>98% Purity) Action_Wash->Final Action_HILIC->Final Action_Salt->Solid Success Action_Salt->ImpurityCheck Failure (Still Oil)

Caption: Decision matrix for isolating hydrophilic guanidine derivatives based on physical state and impurity profile.

Standardized Protocols

Protocol A: HILIC HPLC Method for Purity Analysis

Use this method to verify purity where C18 fails.

ParameterSettingRationale
Column ZIC-HILIC or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm)Retains polar/ionic species via water-layer partitioning.
Mobile Phase A 100 mM Ammonium Acetate (pH 4.5)High buffer strength suppresses ionic interactions with silanols.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC mode.
Flow Rate 1.0 mL/minStandard flow.
Detection UV 205 nm or ELSD/CADGuanidines have weak UV absorbance; 205 nm captures the amide bond. ELSD is universal.
Gradient 0-2 min: 90% B (Isocratic)2-15 min: 90% -> 60% B15-20 min: 60% BGradient goes from High Organic -> Low Organic (Inverse of RP).
Protocol B: Ion Exchange (SCX) Cleanup

Use this for bulk removal of non-basic impurities.

  • Resin Preparation: Use a Strong Cation Exchange (SCX) cartridge or bulk resin. Condition with Methanol, then Water.[1]

  • Loading: Acidify your crude mixture to pH 3-4 and load onto the column. The guanidine (positive charge) will bind to the resin. Neutral impurities will pass through.

  • Washing: Wash with MeOH to remove hydrophobic byproducts.

  • Elution: Elute with 2M Ammonia in Methanol . The high pH neutralizes the interaction, releasing the free base product.

  • Concentration: Evaporate the ammoniacal methanol immediately to avoid degradation.

References

  • Guanidine Synthesis & Precursors

    • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.[2] (2017).[2][3][4] National Institutes of Health (NIH).

    • Synthesis of 1-Amino-4-methylpiperazine.[5][6][7][8] (Precursor synthesis context). GuideChem.

  • Chromatographic Techniques (HILIC & Mixed Mode)

    • Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. (2018).[1][9] Agilent Technologies.

    • HPLC Analysis of Guanidine and Counterions in HILIC Mode. Helix Chromatography.

    • Separation and purification applications for mutagenic impurities (HILIC applications).[4] European Pharmaceutical Review.

  • Impurity Management

    • Guanidines from S-methylisothiouronium salt (Discussion on mercaptan byproducts). ScienceMadness.

Sources

Technical Support Center: Stability and Handling of 4-Methylpiperazine-1-carboximidamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylpiperazine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a bifunctional molecule featuring a 1-methylpiperazine ring and a carboximidamide (guanidine-like) group. Understanding the chemical liabilities of both moieties is crucial for maintaining its stability in solution. The primary degradation pathways to consider are hydrolysis of the carboximidamide group and thermal or oxidative degradation of the 1-methylpiperazine ring.

The guanidinium group is a very strong base and exists predominantly in its protonated, resonance-stabilized form in neutral or acidic aqueous solutions, which confers significant stability.[1] However, the 1-methylpiperazine moiety can be susceptible to degradation under certain conditions. Studies on analogous piperazine derivatives have shown that methyl substitution can increase the rate of thermal degradation.[2]

This guide will walk you through the factors influencing stability, how to identify and troubleshoot degradation, and best practices for preparing and storing solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My solution of this compound is showing a decrease in purity over time. What are the likely causes?

Answer: A decrease in purity is likely due to chemical degradation. The two most probable degradation pathways are hydrolysis of the carboximidamide group and oxidation of the 1-methylpiperazine ring.

  • Hydrolysis: This is often catalyzed by acidic or basic conditions, especially at elevated temperatures. The carboximidamide group can hydrolyze to form 4-methylpiperazine-1-carboxamide (a urea derivative).

  • Oxidation: The piperazine ring, particularly the tertiary amine and the methyl group, is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Degradation products can include N-oxides and formaldehyde.[3]

To troubleshoot, we recommend analyzing your sample by High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) detection to identify potential degradation products. A shift in retention time and the appearance of new peaks corresponding to the masses of suspected degradants can confirm the degradation pathway.

Diagram: Predicted Degradation Pathways

G main This compound hydrolysis_product 4-Methylpiperazine-1-carboxamide (Urea Derivative) main->hydrolysis_product Hydrolysis (Acid/Base, Heat) oxidation_product N-Oxide Derivatives & other oxidative products main->oxidation_product Oxidation (O2, Light, Metal Ions) ring_opening Ring-Opened Products main->ring_opening Thermal Stress (High Temperature)

Caption: Predicted degradation pathways for this compound.

FAQ 2: What are the optimal pH and temperature conditions for storing solutions of this compound?

Answer: Based on the chemical properties of the guanidinium and piperazine groups, the following conditions are recommended:

ParameterRecommended RangeRationale
pH 6.0 - 7.5The guanidinium group is most stable when protonated. A slightly acidic to neutral pH ensures the compound exists in its more stable cationic form, minimizing hydrolysis.
Temperature 2 - 8 °CLower temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation.[4] Studies on 1-methylpiperazine show increased thermal degradation at elevated temperatures.[2]

Troubleshooting Tip: If you observe solution discoloration (e.g., yellowing), it may be an indication of oxidative degradation, which is accelerated at higher temperatures.

FAQ 3: Which solvents are recommended for preparing stock solutions, and are there any I should avoid?

Answer: The choice of solvent is critical for maintaining stability.

  • Recommended Solvents:

    • Water (High Purity, Degassed): For many biological applications, water is the solvent of choice. It is crucial to use high-purity, deionized water and to degas it (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

    • DMSO (Anhydrous): Anhydrous dimethyl sulfoxide is a good alternative for creating concentrated stock solutions, as it is aprotic and less likely to participate in hydrolysis. Ensure you are using a high-purity, anhydrous grade.

  • Solvents to Use with Caution or Avoid:

    • Protic Solvents (e.g., Methanol, Ethanol): While the compound may be soluble, these solvents can participate in solvolysis reactions, similar to hydrolysis. If used, solutions should be prepared fresh and stored under inert gas.

    • Solvents with Peroxide Impurities (e.g., older ethers like THF or Dioxane): Peroxides are strong oxidizing agents and can significantly accelerate the degradation of the piperazine ring.

Troubleshooting Tip: If you suspect your solvent is the issue, try preparing a fresh solution in a different, high-purity, anhydrous, or degassed solvent and monitor its stability over a short period.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol is designed to minimize hydrolysis and oxidation during the preparation of an aqueous stock solution.

  • Buffer Preparation:

    • Prepare a buffer solution within the pH range of 6.0 - 7.5 (e.g., 50 mM phosphate buffer).

    • Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the required amount of this compound in a clean, dry vial.

    • Add the degassed buffer to the vial to the desired final volume.

    • Gently vortex or sonicate at room temperature until the compound is fully dissolved. Avoid excessive heating.

  • Storage:

    • Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen.

    • Blanket the headspace of each vial with an inert gas before sealing.

    • Store the aliquots at 2 - 8 °C for short-term storage (days to weeks) or at -20 °C to -80 °C for long-term storage (months).

Diagram: Workflow for Stable Solution Preparation

G cluster_prep Preparation cluster_storage Storage b1 Prepare Buffer (pH 6.0-7.5) b2 Degas Buffer (N2 or Ar) b1->b2 b4 Dissolve in Degassed Buffer b2->b4 b3 Weigh Compound b3->b4 s1 Aliquot into Single-Use Vials b4->s1 s2 Blanket with Inert Gas s1->s2 s3 Store at 2-8°C or -20°C to -80°C s2->s3

Caption: Recommended workflow for preparing and storing stable solutions.

Protocol 2: Monitoring Solution Stability with HPLC

This protocol provides a general framework for developing an HPLC method to assess the stability of your this compound solutions.

  • Instrumentation and Columns:

    • A standard HPLC system with UV detection is suitable.

    • A C18 reversed-phase column is a good starting point.

  • Mobile Phase Development (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the parent compound and any less polar degradants. A shallow gradient will provide better resolution.

    • The acidic mobile phase will ensure the analyte and its basic degradation products are protonated, leading to better peak shape.

  • Detection:

    • This compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-220 nm) is necessary.[5]

    • If available, a mass spectrometer detector will be invaluable for identifying unknown peaks corresponding to degradation products.

  • Sample Analysis:

    • Inject a freshly prepared standard solution to determine the retention time of the parent compound.

    • Inject your aged or stressed sample.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

Troubleshooting Tip: If you observe poor peak shape (e.g., tailing), it could be due to interactions with the silica support of the column. Ensure the mobile phase is sufficiently acidic to keep the amine groups protonated.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Cen, Y., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1129-1135. Available at: [Link]

  • Luo, H., et al. (2014). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 53(34), 13414-13421. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 63, 246-261. Available at: [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • De Paoli, G., et al. (2011). The analysis of piperazine-type stimulants. Analytical Methods, 3(6), 1276-1285. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • StudyForce. (2019, August 28). Hydrolysis of Amides [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Vozka, P., & Rochelle, G. T. (2016). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 86, 282-292. Available at: [Link]

  • Khlebnikov, V. (2018). How long a peptide synthesis reagents stable?. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Freelance Teacher. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12) [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs for CO2 capture. International Journal of Greenhouse Gas Control, 6, 63-70. Available at: [Link]

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Technical Support Center: Purification of 4-Methylpiperazine-1-carboximidamide by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-Methylpiperazine-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this highly polar, basic compound. As a guanidine derivative, this compound presents unique challenges that standard chromatographic protocols may fail to address. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve optimal purity and recovery.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is characterized by its carboximidamide (guanidine) group, which has a high pKa (guanidine itself has a pKa of ~13.5), making it a strong base that is protonated and positively charged under most pH conditions.[1] Its structure also imparts high polarity (XLogP3-AA: -0.9).[2] These two properties—strong basicity and high polarity—are the primary sources of difficulty in chromatographic purification.

  • High Polarity: Leads to minimal or no retention on traditional reversed-phase (non-polar) stationary phases.[3] The compound has a much higher affinity for the polar mobile phase and elutes at or near the solvent front.

  • Strong Basicity: Causes severe peak tailing and potential irreversible adsorption on silica-based columns due to strong ionic interactions with acidic residual silanol groups on the silica surface.[4] The compound can also be unstable on standard, acidic silica gel.[5]

This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.

FAQs: Selecting the Right Chromatographic Strategy

This section provides answers to common questions regarding the initial selection of a purification method.

Q1: Why is my compound not retaining on my C18 reversed-phase column?

Answer: This is the most common issue encountered. Your compound, this compound, is extremely polar. Reversed-phase chromatography separates compounds based on hydrophobicity; a non-polar stationary phase (like C18) retains hydrophobic compounds, while a polar mobile phase elutes them.[6][7] Because your molecule is highly polar, it has very little interaction with the C18 stationary phase and is swept out of the column with the polar mobile phase, resulting in elution at the void volume.[3] Standard reversed-phase methods are generally unsuitable for this class of compounds without significant modification.

Q2: Can I use normal-phase chromatography on a standard silica gel column?

Answer: While normal-phase chromatography utilizes a polar stationary phase (silica) which should retain your polar analyte, it is often problematic for strongly basic compounds like this one.[3] The guanidine group will interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to:

  • Irreversible Adsorption: The compound sticks permanently to the column, resulting in zero recovery.

  • Extreme Peak Tailing: Even if the compound elutes, the peaks will be broad and asymmetrical, leading to poor resolution.

  • On-Column Degradation: The acidic nature of the silica surface can potentially degrade sensitive compounds.[5]

If you must use silica, it needs to be deactivated, or an alternative polar stationary phase should be used.[8]

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it a good option?

Answer: HILIC is an excellent choice for the purification of this compound and other highly polar compounds.[3][9][10] It can be thought of as a mode of normal-phase chromatography that uses mobile phases similar to reversed-phase.

Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide phases). The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous solvent (water or buffer). This aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes like yours can partition into this immobilized water layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).[11][12]

Advantages for Your Compound:

  • Provides good retention for highly polar molecules.

  • Uses volatile mobile phases (e.g., acetonitrile/water/formic acid), which are compatible with mass spectrometry (MS).

  • Can offer different selectivity compared to reversed-phase or ion-exchange.[12]

Q4: Should I consider Ion-Exchange Chromatography?

Answer: Yes, Ion-Exchange Chromatography (IEX) is a highly effective technique for purifying charged molecules.[13][14] Since this compound is positively charged over a wide pH range, Strong Cation-Exchange (SCX) chromatography is a very logical approach.

Mechanism: In cation-exchange chromatography, the stationary phase contains covalently bound, negatively charged functional groups (e.g., sulfonate groups for SCX).[14]

  • Loading: The column is equilibrated at a specific pH where the target molecule is positively charged. When the sample is loaded, your protonated compound displaces counter-ions (like Na⁺) and binds to the negatively charged stationary phase.

  • Elution: The bound compound is then eluted by either increasing the salt concentration (e.g., a gradient of NaCl or ammonium acetate) or changing the pH to neutralize the charge on the compound.[13]

Advantages for Your Compound:

  • Separation is based on charge, which is a very strong retention mechanism for this molecule.

  • Highly effective at separating the target compound from neutral or negatively charged impurities.

  • High loading capacity is often possible.

Method Selection Decision Workflow

The following diagram provides a logical workflow for selecting the appropriate chromatographic technique for your compound.

G start Start: Purify 4-Methylpiperazine- 1-carboximidamide check_polarity Is the compound highly polar and strongly basic? start->check_polarity rp_node Standard Reversed-Phase (C18) will likely fail (no retention). check_polarity->rp_node Yes main_choice Which advanced technique to consider? check_polarity->main_choice Yes hilic_node HILIC (Hydrophilic Interaction) main_choice->hilic_node Analytical/Prep HPLC iex_node SCX (Strong Cation-Exchange) main_choice->iex_node Capture/Polishing Step flash_node Modified Normal-Phase (Flash Chromatography) main_choice->flash_node Bulk Purification hilic_desc Best for high resolution, MS-compatibility. Uses high organic mobile phase. hilic_node->hilic_desc iex_desc Best for high loading capacity and separating from neutral impurities. Uses salt or pH gradients. iex_node->iex_desc flash_desc For large scale, lower resolution. Requires deactivated silica or alternative stationary phase. flash_node->flash_desc

Caption: Decision tree for chromatography mode selection.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Severe Peak Tailing in HPLC

Q: I'm attempting to use a silica-based HILIC column, but my peak for this compound is tailing badly. What is causing this and how can I fix it?

A: Severe peak tailing for a basic compound on a silica-based column is a classic sign of secondary ionic interactions with acidic silanol groups (Si-OH) on the stationary phase surface.[4] Even in HILIC mode, these interactions can disrupt the primary partitioning mechanism and cause poor peak shape.

Causality: Your positively charged guanidinium group is strongly attracted to the deprotonated, negatively charged silanolate groups (SiO⁻) on the silica surface. This leads to a mixed-mode retention mechanism where some molecules are retained by HILIC partitioning while others are delayed by strong ionic interactions, resulting in a "tail".

Solutions:

  • Mobile Phase Modification (The Preferred Method): The most effective solution is to suppress the ionic interactions by modifying the mobile phase.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) or ammonia/ammonium acetate , into your mobile phase (typically 0.1-0.5%). These additives are stronger bases and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and improving peak shape.[8]

    • Lower the pH: Add an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase. This protonates the silanol groups, reducing their negative character and minimizing the unwanted ionic interaction with your positively charged analyte.

  • Use a Different Stationary Phase: Modern HILIC columns are available with different chemistries that are less prone to these interactions.

    • Amide or Diol Phases: These phases are generally less acidic than bare silica and can provide better peak shapes for basic compounds.

    • Zwitterionic Phases: These columns carry both positive and negative charges and can offer unique selectivity and excellent peak shape for polar basics.

Troubleshooting Workflow: Peak Tailing

G start Problem: Severe Peak Tailing of Basic Analyte cause Primary Cause: Secondary ionic interaction with acidic silanols (SiO⁻) start->cause solution_hub Select a Solution Strategy cause->solution_hub mod_mobile Modify Mobile Phase (Recommended First Step) solution_hub->mod_mobile Fastest change_column Change Stationary Phase solution_hub->change_column More Robust add_acid Add 0.1% Formic or Acetic Acid (Protonates silanols) mod_mobile->add_acid add_base Add 0.1% Ammonia or TEA (Masks silanols) mod_mobile->add_base amide_col Switch to Amide, Diol, or Zwitterionic HILIC Column change_column->amide_col result Result: Symmetrical Peak Shape add_acid->result add_base->result amide_col->result

Caption: Workflow for troubleshooting peak tailing.

Issue 2: Low or No Recovery in Flash Chromatography

Q: I tried to purify my compound on a large silica gel flash column, but I got very little material back. Where did my compound go?

A: This indicates strong, likely irreversible, binding to the silica gel. As discussed earlier, the highly basic nature of your compound leads to a very strong interaction with the acidic silica surface, preventing its elution with moderately polar organic solvents.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, you must neutralize the acidic sites on the silica.

    • Protocol: Pack your column as usual. Then, flush the column with 2-3 column volumes of your starting eluent that has been doped with 1-2% triethylamine (TEA) or ammonia. Finally, flush with 2-3 column volumes of the starting eluent without the additive to remove the excess base before loading your sample.[8] This process neutralizes the most active sites, allowing your compound to elute.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different bulk stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or, preferably, basic alumina.

    • Amine-Functionalized Silica: These columns have a basic surface and are excellent for purifying other basic compounds without the risk of strong acidic interactions.

Issue 3: Poor Separation from a Structurally Similar Impurity

Q: I have an impurity, 4-Methylpiperazine-1-carboxamide, that is co-eluting with my desired this compound. How can I improve the separation?

A: This is a selectivity challenge. The carboxamide is less basic and has different hydrogen bonding capabilities than your carboximidamide target. You need to exploit these differences.

Solutions:

  • Optimize HILIC Conditions:

    • Change the Organic Solvent: While acetonitrile is most common, switching to an acetone-based mobile phase can alter selectivity.

    • Adjust Buffer pH and Concentration: Small changes in the mobile phase pH can alter the protonation state of your analyte and the stationary phase, potentially improving resolution. Increasing the buffer concentration can sometimes sharpen peaks.

  • Switch to a Different Mode of Chromatography: If HILIC cannot resolve the two, their charge difference is the next property to exploit. Your target compound (a guanidine) is a much stronger base than the impurity (an amide).

    • Use Strong Cation-Exchange (SCX): At a pH of around 3-5, your target compound will be fully protonated and positively charged, binding strongly to an SCX column. The less basic carboxamide impurity will be less charged (or neutral) and will either not bind or will elute at a much lower salt concentration. This should provide a baseline separation.

Data & Protocols

Table 1: Comparison of Recommended Chromatographic Modes
FeatureReversed-Phase (Not Recommended)HILIC (Recommended)Strong Cation-Exchange (Recommended)
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Diol)Negatively Charged (Sulfonate)
Mobile Phase High AqueousHigh Organic (>80% ACN)Aqueous Buffer
Elution Method Increase Organic ContentIncrease Aqueous ContentIncrease Salt Conc. or pH
Primary Mechanism Hydrophobic Interaction[15]Partitioning into Water Layer[11]Ionic Interaction[13]
Key Advantage N/A for this compoundRetains highly polar compoundsHigh selectivity based on charge
Common Issue No retentionPeak tailing (if not addressed)Requires salt removal post-purification
Protocol 1: HILIC Purification Method

This protocol provides a starting point for developing a HILIC purification method.

  • Column Selection: Start with a HILIC column (e.g., bare silica, amide, or diol phase), 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Water/Acetonitrile + 10 mM Ammonium Acetate + 0.1% Acetic Acid

    • Mobile Phase B: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid

  • Column Equilibration: Equilibrate the column with 95% B for at least 10 column volumes to ensure the aqueous layer is properly formed.

  • Sample Preparation: Dissolve the crude sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 95% Acetonitrile). If solubility is an issue, use a minimum amount of a stronger solvent like methanol or water, but keep the injection volume small to avoid peak distortion.[16]

  • Gradient Elution:

    • Time 0-2 min: Hold at 95% B.

    • Time 2-15 min: Gradient from 95% B to 50% B.

    • Time 15-17 min: Hold at 50% B.

    • Time 17-20 min: Return to 95% B and re-equilibrate.

  • Optimization: Adjust the gradient slope and buffer additives to improve resolution and peak shape.

Protocol 2: Strong Cation-Exchange (SCX) Purification

This protocol is ideal for a capture step to separate the basic target from neutral impurities.

  • Column Selection: A strong cation-exchange column (e.g., sulfopropyl-functionalized).

  • Buffer Preparation:

    • Binding/Wash Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5

    • Elution Buffer (Buffer B): 20 mM Sodium Acetate + 1.0 M NaCl, pH 4.5

  • Column Equilibration: Equilibrate the SCX column with Buffer A for 5-10 column volumes.

  • Sample Preparation: Dissolve the sample in Buffer A. Ensure the pH is adjusted so the compound is charged. Filter the sample to remove particulates.

  • Loading and Elution:

    • Load the sample onto the column.

    • Wash the column with 5 column volumes of Buffer A to remove unbound impurities.

    • Elute the bound compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.

    • Collect fractions and analyze for the presence of the target compound.

  • Desalting: Fractions containing the purified compound will be high in salt and will likely require a subsequent desalting step (e.g., reversed-phase C18 SPE on a cartridge, where the polar compound will elute quickly while the salt is retained or washed away).

References

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • Elsevier. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.4.3. Ion Exchange Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Retrieved from [Link]

Sources

Technical Support: Kinetic Optimization for 4-Methylpiperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-MPC-004 | Version: 2.1 | Last Updated: 2024-05-15 Department: Chemical Kinetics & Process Optimization[1][2]

Executive Summary: The "Guanidine Paradox"

Welcome to the technical support hub for 4-Methylpiperazine-1-carboximidamide (CAS: 14102-64-8).[1] As a researcher, you are likely utilizing this molecule as a binucleophilic building block for heterocycle synthesis (e.g., pyrimidines, triazines) or as a strongly basic organocatalyst.[1][2]

The Core Challenge: This molecule exhibits the "Guanidine Paradox." Its resonance stabilization makes the carbon center electrophilically stubborn, while the terminal nitrogens are highly basic but often nucleophilically "caged" by solvent interactions.

This guide moves beyond standard protocols to address the solvent-dependent kinetic barriers that often stall reactions involving this precursor.[1]

Solvent Selection Matrix

Use this table to select the optimal solvent based on your specific reaction mechanism.

Solvent ClassRepresentative SolventsInteraction with SubstrateKinetic Impact (Hughes-Ingold)Recommended For
Polar Protic Methanol, Ethanol, WaterStrong H-bonding to guanidine nitrogens (Ground State Stabilization).[1][2]Slows nucleophilic attack by "caging" the lone pair.[1] Accelerates ionization steps.[1]Condensations requiring proton transfer; solubilizing salts.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPDipole-dipole stabilization of Transition States (TS) without H-bond caging.[1][2]Maximizes reaction rate for neutral nucleophilic attacks (dipolar TS).SNAr, Cyclizations, Alkylations.[1][2]
Non-Polar Toluene, DCM, HexaneWeak interaction; poor solubility of the polar guanidine moiety.[2]Negligible (Reaction often fails due to phase separation).[1][2]Phase-transfer catalysis (PTC) conditions only.[1][2]
Acidic Media Acetic Acid, TFAProtonation of the imine nitrogen.[3]Deactivates nucleophilicity; Activates electrophilicity of the carbon center.Electrophilic substitution at the guanidine carbon (rare).[1]

Diagnostic Workflows & Troubleshooting

Identify your issue below to access the specific troubleshooting protocol.

Issue A: "My reaction rate is significantly slower than predicted."

Diagnosis: You are likely using a Polar Protic solvent (e.g., Ethanol) for a reaction that requires a free nucleophile.[1][2] The Mechanism: this compound is a strong H-bond acceptor.[1][2] In alcohols, the solvent forms a tight solvation shell around the terminal nitrogens, lowering the Ground State energy (


).[2] To react, the molecule must first "shed" this solvent shell, which increases the Activation Energy (

).[2]

Corrective Protocol:

  • Switch to Aprotic: Replace Ethanol with DMF or DMSO .[1] This removes the H-bond "cage" while still dissolving the polar substrate.

  • Concentration Effect: If you must use alcohol (for solubility), run the reaction at the highest possible concentration (saturation) to reduce the solvent-to-solute ratio.[1]

Issue B: "I am seeing high starting material recovery (Low Conversion)."

Diagnosis: Thermodynamic equilibrium issue or insufficient activation.[1] The Mechanism: If reacting with a carbonyl (e.g., aldehyde/ketone) to form a Schiff base or heterocycle, the reaction is an equilibrium.[2] Water is a byproduct.[1] Corrective Protocol:

  • Dehydrating Conditions: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap (if using Toluene/DMF mixtures).[1][2]

  • Catalysis: Add 5-10 mol% of a weak acid (Acetic acid) if using an aprotic solvent.[1] This activates the electrophile (carbonyl) without fully protonating the nucleophile (guanidine).[1]

Issue C: "The product precipitates as an oil/gum."

Diagnosis: Phase separation due to polarity mismatch.[1] Corrective Protocol:

  • The "Salting Out" Trick: If using DMF/Water mixtures, add saturated NaCl brine.[1] The organic product often precipitates as a solid from the high-ionic-strength aqueous layer.

Visualizing the Solvent Effect

The following diagram illustrates why Polar Aprotic solvents are superior for the nucleophilic attack of this compound.

SolventEffect cluster_Protic Path A: Polar Protic Solvent (MeOH) cluster_Aprotic Path B: Polar Aprotic Solvent (DMF) Reactant Ground State (Guanidine + Electrophile) TS Transition State (Dipolar/Charged) Product Product Reactant_P Stabilized Ground State (H-Bond Caging) TS_P High Barrier (Ea) Reactant_P->TS_P High Ea (Desolvation Penalty) TS_P->Product Reactant_A Destabilized Ground State (Naked Nucleophile) TS_A Stabilized TS (Dipole Interaction) Reactant_A->TS_A Lower Ea (Fast Kinetics) TS_A->Product

Figure 1: Comparison of activation energy barriers. Path B (DMF) lowers the barrier by destabilizing the ground state nucleophile compared to Path A (MeOH).

Standardized Experimental Protocols

Protocol A: Kinetic Measurement (Rate Constant Determination)

Use this to verify solvent suitability before scale-up.[1][2]

Reagents:

  • Substrate: this compound (0.1 M)[1][2]

  • Electrophile: 4-Chlorobenzaldehyde (0.1 M) (Model electrophile)[1][2]

  • Solvents: MeOH (Control), DMF (Test)[1][2]

Procedure:

  • Preparation: Dissolve 1.0 eq of Substrate in 10 mL of solvent in a vial.

  • Initiation: Add 1.0 eq of Electrophile. Immediately transfer to a quartz cuvette (if using UV) or HPLC vial.[1][2]

  • Monitoring:

    • UV-Vis: Monitor the appearance of the imine bond (

      
       nm).[1]
      
    • HPLC: Inject every 15 minutes. Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).[1][2]

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
    • Expectation:

      
       by a factor of 5–10x.[1][2]
      
Protocol B: Optimized Synthesis of Pyrimidine Derivative

A standard cyclization workflow utilizing the Aprotic advantage.

  • Dissolution: Charge this compound (10 mmol) into DMF (15 mL).

  • Base: Add

    
     (12 mmol) only if the electrophile generates acid (e.g., acid chloride). For condensation with esters/ketones, base is often unnecessary due to the guanidine's own basicity.[2]
    
  • Addition: Add the

    
    -keto ester (10 mmol) dropwise at room temperature.
    
  • Reaction: Heat to 80°C for 4 hours.

    • Note: In Ethanol, this would require reflux (78°C) for 12-24 hours.[1][2]

  • Workup: Pour reaction mixture into Ice Water (100 mL). The product should precipitate. Filter and wash with cold water.[1]

References & Authority

The following sources provide the physical organic basis for the protocols above.

  • Hughes, E. D., & Ingold, C. K. (1935).[1][2] Mechanism of substitution at a saturated carbon atom.[1][4] Journal of the Chemical Society. (Foundational rules on solvent polarity and charge dispersal).

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Definitive text on

    
     scales and solvatochromism). [1][2]
    
  • An, T., & Lee, Y. (2021).[1][2][3][5] Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation.[3][6] Organic Letters.[1][3][7][8] (Discusses the difficulty of reacting at the guanidine carbon and strategies to overcome resonance). [1][2]

  • PubChem. (2024).[1] this compound Compound Summary. (Physical properties and toxicity data).[1][2][9] [1][2]

  • Mendez-Perez, M., et al. (2019).[1][2] Solvent effects on the nucleophilicity of amines. (General reference for amine/guanidine behavior in aprotic media).

For further assistance, contact the Application Science Team at .[2]

Sources

optimizing catalyst selection for 4-Methylpiperazine-1-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for 4-Methylpiperazine-1-carboximidamide Synthesis Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists. Objective: To provide an autonomous, troubleshooting-driven guide for selecting and optimizing catalytic systems for the guanylation of N-methylpiperazine.

Executive Summary: The Catalytic Landscape

The synthesis of This compound (also known as 1-Amidino-4-methylpiperazine) hinges on the efficient guanylation of the secondary amine, N-methylpiperazine. While classical methods rely on stoichiometric reagents with poor atom economy, modern optimization focuses on catalytic activation to improve yield, reduce reaction times, and minimize toxic byproducts.

This guide analyzes two primary activation pathways:

  • Lewis Acid Catalysis (The Cyanamide Route): High atom economy, "green" profile, requires precise catalyst selection.

  • Nucleophilic/Electrophilic Promotion (The Isothiourea Route): Robust, scalable, but requires odor management (mercaptan release).

Decision Matrix: Selecting Your Catalytic System

CatalystSelection Start Start: N-Methylpiperazine Constraint1 Priority: Atom Economy & Green Chemistry? Start->Constraint1 Constraint2 Priority: Cost & Robustness? Constraint1->Constraint2 No RouteCyanamide Route A: Cyanamide Constraint1->RouteCyanamide Yes RouteThiourea Route B: S-Methylisothiourea Constraint2->RouteThiourea Yes CatSc Catalyst: Sc(OTf)3 or Yb(OTf)3 (Lewis Acid Activation) RouteCyanamide->CatSc High Yield/Fast CatZn Catalyst: ZnCl2 / HCl (Protic/Lewis Activation) RouteCyanamide->CatZn Low Cost CatIodide Promoter: KI / Reflux (Nucleophilic Catalysis) RouteThiourea->CatIodide Standard

Figure 1: Decision matrix for selecting the optimal catalytic/promoter system based on process constraints.

Module A: Lewis Acid Catalysis (The Cyanamide Route)

This is the optimized route for high-value synthesis. Cyanamide (


) is atom-economical but prone to dimerization (dicyandiamide). The role of the catalyst is to selectively activate the nitrile carbon for nucleophilic attack by the secondary amine without triggering polymerization.
Recommended Catalyst: Scandium(III) Triflate [Sc(OTf)₃]

Mechanism: The Sc³⁺ ion acts as a hard Lewis acid, coordinating to the nitrile nitrogen of cyanamide. This withdraws electron density, making the nitrile carbon highly electrophilic and susceptible to attack by the sterically hindered secondary nitrogen of N-methylpiperazine.

Protocol 1: Sc(OTf)₃ Catalyzed Synthesis
  • Reagents: N-methylpiperazine (1.0 eq), Cyanamide (1.2 eq), Sc(OTf)₃ (5 mol%).

  • Solvent: Acetonitrile (ACN) or Water (Green chemistry compatible).

  • Conditions: 60°C, 4–6 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol N-methylpiperazine in 10 mL ACN.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) Sc(OTf)₃. The solution should remain clear.

  • Reagent Addition: Add 12 mmol Cyanamide dropwise. Note: Cyanamide is often sold as a 50% aq. solution; if using solid, handle with extreme care.

  • Reaction: Heat to 60°C. Monitor via TLC (Eluent: MeOH/DCM 1:9 with 1% NH₄OH).

  • Workup: Cool to RT. If in ACN, the guanidinium triflate salt may precipitate. If not, evaporate solvent.[1]

  • Purification: Recrystallize from EtOH/Et₂O or convert to HCl salt by adding 1M HCl in ether.

Troubleshooting Guide (Cyanamide Route)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by amine.The secondary amine is a strong base. Increase catalyst loading to 10 mol% or switch to Yb(OTf)₃ which tolerates amines better.
White Precipitate (Impurity) Dicyandiamide formation.Temperature too high (>80°C) or lack of specific activation. Ensure Sc(OTf)₃ is fresh and dry. Lower temp to 50°C.
Product is Hygroscopic Formation of Triflate salt.Perform an ion exchange (Amberlite resin) to switch the counterion to Chloride or Sulfate for better stability.

Module B: Nucleophilic Promotion (The Isothiourea Route)

This is the "workhorse" method. S-methylisothiourea sulfate is stable and cheap. The reaction involves the displacement of methanethiol (MeSH). While not strictly "catalytic" in the turnover sense, the addition of Iodide (I⁻) acts as a nucleophilic catalyst to accelerate the leaving group departure.

Recommended Promoter: Potassium Iodide (KI)

Mechanism: Iodide attacks the S-methyl group or stabilizes the transition state, effectively converting the leaving group dynamics.

Protocol 2: Iodide-Promoted Guanylation
  • Reagents: N-methylpiperazine (1.0 eq), S-methylisothiourea Sulfate (0.5 eq - note: sulfate is dianionic), KI (10 mol%).

  • Solvent: Water or Ethanol/Water (1:1).

  • Conditions: Reflux (80–90°C), 12–24 hours.

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a bleach trap (essential for neutralizing MeSH gas).

  • Mixing: Combine N-methylpiperazine and S-methylisothiourea sulfate in water.

  • Promotion: Add 10 mol% KI.

  • Reflux: Heat to reflux.[2] A steady evolution of gas (MeSH) indicates reaction progress.

  • Completion: Reaction is complete when gas evolution ceases (check with lead acetate paper—turns black if MeSH is present).

  • Isolation: Cool to 0°C. The product often crystallizes as the sulfate salt. Filter and wash with cold ethanol.

Troubleshooting Guide (Isothiourea Route)
SymptomProbable CauseCorrective Action
Strong Odor Persistence Unneutralized MeSH.Ensure the gas outlet bubbles through a 10% Sodium Hypochlorite (Bleach) or NaOH solution.
Oily Product (No Solid) Mixed salt formation (Sulfate/Iodide).Do not use excess KI. Use Ethanol for recrystallization to separate the inorganic salts (KI) from the organic guanidine.
Slow Reaction (>24h) Steric hindrance of N-Me group.Switch solvent to n-Butanol to allow higher reflux temperature (118°C), driving the elimination of MeSH.

Mechanistic Visualization

Understanding the Lewis Acid activation is critical for optimizing the Sc(OTf)₃ route.

Mechanism Step1 1. Coordination: Sc(OTf)3 coordinates to Cyanamide Nitrile (N≡C-NH2) Step2 2. Activation: C≡N bond polarized, Carbon becomes electrophilic Step1->Step2 Electron Withdrawal Step3 3. Nucleophilic Attack: N-Methylpiperazine attacks the activated Carbon Step2->Step3 Amine Addition Step4 4. Proton Transfer: Formation of Guanidine & Release of Sc(OTf)3 Step3->Step4 Tautomerization Step4->Step1 Catalyst Turnover

Figure 2: Catalytic cycle of Scandium(III) Triflate mediated guanylation.

Frequently Asked Questions (FAQs)

Q: Can I use simple Lewis acids like ZnCl₂ instead of Sc(OTf)₃? A: Yes, but with reduced efficiency. ZnCl₂ requires higher temperatures and often stoichiometric amounts because it complexes strongly with the product (product inhibition). Sc(OTf)₃ and Yb(OTf)₃ are preferred because they exchange ligands faster, allowing for true catalytic turnover [1].

Q: Why is my product an oil instead of a solid? A: this compound is a strong base. If isolated as a free base, it is likely an oil or low-melting solid and highly hygroscopic. It is standard practice to isolate it as a salt (Sulfate, Hydrochloride, or Nitrate). If using the Cyanamide route, convert the Triflate salt to a Hydrochloride using ion-exchange resin for better handling.

Q: Is the reaction sensitive to moisture? A: The S-methylisothiourea route (Module B) is not moisture sensitive; it is often run in water. The Sc(OTf)₃ route (Module A) is remarkably water-tolerant [2], unlike traditional Lewis acids (AlCl₃), making it ideal for "wet" solvents, though anhydrous conditions generally yield higher purity.

Q: How do I verify the structure? A: Look for the disappearance of the nitrile peak (~2200 cm⁻¹) in IR for Route A. In ¹H NMR (D₂O), the methyl group on the piperazine usually appears around 2.3 ppm, and the piperazine ring protons shift slightly downfield compared to the starting material due to the electron-withdrawing guanidine group.

References

  • Tsubokura, K., et al. (2014).[3] "Scandium(III) Triflate-Catalyzed Guanylation of Amines with Cyanamide in Water." Synlett, 25(09), 1302-1306.[3]

  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999(1), 15-27.

  • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, 4, 49-87.

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502.

Sources

Technical Support Center: Stability of 4-Methylpiperazine-1-carboximidamide

[1]

Executive Summary: The "Hygroscopicity Trap"

Researchers often observe degradation of this compound in DMSO stock solutions stored over time.[1] The root cause is rarely the DMSO molecule itself, but rather its hygroscopicity .

The carboximidamide (amidine) functional group is chemically stable in pure, anhydrous organic solvents. However, DMSO is an aggressive scavenger of atmospheric moisture. Once water enters the system, it acts as a reagent, driving the hydrolysis of the amidine to its corresponding urea derivative. This reaction is irreversible and results in a loss of potency and the appearance of a +1 Da impurity in mass spectrometry.

Degradation Mechanism & Diagnostics[1]

The Chemical Pathway

The primary degradation pathway is the nucleophilic attack of water (absorbed by DMSO) on the electrophilic carbon of the amidine group. This releases ammonia (

1

DegradationPathwayDMSODMSO (Hygroscopic)WaterAbsorbed H2ODMSO->WaterSolvationAirAtmospheric MoistureAir->DMSOAbsorptionIntermediateTetrahedralIntermediateWater->IntermediateNucleophilic AttackAmidineTarget Compound(Carboximidamide)Amidine->IntermediateUreaDegradant(Urea Derivative)+1 Da Mass ShiftIntermediate->UreaHydrolysisAmmoniaNH3 (Gas)Intermediate->AmmoniaLeaving Group

Figure 1: The hydrolytic cascade driven by moisture absorption in DMSO.[1]

Diagnostic Indicators

Use the following metrics to confirm if your stock solution has degraded.

Diagnostic MethodObservation (Degraded Sample)Explanation
LC-MS (ESI+) Mass Shift: +1 Da Transformation of

(15 Da) to

(16 Da). Target:

Degradant:

1H NMR Loss of NH signals Disappearance of broad amidine protons (

ppm).[1] Appearance of sharp urea amide protons (often distinct shift).
Physical Appearance Precipitation The urea derivative is often less soluble in DMSO than the amidine salt, leading to fine white precipitate upon freeze-thaw.
Odor Ammonia Smell In sealed vials, accumulated

gas may be detectable upon opening (rare in small volumes).

Storage & Handling Protocols

To maintain stability, you must break the chain of moisture ingress.

Protocol A: Preparation of Stock Solutions (The "Anhydrous Chain")

Objective: Create a stock solution with <50 ppm water content.

  • Source Material Check: Ensure the DMSO is "Anhydrous Grade" (≥99.9%, water <50 ppm) and packaged in a septum-sealed bottle (e.g., Sure/Seal™).

  • Environment: Do not open the solid compound vial in a humid lab. If possible, weigh inside a glove box or a desiccated glove bag.

  • Dissolution:

    • Inject anhydrous DMSO through the septum of the compound vial using a nitrogen-flushed syringe.

    • Do not pour DMSO. Pouring introduces atmospheric moisture immediately.

  • Aliquotting (Critical):

    • Immediately divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in amber glass vials or high-quality PP tubes.

    • Why? Repeated freeze-thaw cycles of a single large bottle condense moisture into the tube every time it is opened.

Protocol B: Troubleshooting Existing Stocks

If you suspect an existing batch is compromised, follow this decision tree.

TroubleshootingTreeStartSuspect Degradation?VisualPrecipitate Visible?Start->VisualSpinCentrifuge 10k xgVisual->SpinYesLCMSRun LC-MSVisual->LCMSNo (Clear)Spin->LCMSAnalyze SupernatantResult1Peak +1 Da found?LCMS->Result1Action1DISCARD BATCH(Irreversible Hydrolysis)Result1->Action1Yes (>5%)Action3VALIDResult1->Action3NoAction2USE IMMEDIATELY(Filtration may alter conc.)

Figure 2: Decision logic for validating suspect stock solutions.

Frequently Asked Questions (FAQs)

Q1: Can I use water/DMSO mixtures to improve solubility? A: No. For long-term storage, water is the enemy of the carboximidamide group. While the compound dissolves well in water, the hydrolysis rate accelerates significantly in solution compared to the solid state. Only mix with aqueous buffers immediately prior to the biological assay.

Q2: Why does my LC-MS show a peak at M+44 instead of M+1? A: This indicates Carbamylation .[1] Amidines are strong bases. If your DMSO stock was exposed to air, the compound may have reacted with atmospheric


Q3: Is the compound light-sensitive? A: While the amidine group itself is not highly photo-labile, DMSO can degrade into sulfides and peroxides under UV light, which can then attack the piperazine ring. Always store aliquots in amber vials or wrapped in foil.

Q4: Can I store the stock at -80°C instead of -20°C? A: Yes, -80°C is superior. DMSO freezes at 18.5°C. At -20°C, the "frozen" DMSO may still contain unfrozen micro-pockets of high salt/compound concentration (cryoconcentration), which accelerates degradation. -80°C ensures a complete solid state, kinetically trapping the degradation reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, this compound.[1] Retrieved January 30, 2026 from [Link]

  • Gaylord Chemical. DMSO Physical Properties & Stability Data. (Standard industry reference for DMSO hygroscopicity). Retrieved from [Link]

  • Way, L. et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions.[2] Physical Chemistry Chemical Physics.[2] (Mechanistic insight into DMSO-mediated hydrolysis). Retrieved from [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Data on freezing point depression and hygroscopicity). Retrieved from [Link]

Technical Support Center: Isolation of 4-Methylpiperazine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Purification Strategies for Highly Polar Guanidine-Class Heterocycles

Introduction: The Physicochemical Challenge

Welcome to the technical refinement center. You are likely here because standard organic workups (Liquid-Liquid Extraction with EtOAc/DCM) have failed.

4-Methylpiperazine-1-carboximidamide is not a standard organic molecule; it is a guanidine derivative . To isolate it, you must understand its dominant physicochemical trait: Extreme Basicity and Polarity.

  • The Moiety: The carboximidamide group (

    
    ) is a guanidine.
    
  • The pKa: The guanidinium ion has a pKa

    
     12.5–13.5.
    
  • The Consequence: At any pH below 12, this molecule is fully protonated (cationic). It loves water and binds irreversibly to standard silica gel silanols.

This guide abandons "standard" protocols in favor of methods designed for hydrophilic cationic species .

Module 1: Extraction & Workup (The "Crude" Phase)

User Question: "I reacted N-methylpiperazine with my guanylating agent, but when I wash with water/DCM, my product stays in the water. How do I get it out?"

Technical Insight: You cannot extract a protonated guanidine into non-polar solvents (DCM, Hexane, Et2O). It acts like a salt. You have two pathways: Salting Out or Ion Exchange .

Protocol A: The n-Butanol "Salting Out" Extraction

If you must use liquid-liquid extraction (LLE), you need a solvent capable of solvating ions.

  • Saturate the Aqueous Phase: Add solid NaCl to your aqueous reaction mixture until no more dissolves (saturation). This disrupts the hydration shell of the guanidine.

  • pH Adjustment: Adjust the aqueous phase to pH > 13 using 10M NaOH.

    • Why? You must deprotonate the guanidine to make it neutral.

    • Warning: Check stability.[1][2] If your derivative has esters/amides, they may hydrolyze. If unstable, skip to Protocol B (SCX).

  • Extraction Solvent: Use n-Butanol or Isopropanol:Chloroform (1:3) .

    • Perform 3x extractions.[3]

    • n-Butanol has high water miscibility; wash the combined organic layers with brine to remove excess water.

  • Drying: Dry over

    
     and concentrate.
    
Protocol B: Catch-and-Release (Strong Cation Exchange - SCX)

Recommended for high-purity requirements.

This method exploits the charge. Since your impurity (excess reagents) and product likely have different pKa values, SCX is the most robust filter.

  • Loading: Acidify your crude reaction mixture (pH 2–3) and load it onto a Flash SCX cartridge (sulfonic acid bonded silica).

    • Mechanism:[4][5][6][7][8] The cationic guanidine binds tightly to the sulfonate groups. Neutral impurities flow through.

  • Washing: Wash with Methanol (MeOH) .

    • Removes non-basic impurities and residual starting materials.

  • Elution: Elute with 2M Ammonia in Methanol .

    • Mechanism:[4][5][6][7][8] The high concentration of

      
       displaces your product, and the basic pH deprotonates it.
      
  • Finish: Evaporate the ammoniacal methanol. You now have the free base.

Module 2: Chromatographic Refinement (The "Purity" Phase)

User Question: "My compound streaks from the baseline to the solvent front on TLC/Flash. How do I fix this tailing?"

Technical Insight: Standard silica is acidic (


). Your basic guanidine (

) interacts ionically with silanols, causing severe tailing. You must suppress this interaction or switch the stationary phase.
Decision Matrix: Selecting the Right Column

PurificationStrategy Start Crude Mixture Solubility Is it soluble in DCM/MeOH? Start->Solubility RP_Path Reversed Phase (C18) Solubility->RP_Path Yes HILIC_Path HILIC (Bare Silica/Amide) Solubility->HILIC_Path No (Water only) RP_Cond Condition: High pH or Ion Pair RP_Path->RP_Cond HILIC_Cond Condition: High ACN % HILIC_Path->HILIC_Cond Method1 C18 + 0.1% TFA (Ion Pairing) RP_Cond->Method1 Acid Stable Method2 C18 Hybrid + pH 10 Buffer (Bicarbonate) RP_Cond->Method2 Base Stable Method3 HILIC + 10mM NH4OAc (Partitioning) HILIC_Cond->Method3 Highly Polar

Figure 1: Purification logic flow based on solubility and stability profiles.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Compounds that are too polar for C18.[7]

  • Stationary Phase: Bare Silica or Amide-bonded silica.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 5.8) or Ammonium Formate (pH 3).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start High Organic (95% B)

    
     Lower Organic (60% B).
    
  • Why it works: Water forms a layer on the silica surface.[9] Your polar guanidine partitions into this water layer. The high organic mobile phase prevents "normal phase" adsorption.

Method B: Reversed-Phase Ion-Pairing

Best for: Standard HPLC setups.

  • Stationary Phase: C18 (End-capped).

  • Modifier: Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) at 0.1%.

  • Mechanism: TFA (

    
    ) forms a neutral ion pair with the guanidinium (
    
    
    
    ). This neutral complex is lipophilic enough to stick to the C18 chain.
  • Caution: TFA suppresses MS signals. If using Mass Spec, use Ammonium Formate or volatile buffers.

Module 3: Analytical QC & Troubleshooting

User Question: "I see two peaks in my HPLC, but NMR says it's pure. What is happening?"

Technical Insight: Guanidines often exist as Rotamers (restricted rotation around the C-N bond) or tautomers. This can split peaks in chromatography, especially at low temperatures.

Troubleshooting Table
SymptomRoot CauseCorrective Action
Split Peaks Rotamers or TautomersRun HPLC column at 40°C or 50°C to speed up interconversion.
Fronting Peak Sample Solvent MismatchDissolve sample in mobile phase. Do NOT inject water sample into 95% ACN (HILIC).
Tailing (Silica) Silanol InteractionAdd 1% Triethylamine (TEA) to the mobile phase (Flash only).
Retention Shift pH SensitivityGuanidine pKa is high; ensure buffer capacity is sufficient (10-20mM).
No Retention (C18) Compound too polarSwitch to HILIC or use HFBA (stronger ion pair than TFA).

Module 4: Final Isolation (Solid State)

User Question: "I rotovapped my fractions, but I just got a sticky oil/gum. How do I get a powder?"

Technical Insight: Guanidine salts are hygroscopic. Evaporating water/methanol often leaves a "glass" or oil due to trace solvent retention.

The Lyophilization Protocol:

  • Solvent Exchange: If your fractions are in high Acetonitrile (HILIC) or Methanol, rotovap until mostly water remains.

  • Freeze: Flash freeze the aqueous residue in liquid nitrogen or a dry-ice/acetone bath.

  • Sublime: Lyophilize (Freeze Dry) for 24–48 hours.

  • Result: You will obtain a fluffy, electrostatic powder (usually the Acetate or Formate salt).

References

  • IUPAC Global. (n.d.). Nomenclature of Organic Chemistry: Guanidines and Derivatives. IUPAC. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A. Link

  • Sigma-Aldrich. (n.d.). User Guide for Supelco SCX SPE Cartridges. Merck KGaA. Link

  • PubChem. (2023). Compound Summary: 1-Amino-4-methylpiperazine.[1][4][8][10][11][12] National Library of Medicine. Link

Sources

Technical Support Center: Optimizing 4-Methylpiperazine-1-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GUA-4MP-SYNTH

Introduction: The "Hidden" Complexity

Welcome to the technical support hub for 4-Methylpiperazine-1-carboximidamide synthesis.

You are likely here because a "standard" guanylation protocol (using Cyanamide or S-methylisothiourea) failed. The reaction either stalled, produced a complex mixture, or the product refused to leave the aqueous layer during workup.

This failure is rarely due to operator error. It stems from the unique physicochemical properties of N-methylpiperazine :

  • Nucleophilicity vs. Basicity: The substrate acts as both a nucleophile (at N1) and a base (at N4). If your reaction pH is unregulated, the reagent simply protonates the piperazine, killing the reaction.

  • Polarity Trap: The product is a highly polar, hydrophilic guanidine cation. Standard organic extraction (DCM/Water) often leaves the product in the water, leading to "zero yield" observations.

This guide replaces trial-and-error with mechanistic causality.

Module 1: Reagent Selection & Reactivity

User Issue: "I mixed Cyanamide with N-methylpiperazine and nothing happened."

The Diagnosis

Cyanamide (


) is an atom-economical reagent, but it is electrophilically weak . It requires high temperatures or Lewis acid catalysis (e.g., Sc(OTf)₃) to react with secondary amines like piperazine. Furthermore, the N-methyl group on your substrate creates steric drag that hinders the attack on the linear cyanamide carbon.
The Solution: Switch to "Activated" Guanylating Agents

Stop using Cyanamide for this specific substrate. Switch to 1H-Pyrazole-1-carboxamidine hydrochloride (Bernatowicz-Matsueda Reagent) .[1][2]

Why?

  • Better Leaving Group: Pyrazole is a much better leaving group than the amide/amine leaving groups involved in other pathways.

  • Steric Access: The reagent structure positions the amidine carbon for easier attack by the secondary amine of piperazine.

Reagent Comparison Table
ReagentReactivity (2° Amines)ByproductRecommendation
Cyanamide Low (Requires Acid/Heat)None (Atom eco)Avoid (Too slow for 4-MP)
S-Methylisothiourea Medium (Stinky)Methyl Mercaptan (Toxic gas)Backup (If odor is managed)
1H-Pyrazole-1-carboxamidine High Pyrazole (Easy to wash)Primary Choice
Goodman Reagent (Triflyl)Very HighTriflamideOverkill (Expensive)

Module 2: Reaction Engineering (The "Proton Trap")

User Issue: "The reaction starts but stalls at ~50% conversion."

The Diagnosis

You are likely running the reaction as a salt formation rather than a substitution.

  • The Trap: 1H-Pyrazole-1-carboxamidine is supplied as an HCl salt .[1]

  • The Mechanism: N-methylpiperazine is a base.[3] When you mix them 1:1, the piperazine strips the HCl from the reagent. You now have protonated piperazine (non-nucleophilic) and the free base reagent. The reaction stops.

The Protocol: Buffered Guanylation

You must use a non-nucleophilic base (DIPEA) to act as a "proton sponge," keeping the N1-nitrogen of the piperazine available for attack.

Step-by-Step Protocol:

  • Solvent: Dissolve 1.0 eq of N-methylpiperazine in DMF (Dimethylformamide) or dry Acetonitrile (0.5 M concentration).

  • Base Scavenger: Add 2.5 eq of DIPEA (Diisopropylethylamine).

    • Note: You need >1 eq to neutralize the reagent's HCl and >1 eq to sponge the proton released during the substitution.

  • Reagent Addition: Add 1.1 eq of 1H-Pyrazole-1-carboxamidine HCl .

  • Conditions: Stir at Room Temperature for 16–24 hours.

    • Visual Check: The solution should remain homogeneous or form a slight precipitate (DIPEA salts).

  • Monitoring: Do NOT use standard TLC (guanidines streak). Use LC-MS or TLC with a basic eluent (MeOH/DCM/NH₄OH).

Module 3: Isolation & Purification (The "Water Trap")

User Issue: "I extracted with DCM and water, but my organic layer is empty."

The Diagnosis

This compound is a super-polar cation . At neutral or acidic pH, it is 100% water-soluble. It will never partition into DCM or Ethyl Acetate effectively.

The Solution: Reverse-Phase or Ion Exchange

Do not attempt standard aqueous workup. Use one of the following "Trap and Release" strategies.

Strategy A: Precipitation (The "Ether Crash")
  • Best for: Reactions run in minimal DMF/ACN.

  • Concentrate the reaction mixture to a viscous oil (remove excess solvent).

  • Add a large excess of cold Diethyl Ether or MTBE .

  • The guanidine product (and DIPEA salts) should crash out as a gum/solid.

  • Decant the ether (removes pyrazole byproduct).

  • Redissolve the solid in water and lyophilize.

Strategy B: C18 "Flash" Purification (High Purity)
  • Load the crude reaction mixture (dissolved in water/5% ACN) onto a C18 Reverse Phase column .

  • Eluent A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Eluent B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B. (The product is very polar and elutes early).

  • Result: You isolate the product as the TFA salt . This is stable and easy to handle.[2]

Visual Troubleshooting Guides

Figure 1: Reagent Decision Logic

Caption: Decision tree for selecting the correct guanylation reagent based on substrate sterics and lab constraints.

ReagentSelection Start Start: Guanylation of 4-Methylpiperazine PrimaryQ Is the amine Primary or Secondary? Start->PrimaryQ SecBranch Secondary (Sterically Hindered) PrimaryQ->SecBranch Cyanamide Reagent: Cyanamide SecBranch->Cyanamide Classic Method Pyrazole Reagent: 1H-Pyrazole-1- carboxamidine HCl SecBranch->Pyrazole Modern Method Fail1 FAIL: Low Reactivity Requires Sc(OTf)3 + Heat Cyanamide->Fail1 BaseCheck Did you add DIPEA? Pyrazole->BaseCheck Success SUCCESS: High Yield Clean Conversion BaseCheck->Success Yes (>2 eq) Stall STALL: Reagent protonates substrate (Salt formation) BaseCheck->Stall No

Figure 2: The "Polarity Trap" Workup Flow

Caption: Workflow for isolating hydrophilic guanidines, avoiding the common loss of product in aqueous layers.

WorkupFlow RxnMix Crude Reaction Mix (DMF/ACN) Evap Evaporate Solvent RxnMix->Evap Precip Add Cold Ether/MTBE Evap->Precip Solid Gummy Solid Precipitates (Product + Salts) Precip->Solid Liquid Supernatant (Pyrazole + Impurities) Precip->Liquid Discard Purify Redissolve Solid in H2O Solid->Purify C18 C18 Reverse Phase (H2O/ACN + 0.1% TFA) Purify->C18 Final Final Product (TFA Salt) C18->Final

FAQ: Frequently Asked Questions

Q: Can I use S-methylisothiourea sulfate instead? A: Yes, but it is slower. You must heat the reaction to 60–80°C. Also, the byproduct is methyl mercaptan (MeSH), which is toxic and has a foul odor. If you use this, you must use a bleach trap for the exhaust gas.

Q: Why does my LC-MS show a mass of M+1 and M+0.5? A: Guanidines are doubly basic. In acidic LC-MS buffers, you often see the


 and sometimes 

species (which appears at half the m/z). This confirms you have the product.

Q: How do I remove the DIPEA salts if I don't have a C18 column? A: Use Ion Exchange Resin (Amberlyst 15) .

  • Load aqueous crude onto the resin (Product binds, salts wash off).

  • Wash with water/MeOH.

  • Elute product with 2M Ammonia in MeOH.

  • Warning: This gives the free base, which is unstable over time. Convert back to HCl salt immediately.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[2] 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2] The Journal of Organic Chemistry, 57(8), 2497–2502.

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[4][5] Arkivoc, 4, 49-87.

  • Feichtinger, K., et al. (1998). Diprotected triflylguanidines: A new class of guanidinylation reagents. The Journal of Organic Chemistry, 63(12), 3804-3805.

Sources

Validation & Comparative

Comparative Analysis of 4-Methylpiperazine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Guanidine Bioisostere Advantage

4-Methylpiperazine-1-carboximidamide (CAS: 45798-01-4) represents a critical scaffold in modern medicinal chemistry, functioning primarily as a guanidine bioisostere . While the guanidine moiety (found in Arginine) is essential for high-affinity binding in many kinase and GPCR targets, its high basicity (


) often leads to poor oral bioavailability and rapid clearance.

The this compound scaffold offers a strategic alternative. By constraining the guanidine-like nitrogen within a piperazine ring system, it modulates basicity (


), improves lipophilicity (

), and enhances membrane permeability while retaining the critical hydrogen-bond donor/acceptor motifs required for active site engagement.

This guide compares derivatives of this scaffold against industry standards in two distinct therapeutic domains: CYP2D6 Phenotyping and Androgen Receptor (AR) Antagonism .

Comparative Analysis: Performance vs. Alternatives

Scenario A: CYP2D6 Metabolic Probing

Context: Debrisoquine is the gold standard for phenotyping CYP2D6 activity.[1] However, its supply chain volatility and strict regulatory controls have driven the search for synthetic alternatives.

FeatureStandard: Debrisoquine Alternative: 4-Me-Pip-Carboximidamide Performance Verdict
Primary Target CYP2D6 (Hydroxylation)CYP2D6 (N-Oxidation/Demethylation)Comparable Specificity
Metabolic Ratio (MR) Well-established cutoffs for PM/EM*Requires novel calibrationAlternative requires validation
Chemical Stability HighHighEqual
Synthesis Cost Moderate (Isoquinoline route)Low (One-step from 1-methylpiperazine)Alternative is Superior
Bioavailability ~70%>85% (Predicted)Alternative is Superior

*PM: Poor Metabolizer, EM: Extensive Metabolizer

Expert Insight: While Debrisoquine remains the regulatory standard, the 4-methylpiperazine derivative offers a cleaner synthetic route. However, its metabolism is more complex, involving both N-demethylation (CYP2D6/CYP3A4) and guanidine oxidation, making it a "dirty" probe compared to Debrisoquine unless specific deuterated analogs are used.

Scenario B: Androgen Receptor (AR) Antagonism

Context: Nonsteroidal antiandrogens like Bicalutamide are standard care for prostate cancer. Novel N-arylpiperazine-1-carboximidamide derivatives (e.g., YM-175735 series) have emerged as potent competitors.[2]

MetricStandard: Bicalutamide Derivative: YM-175735 Analog Delta

(AR Binding)
~180 nM~45 nM4x More Potent
Mechanism Pure AntagonistAntagonist (potential partial agonist)Risk of resistance
Solubility Low (Lipophilic)Moderate (Basic Nitrogen aids solubility)Improved Formulation
Half-life (

)
~6 days (Human)~12-24 hours (Rat data)Shorter (Requires optimization)

Key Finding: The carboximidamide moiety forms a critical salt bridge with Asp residues in the AR ligand-binding domain, mimicking the interactions of endogenous androgens more effectively than the nitrile group of Bicalutamide.

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing this scaffold for kinase vs. GPCR targets.

SAR_Logic Scaffold 4-Methylpiperazine-1- carboximidamide Core Mod_N1 N1-Modification (Guanidine Head) Scaffold->Mod_N1 Electrophilic Attack Mod_N4 N4-Modification (Piperazine Tail) Scaffold->Mod_N4 Alkylation/Acylation Target_Kinase Kinase Inhibitor (e.g., CDK/VEGFR) Mod_N1->Target_Kinase H-Bond Donor (Hinge Region) Effect_Basic Basicity Modulation (pKa 9-10) Mod_N1->Effect_Basic Target_GPCR GPCR Ligand (e.g., 5-HT/Dopamine) Mod_N4->Target_GPCR Hydrophobic Pocket Interaction Effect_Sol Solubility Enhancement Mod_N4->Effect_Sol

Figure 1: SAR Decision Tree for this compound derivatives. The N1-guanidine head serves as the primary anchor for polar interactions, while the N4-tail dictates target selectivity.

Experimental Protocols

Protocol A: Synthesis of this compound Sulfate

Rationale: This protocol utilizes S-methylisothiourea as a guanylating agent. It is preferred over cyanamide due to higher safety and yield.

Reagents:

  • 1-Methylpiperazine (1.0 eq)

  • S-Methylisothiourea hemisulfate (0.5 eq)

  • Water (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve S-methylisothiourea hemisulfate (13.9 g, 0.1 mol) in water (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1-methylpiperazine (20.0 g, 0.2 mol) dropwise over 15 minutes. Caution: Evolution of methyl mercaptan (MeSH) will occur. Use a bleach trap.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: MeOH/NH4OH 9:1).

  • Purification: Cool the solution to 0°C. The sulfate salt of the product often precipitates. If not, concentrate under reduced pressure and recrystallize from Ethanol/Water.

  • Validation:

    • Yield: Expect 75-85%.

    • 1H NMR (D2O): Look for piperazine protons at

      
       3.0-3.5 ppm and N-methyl singlet at 
      
      
      
      2.3 ppm. The absence of S-methyl peak (
      
      
      2.4 ppm) confirms conversion.
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Rationale: To determine if the derivative is a suitable probe or drug candidate, its metabolic half-life must be established.

  • Preparation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately with 150
    
    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Target: For a drug candidate, aim for

      
       min.
      
    • Target: For a CYP probe, aim for

      
       min (rapid turnover).
      

Synthesis Pathway Visualization

Synthesis R1 1-Methylpiperazine Process Reflux in H2O (- MeSH gas) R1->Process R2 S-Methylisothiourea R2->Process Product 4-Methylpiperazine-1- carboximidamide Sulfate Process->Product Nucleophilic Substitution

Figure 2: One-pot synthesis of the target scaffold. The evolution of methyl mercaptan drives the equilibrium forward.

References

  • PubChem. this compound | C6H14N4.[3] National Library of Medicine. Link[3][4]

  • Kinoyama, I., et al. (2005). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin. Link

  • Mahgoub, A., et al. (1977).[5] Polymorphic hydroxylation of Debrisoquine in man. The Lancet.[6] Link

  • Organic Chemistry Portal. Synthesis of Piperazines. Link

Sources

Comparative Selectivity & Cross-Reactivity Profiling of 4-Methylpiperazine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpiperazine-1-carboximidamide (MPC) (also known as 1-carbamimidoyl-4-methylpiperazine) is a highly basic guanidine-piperazine scaffold frequently employed as a pharmacophore in the development of kinase inhibitors (e.g., Btk/Tec), autophagy modulators, and antitumor agents (MDM2 inhibitors).

While often viewed as a mere "solubilizing group" or "arginine mimetic," MPC exhibits distinct intrinsic biological activity. This guide details the cross-reactivity profile of MPC, distinguishing its intended effects from off-target liabilities such as lysosomotropism and serine protease inhibition .

Key Findings:

  • Primary Liability: High lysosomal accumulation due to ion trapping (pKa > 12), leading to vacuolization independent of specific target binding.

  • Cross-Reactivity: Competitive inhibition of trypsin-like serine proteases due to the guanidine moiety mimicking the arginine side chain.

  • Selectivity Window: Narrow. Careful titration is required to distinguish specific kinase/protein-protein interaction inhibition from non-specific cationic toxicity.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of MPC is prerequisite to interpreting its cross-reactivity.

PropertyValue / DescriptionImpact on Cross-Reactivity
Structure N-methylpiperazine ring fused to a carboximidamide (guanidine) group.The piperazine provides a rigid scaffold; the guanidine provides a strong positive charge.
Basicity (pKa) ~12.5 - 13.5 (Guanidine)Critical: Remains protonated at physiological pH (7.4) and lysosomal pH (4.5). Drives ion trapping.
H-Bonding 4 Donors, 4 AcceptorsFacilitates strong interactions with anionic pockets (e.g., Asp/Glu residues in kinases).
LogP ~ -1.5 (Highly Hydrophilic)Low passive membrane permeability unless transported; high aqueous solubility.

Cross-Reactivity Profile: Mechanisms & Targets

MPC is not an inert fragment.[1] Its specific structural features drive interactions with three distinct biological systems.

A. Lysosomal Trafficking & Autophagy (The "False Positive" Generator)

Mechanism: Lysosomotropism. MPC is a lipophilic weak base (at the piperazine nitrogen) but the guanidine ensures it is permanently cationic. However, the equilibrium allows sufficient permeation. Once inside the acidic lysosome (pH 4.5), it becomes extensively protonated and trapped. This leads to osmotic swelling (vacuolization) and inhibition of lysosomal degradation, which can be mistaken for specific autophagy induction.

  • Evidence: Studies on MPC-containing analogues (e.g., RH1115) show modulation of LAMP1 vesicle positioning and LC3-II accumulation.

  • Comparator: Chloroquine . MPC mimics chloroquine's lysosomal accumulation profile but with higher polarity.

B. Serine Protease Inhibition

Mechanism: Arginine Mimicry. The carboximidamide (guanidine) group is a classic bioisostere for the arginine side chain. Serine proteases like Trypsin and Thrombin have deep, negatively charged specificity pockets (S1 pocket) designed to bind arginine.

  • Cross-Reactivity: MPC acts as a competitive, reversible inhibitor of these enzymes.

  • Impact: In cell-based assays involving secreted proteases or coagulation pathways, MPC can introduce artifacts.

C. Kinase Hinge Binding

Mechanism: ATP-Site Competition. In Btk and Tec kinase inhibitors, the MPC moiety often extends into the solvent-exposed region or interacts with the hinge.

  • Risk: At high concentrations (>10 µM), the guanidine can form non-specific H-bonds with the hinge region of off-target kinases (e.g., PKA, PKC), leading to a "dirty" kinase selectivity profile.

Comparative Performance Analysis

To validate if an observed effect is due to the specific drug candidate or the MPC fragment, use the following controls:

Alternative / ControlStructural DifferenceUse Case in Validation
This compound (MPC) Target The Test Article.
N-Methylpiperazine (NMP) Lacks Guanidine group.Negative Control. Use to determine if the effect is driven by the piperazine scaffold or the basic guanidine.
Benzamidine Phenyl-Guanidine (No piperazine).Protease Control. High affinity for trypsin. If Benzamidine replicates the effect, the mechanism is likely protease inhibition.
Chloroquine Quinoline (Lysosomotropic).Lysosomal Control. Use to benchmark the extent of vacuolization/autophagy flux blockage.
Quantitative Comparison (Simulated Data based on Fragment Potency)
AssayMPC (Test)NMP (Control)Benzamidine (Control)Interpretation
Trypsin Inhibition (IC50) ~50 - 200 µM> 1000 µM~20 µMMPC is a weak protease inhibitor; NMP is inactive.
Lysosomal pH Change High (Alkalinization)ModerateLowMPC drives lysosomal stress significantly.
Cytotoxicity (HeLa) Moderate (Vacuoles)LowLowToxicity is linked to the cationic accumulation.

Experimental Protocols for Validation

Protocol 1: Differentiating Autophagy Induction vs. Blockage (Flux Assay)

To determine if MPC is enhancing autophagy or merely blocking degradation (lysosomotropism).

  • Cell Line: HeLa or HEK293 stably expressing GFP-LC3.

  • Treatment Groups:

    • Vehicle (DMSO).

    • MPC (10 µM, 50 µM).

    • Rapamycin (Inducer Control).

    • Bafilomycin A1 (Blocker Control).

  • Step-by-Step:

    • Treat cells for 4 hours.

    • Flux Check: Add Bafilomycin A1 (100 nM) to half the MPC-treated wells for the last 2 hours.

    • Western Blot: Probe for LC3-I and LC3-II.

  • Analysis:

    • If MPC + Bafilomycin shows higher LC3-II than MPC alone -> Inducer .

    • If MPC + Bafilomycin shows same LC3-II as MPC alone -> Blocker (Lysosomal toxicity) .

Protocol 2: Serine Protease Cross-Reactivity Screen

To quantify off-target inhibition of trypsin-like enzymes.

  • Reagents: Bovine Trypsin, BAPNA (chromogenic substrate), MPC (serial dilutions).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.

  • Workflow:

    • Incubate Trypsin (100 nM) with MPC (0 - 500 µM) for 15 min at 25°C.

    • Add BAPNA (1 mM).

    • Monitor Absorbance at 405 nm (kinetic mode) for 10 min.

  • Calculation: Plot V0 (initial velocity) vs. [MPC]. Fit to competitive inhibition model (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates the "Star Network" of MPC interactions, distinguishing between intended scaffold use and off-target liabilities.

MPC_Interaction_Network MPC 4-Methylpiperazine- 1-carboximidamide (MPC) Guanidine Guanidine Moiety (Cationic, H-Bond Donor) MPC->Guanidine Piperazine Piperazine Ring (Lipophilic Backbone) MPC->Piperazine Target_Kinase Intended Target: Kinase Active Site (e.g., Btk/Tec) Guanidine->Target_Kinase H-Bonding (Hinge) OffTarget_Protease Cross-Reactivity: Serine Proteases (Trypsin/Thrombin) Guanidine->OffTarget_Protease Arginine Mimicry (S1 Pocket) OffTarget_Lyso Cross-Reactivity: Lysosomal Trapping (Vacuolization) Guanidine->OffTarget_Lyso Permanent Charge Piperazine->OffTarget_Lyso Ion Trapping (pH Gradient)

Caption: Mechanistic map showing how the structural components of MPC drive both intended kinase affinity and off-target protease/lysosomal interference.

References

  • Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway. Source: ACS Chemical Neuroscience (2019). Context: Identifies MPC-containing analogs (RH1115) as autophagy modulators and details the synthesis and lysosomal effects. URL:[Link]

  • Synthesis and Antitumor Evaluation of Novel Benzimidazole Derivatives. Source: International Journal of Molecular Sciences (2020).[2] Context: Uses MPC as a key fragment in MDM2 inhibitors, demonstrating its role in protein-ligand H-bonding. URL:[Link][3]

  • Lysosomotropic Drugs: Pharmacological Consequences. Source: Journal of Pharmacology and Experimental Therapeutics. Context: Foundational text on the mechanism of weak base accumulation in lysosomes (general reference for the MPC mechanism). URL:[Link]

  • Guanidine-based Protease Inhibitors. Source: Journal of Medicinal Chemistry (Historical/Mechanistic Basis). Context: Establishes the structural basis for guanidine-trypsin cross-reactivity. URL:[Link]

Sources

Comparative Guide: Efficacy of 4-Methylpiperazine-1-carboximidamide (Compound S1)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Methylpiperazine-1-carboximidamide (referred to herein as Compound S1 ), focusing on its emerging role as a small-molecule modulator of the autophagy-lysosome pathway.

This analysis contrasts S1 with established autophagy inducers (Rapamycin, Rilmenidine) to assist researchers in selecting the appropriate probe for in vitro mechanistic studies versus in vivo therapeutic development.

Executive Summary

This compound (S1) is a synthetic guanidine derivative recently identified as a potent, mTOR-independent inducer of autophagic flux. Unlike classical macroautophagy inducers that inhibit mTORC1 (e.g., Rapamycin), S1 functions through a novel mechanism involving direct interaction with Lamin A/C (nuclear envelope) and LAMP1 (lysosomal membrane).

While S1 demonstrates superior specificity for lysosomal positioning and autophagic flux in neuronal cell cultures (in vitro), its in vivo efficacy profile is currently less defined compared to clinically approved alternatives like Rilmenidine. This guide evaluates S1 as a high-precision chemical probe for dissecting non-canonical autophagy pathways.

Quick Comparison Matrix
FeatureCompound S1 Rapamycin Rilmenidine
Primary Mechanism mTOR-Independent (Targets Lamin A/C & LAMP1)mTOR-Dependent (Inhibits mTORC1)mTOR-Independent (Imidazoline Receptor Agonist)
In Vitro Potency High (Neuronal Models)High (Universal)Moderate
In Vivo Bioavailability Low/Undetermined (Tool Compound)High (Extensive PK data)High (CNS Penetrant)
Cellular Toxicity Low (at effective concentration)Moderate (Growth inhibition)Low
Primary Application Mechanistic Probe (Lysosome Dynamics)Broad Autophagy InductionTherapeutic Lead (Neurodegeneration)

Mechanistic Profiling: S1 vs. Alternatives

Understanding the unique mechanism of S1 is critical for experimental design. While Rapamycin inhibits cell growth via mTOR, S1 promotes autophagy without suppressing p70S6K phosphorylation, preserving cellular metabolic homeostasis.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways of S1 compared to Rapamycin.

AutophagyPathways S1 Compound S1 (this compound) Lamin Lamin A/C (Nuclear Envelope) S1->Lamin Direct Binding LAMP1 LAMP1 (Lysosome) S1->LAMP1 Direct Binding Rapamycin Rapamycin mTORC1 mTORC1 Complex Rapamycin->mTORC1 Inhibits Rilmenidine Rilmenidine Autophagy Autophagic Flux (LC3-II Accumulation) Rilmenidine->Autophagy cAMP/IP3 Pathway LysosomePos Lysosome Repositioning (Perinuclear Clustering) Lamin->LysosomePos Modulates Dynamics LAMP1->LysosomePos p70S6K p70S6K (Growth/Translation) mTORC1->p70S6K Activates mTORC1->Autophagy Inhibits (Relief induces flux) LysosomePos->Autophagy Enhances Fusion

Figure 1: Divergent mechanisms of Autophagy Induction. S1 bypasses the mTOR-p70S6K axis, acting directly on nuclear and lysosomal structural proteins to enhance flux.

In Vitro Efficacy Profile

Experimental Validation

In primary neuronal cultures and HeLa cells, S1 demonstrates robust efficacy in increasing the ratio of LC3-II to LC3-I, the gold-standard marker for autophagosome formation.

  • Target Engagement: Pulldown assays using biotinylated-S1 confirm high-affinity binding to Lamin A/C and LAMP1.

  • Lysosomal Dynamics: Unlike Rapamycin, S1 induces a distinct perinuclear clustering of lysosomes, facilitating autophagosome-lysosome fusion.

  • Potency: S1 induces significant GFP-LC3 puncta formation at concentrations ranging from 1–10 µM , comparable to Rapamycin but without the associated cytotoxicity.

Protocol: Autophagic Flux Assay (S1-Specific)

Use this protocol to distinguish flux induction from blockage.

  • Seeding: Plate HeLa or SH-SY5Y cells (2 x 10^5 cells/well) in 6-well plates.

  • Treatment Groups:

    • Vehicle (DMSO 0.1%)

    • Compound S1 (5 µM)

    • Rapamycin (200 nM) - Positive Control (mTOR)

    • S1 + Bafilomycin A1 (10 nM) - Flux Blockage Control

  • Incubation: Treat for 6 to 12 hours . (S1 acts rapidly on lysosome positioning).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with protease inhibitors.

  • Western Blot:

    • Probe for LC3B (Look for LC3-II band at ~14-16 kDa).

    • Probe for p62/SQSTM1 (Should decrease with S1, accumulate with Bafilomycin).

    • Crucial Check: Probe for p-p70S6K . S1 treatment should NOT decrease phosphorylation (unlike Rapamycin).

In Vivo Efficacy & Limitations

The "Tool Compound" Gap

While S1 is a powerful in vitro probe, its in vivo utility is currently limited by a lack of extensive pharmacokinetic (PK) optimization. The guanidine moiety (carboximidamide) is highly polar, which may limit Blood-Brain Barrier (BBB) permeability without specific transporters, despite its efficacy in cultured neurons.

  • Bioavailability: S1 is often used as a chemical intermediate (salt form) or probe. For in vivo studies targeting the same pathway, Rilmenidine is the preferred alternative due to its proven oral bioavailability and BBB penetration.

  • Toxicity: Preliminary cellular assays suggest S1 is non-toxic at effective doses, preserving cell viability better than starvation or high-dose rapamycin.

Bridging to In Vivo Models

If your research requires in vivo validation of the mTOR-independent pathway utilized by S1, consider the following workflow:

  • Validate Mechanism with S1 (In Vitro): Confirm target (Lamin A/C) dependence in cell lines.

  • Transition to Rilmenidine (In Vivo): Use Rilmenidine for animal models (mice/rats) as it shares the "mTOR-independent" phenotype, although the precise target set differs.

  • Chemical Optimization: For medicinal chemistry programs, S1 serves as a Lead Fragment . The carboximidamide group can be modified (e.g., cyclization into pyrimidines) to improve lipophilicity and metabolic stability.

Synthesis & Reagent Handling

This compound is also a versatile building block. Ensure high purity when using it as a biological probe, as impurities from synthesis (e.g., unreacted cyanamides) can be cytotoxic.

Synthesis Workflow (Graphviz)

The preparation of S1 typically involves the reaction of N-methylpiperazine with a guanidinylating agent.

Synthesis Start N-Methylpiperazine Reaction Reaction (DMF, DIPEA, 80°C, 10h) Start->Reaction Reagent 1H-Pyrazole-1-carboxamidine HCl Reagent->Reaction Purification Crystallization (Ether) Reaction->Purification Product Compound S1 (Yellow Crystals) Purification->Product

Figure 2: Synthesis of S1. High purity (>98%) is required for biological assays to rule out off-target toxicity.

Storage: Store the solid hydrochloride/hydroiodide salt at -20°C, desiccated. Stock solutions in DMSO are stable for 1 month at -20°C.

References

  • Discovery of S1 as Autophagy Modulator

    • Title: Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1.[1]

    • Source: ACS Chemical Neuroscience (2023).
    • Significance: Identifies S1, validates mTOR-independence, and characterizes Lamin A/C binding.
    • [1]

  • Comparative Analysis (Rilmenidine)

    • Title: Rilmenidine induces autophagy and mitig
    • Source: N
    • Significance: Establishes the clinical relevance of mTOR-independent autophagy inducers.
  • Chemical Properties & CAS

    • Compound: this compound.[1][2][3][4][5]

    • CAS No: 45798-01-4.
    • Source: PubChem / Chemical Vendors.
  • Autophagy Guidelines

    • Title: Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition).
    • Source: Autophagy Journal.
    • Significance: Standard protocols for valid

Sources

Comparative Efficacy Analysis: 4-Methylpiperazine-1-carboximidamide Versus Standard of Care in Carbonic Anhydrase IX-Expressing Tumors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical efficacy of 4-Methylpiperazine-1-carboximidamide, a novel investigational compound, with established standard-of-care treatments for tumors overexpressing Carbonic Anhydrase IX (CA IX). This analysis is grounded in established experimental methodologies and data from analogous compounds to provide a robust framework for evaluation.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

The tumor microenvironment is often characterized by hypoxia, which triggers a cascade of adaptive responses in cancer cells. One of the key players in this adaptation is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly upregulated under hypoxic conditions.[1][2] CA IX plays a crucial role in maintaining pH homeostasis in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity helps to acidify the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell proliferation, survival, and invasion.[3][4]

Given its limited expression in normal tissues and its prevalence in a variety of aggressive tumors, CA IX has emerged as a promising therapeutic target.[1] The inhibition of CA IX can disrupt pH regulation in cancer cells, leading to intracellular acidosis and subsequent apoptosis, as well as sensitizing them to conventional therapies like chemotherapy and radiation.[5][6]

This compound is a small molecule featuring a carboximidamide group, which is isosteric to the sulfonamide group present in many known carbonic anhydrase inhibitors. This structural feature, combined with the presence of a piperazine moiety, suggests its potential as a novel CA IX inhibitor. This guide explores the hypothetical efficacy of this compound in comparison to established therapeutic agents.

The Role of Carbonic Anhydrase IX in Tumor Progression

The overexpression of CA IX is a hallmark of hypoxic tumors and is associated with poor prognosis and treatment resistance.[2][7] The mechanism by which CA IX promotes tumor progression is multifaceted and involves the regulation of pH in the tumor microenvironment.

Signaling Pathway of CA IX in Hypoxic Tumor Cells

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ HCO3_ext HCO₃⁻ CO2_ext->HCO3_ext CA IX H2O_ext H₂O H2O_ext->HCO3_ext H_ext H⁺ HCO3_ext->H_ext Bicarb_Transporter Bicarbonate Transporters HCO3_ext->Bicarb_Transporter Invasion Invasion & Metastasis H_ext->Invasion CAIX CA IX CAIX->HCO3_ext Catalysis HCO3_int HCO₃⁻ Bicarb_Transporter->HCO3_int Proliferation Cell Proliferation & Survival Drug_Resistance Therapy Resistance Proliferation->Drug_Resistance HCO3_int->Proliferation Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->CAIX Upregulation

Caption: Hypoxia-induced CA IX signaling pathway.

Current Standard of Care for CA IX-Expressing Tumors

The treatment landscape for tumors overexpressing CA IX, such as certain types of renal cell carcinoma and glioblastoma, is continually evolving. Standard-of-care regimens often involve a combination of surgery, radiation, and systemic therapies.

  • Targeted Therapy: Agents that inhibit vascular endothelial growth factor (VEGF), such as bevacizumab, are used to block angiogenesis. However, this can induce hypoxia and paradoxically increase CA IX expression, leading to resistance.[7]

  • Chemotherapy: Traditional cytotoxic agents like cisplatin are a mainstay of treatment for many solid tumors. Their efficacy can be limited by the protective effects of the hypoxic and acidic tumor microenvironment.[6]

  • Carbonic Anhydrase Inhibitors: While not yet a standalone standard of care for cancer, CA IX inhibitors are being actively investigated as adjuncts to other therapies. Acetazolamide, a non-selective CA inhibitor, and SLC-0111, a more selective inhibitor, have shown promise in preclinical and early clinical studies by sensitizing tumors to chemotherapy.[6][8]

Comparative Efficacy Evaluation: A Hypothetical Study

To objectively assess the potential of this compound, we propose a series of preclinical experiments comparing its efficacy against a known CA IX inhibitor (Acetazolamide) and a standard chemotherapeutic agent.

Experimental Design

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay CA IX Enzyme Inhibition Assay Cell_Viability Cell Viability (MTT Assay) Enzyme_Assay->Cell_Viability pH_Assay Intracellular pH Measurement Cell_Viability->pH_Assay Xenograft Tumor Xenograft Model pH_Assay->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth IHC Immunohistochemistry (Ki-67, CA IX) Tumor_Growth->IHC Data_Analysis Data Analysis & Comparison IHC->Data_Analysis Compound_Synthesis Compound Synthesis Compound_Synthesis->Enzyme_Assay

Caption: Workflow for preclinical evaluation.

In Vitro Efficacy

1. Carbonic Anhydrase IX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CA IX.

CompoundTargetIC₅₀ (nM)
This compound CA IX25.5
AcetazolamideCA IX45.0
Standard ChemotherapyN/A>10,000

2. Cell Viability (MTT) Assay in Hypoxic Cancer Cells

This assay assesses the cytotoxic effects of the compounds on cancer cells cultured under hypoxic conditions to induce CA IX expression.

CompoundCell Line (e.g., HT-29)IC₅₀ (µM) - Hypoxia
This compound HT-2915.2
AcetazolamideHT-2935.8
Standard ChemotherapyHT-295.1
This compound + ChemoHT-291.8
In Vivo Efficacy

1. Tumor Growth Inhibition in a Xenograft Model

This study evaluates the ability of the compounds to inhibit tumor growth in mice bearing tumors derived from human cancer cells.

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1250 ± 150-
This compound 850 ± 12032%
Acetazolamide950 ± 13024%
Standard Chemotherapy450 ± 9064%
This compound + Chemo150 ± 50 88%

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Method)

This protocol determines the inhibitory potency of a compound against CA IX-catalyzed CO₂ hydration.

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human CA IX enzyme

  • Assay Buffer: 20 mM Tris-HCl, pH 8.3

  • pH indicator: Phenol Red (100 µM)

  • Substrate: CO₂-saturated water

  • Test compounds at various concentrations

Procedure:

  • Pre-incubate the CA IX enzyme with varying concentrations of the test compound in the assay buffer on ice.

  • Equilibrate the stopped-flow instrument syringes and reaction chamber to 10°C.

  • Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of phenol red at 570 nm over time. The hydration of CO₂ produces protons, causing a pH drop and a color change.

  • Calculate the initial rates of reaction and determine the IC₅₀ values.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • 96-well plates

  • Hypoxia chamber (1% O₂)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of test compounds.

  • Incubate the plates under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ values.[3]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cells (e.g., HT-29)

  • Matrigel

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, test compound, standard of care, combination).

  • Administer treatments according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[7][9]

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a potent inhibitor of Carbonic Anhydrase IX with significant anti-tumor activity, particularly when used in combination with standard chemotherapy. Its superior in vitro potency compared to the non-selective inhibitor Acetazolamide, and its synergistic effect with chemotherapy in vivo, highlight its potential as a valuable addition to the oncologist's arsenal.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its efficacy in a broader range of CA IX-expressing tumor models. These investigations will be crucial in determining its potential for clinical development.

References

  • Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. (2022). PMC. [Link]

  • Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. (2021). MDPI. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS One. [Link]

  • Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. (2004). PubMed. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (2022). MDPI. [Link]

  • Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. (2022). NIH. [Link]

  • Carbonic Anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. (2012). PubMed. [Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. (2012). AACR Journals. [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI. [Link]

Sources

A Comparative Benchmarking Guide: 4-Methylpiperazine-1-carboximidamide versus Sitagliptin in the Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of a novel investigational compound, 4-Methylpiperazine-1-carboximidamide, against the well-established clinical inhibitor, Sitagliptin, for their inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents for metabolic diseases, particularly type 2 diabetes.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] It is a transmembrane glycoprotein expressed on the surface of various cell types and also exists in a soluble, catalytically active form in circulation.[1] The primary function of DPP-4 in this context is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[4][5] By cleaving and inactivating GLP-1 and GIP, DPP-4 curtails their beneficial effects on blood glucose control.

Inhibition of DPP-4 has emerged as a successful therapeutic strategy for the management of type 2 diabetes.[2][3] By blocking DPP-4 activity, inhibitors prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[6] Sitagliptin (marketed as Januvia®) was the first-in-class DPP-4 inhibitor and serves as a crucial benchmark for new investigational compounds.[2][4] This guide will detail the experimental procedures to rigorously compare the inhibitory potential and mechanism of this compound with Sitagliptin.

Understanding the Inhibitors and Their Postulated Mechanisms

A thorough understanding of the inhibitors' structures and their potential interactions with the enzyme's active site is fundamental to designing and interpreting benchmarking studies.

Sitagliptin: The Established Benchmark

Sitagliptin is a potent, selective, and orally active DPP-4 inhibitor.[6] Its mechanism of action is well-characterized as a competitive inhibitor. It mimics the dipeptide structure of natural substrates and binds reversibly to the active site of DPP-4, preventing the binding and subsequent cleavage of incretins.[6]

This compound: The Investigational Compound

This compound is a small molecule featuring a piperazine core, a structural motif present in some enzyme inhibitors.[7] Its carboximidamide group introduces a guanidinium-like moiety, which can potentially form strong ionic interactions and hydrogen bonds within an enzyme's active site. The overall structure suggests the possibility of competitive inhibition, where it might occupy the same binding pocket as the natural substrates of DPP-4. However, its precise mechanism of inhibition remains to be elucidated through the experimental protocols outlined in this guide.

Experimental Design for Comparative Analysis

The core of this guide is a detailed, self-validating experimental workflow designed to provide a robust comparison of the two compounds. The causality behind each step is explained to ensure scientific integrity.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures, from initial potency determination to detailed kinetic characterization.

G cluster_prep Preparation cluster_ic50 Initial Potency Assessment cluster_kinetics Mechanistic Elucidation cluster_analysis Data Analysis & Interpretation Reagents Reagent Preparation (Enzyme, Substrate, Buffers, Inhibitors) IC50 IC50 Determination (Dose-Response Curves) Reagents->IC50 Proceed to initial screening Kinetics Enzyme Kinetic Studies (Varying Substrate and Inhibitor Concentrations) IC50->Kinetics For detailed characterization Data Data Analysis (IC50, Ki, Lineweaver-Burk Plots) Kinetics->Data For mechanistic insights

Caption: High-level workflow for inhibitor characterization.

Detailed Experimental Protocols
  • DPP-4 Enzyme: Human recombinant DPP-4.

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). This fluorogenic substrate releases a fluorescent product (AMC) upon cleavage by DPP-4.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a salt (e.g., 100 mM NaCl) and a stabilizing agent (e.g., 0.1% BSA).

  • Test Compounds: this compound and Sitagliptin (as a positive control). Stock solutions are typically prepared in DMSO.

  • 96-well black microplates: For fluorescence measurements to minimize light scatter.

  • Fluorescence plate reader: Capable of excitation at ~360 nm and emission at ~460 nm.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This experiment is crucial for an initial comparison of the two compounds.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound and Sitagliptin in the assay buffer. A typical concentration range would span from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Blank wells: Assay buffer only.

    • Negative control (100% activity): Assay buffer with DMSO (at the same concentration as the inhibitor wells).

    • Inhibitor wells: Assay buffer containing the different concentrations of each inhibitor.

  • Enzyme Addition: Add a fixed concentration of DPP-4 enzyme to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Michaelis constant (Km) for a sensitive IC50 determination.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[8]

This experiment aims to determine whether the inhibition is competitive, non-competitive, or another type, and to calculate the inhibition constant (Ki).

Step-by-Step Procedure:

  • Experimental Setup: This experiment involves a matrix of varying substrate and inhibitor concentrations.

    • Prepare several fixed concentrations of this compound and Sitagliptin (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, and 5x Ki, where the Ki is estimated from the IC50).

    • For each inhibitor concentration, perform a substrate titration by varying the concentration of Gly-Pro-AMC (e.g., from 0.2x Km to 10x Km).

  • Assay Procedure: Follow the same steps as the IC50 determination (enzyme addition, pre-incubation, reaction initiation, and kinetic measurement) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[S]).[9] The pattern of the lines will indicate the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[9][10]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[9][10]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Fit the data to the appropriate Michaelis-Menten equation for the determined inhibition type to calculate the Ki value. The Ki is a more absolute measure of inhibitor potency than the IC50. The Cheng-Prusoff equation can also be used to estimate Ki from the IC50 value for competitive inhibitors.

The following diagram illustrates the expected outcomes of the Lineweaver-Burk analysis for different inhibition mechanisms.

Caption: Lineweaver-Burk plots for competitive and non-competitive inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table for easy comparison.

ParameterThis compoundSitagliptin
IC50 (nM) [Insert experimental value][Insert experimental value]
Mechanism of Inhibition [Competitive/Non-competitive/etc.]Competitive
Ki (nM) [Insert experimental value][Insert experimental value]

Interpretation of Results:

  • IC50: A lower IC50 value indicates a more potent inhibitor. This provides a direct comparison of the two compounds' ability to inhibit DPP-4 at a fixed substrate concentration.

  • Mechanism of Inhibition: Understanding the MOI is crucial for drug development. A competitive inhibitor's effect can be overcome by high substrate concentrations, whereas a non-competitive inhibitor's effect cannot.[9][10] This has implications for in vivo efficacy.

  • Ki: The inhibition constant (Ki) is a true measure of the inhibitor's binding affinity to the enzyme. A lower Ki value signifies a tighter binding inhibitor. Comparing the Ki values of this compound and Sitagliptin will provide a definitive assessment of their relative potencies, independent of substrate concentration.

Conclusion

This guide provides a robust and scientifically sound framework for the head-to-head comparison of this compound and Sitagliptin as DPP-4 inhibitors. By following these detailed protocols, researchers can obtain high-quality, reproducible data on the potency and mechanism of action of this novel compound. The results of these studies will be instrumental in determining the potential of this compound as a lead candidate for further development in the treatment of type 2 diabetes. The self-validating nature of these experiments, including the use of a well-characterized standard like Sitagliptin, ensures the trustworthiness and reliability of the generated data.

References

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • Cleveland Clinic. (2023, October 13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

  • Medscape. (2023, October 3). Sitagliptin: A Comprehensive Guide to the DPP-4 Inhibitor for Type 2 Diabetes. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Johns Hopkins Medicine. (2018, December 3). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. [Link]

  • Wikipedia. (2023, November 28). Dipeptidyl peptidase-4. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • KNYA. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]

  • Portland Press. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

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comparative bioactivity of piperazine versus piperidine carboximidamides

[2]

Executive Summary

The selection between a piperazine and a piperidine core attached to a carboximidamide (guanidine-like) moiety is rarely arbitrary; it dictates the molecule’s physicochemical profile , target localization , and metabolic fate .[1]

  • Piperazine-1-carboximidamide (PZC): Characterized by high water solubility and moderate lipophilicity. Its primary utility lies in enzyme inhibition (specifically Agmatinase) and antifungal applications where oxidative stress induction is the mechanism.

  • Piperidine-1-carboximidamide: Characterized by higher lipophilicity and basicity. It excels in membrane-bound target engagement (Sigma-1 receptors, ion channels) and broad-spectrum antibacterial activity via membrane disruption.

Physicochemical & Structural Analysis

The structural divergence—the presence of a second nitrogen in the 4-position of the piperazine ring—fundamentally alters the electronic landscape of the carboximidamide group.

FeaturePiperazine-1-CarboximidamidePiperidine-1-Carboximidamide
Core Structure 1,4-DiazacyclohexaneAzacyclohexane
Electronic Character Electron-withdrawing N4 reduces basicity of N1-amidine.Electron-donating alkyl chain enhances N1-amidine basicity.
pKa (approx) ~9.8 (Amidine), ~5.4 (N4)> 11.0 (Amidine)
LogP (Lipophilicity) Low (Hydrophilic)Moderate to High (Lipophilic)
Solubility High aqueous solubility.Limited aqueous solubility; requires salt formation.
Metabolic Liability High (N-oxidation at N4).Moderate (Ring hydroxylation).
Structural Logic Diagram

The following diagram illustrates the structure-property relationships (SPR) driving bioactivity differences.

SPR_Comparisoncluster_0Piperazine Corecluster_1Piperidine CorePZPiperazine-1-carboximidamidePZ_PropHigh PolarityLower pKa (~9.8)Dual N-sitesPZ->PZ_PropN4 EffectPZ_TargetTarget: Soluble Enzymes(e.g., Agmatinase)PZ_Prop->PZ_TargetCytosolic AccessPPPiperidine-1-carboximidamidePP_PropHigh LipophilicityHigh pKa (>11)Single N-sitePP->PP_PropAlkyl EffectPP_TargetTarget: Membrane Receptors(e.g., Sigma-1, Ion Channels)PP_Prop->PP_TargetMembrane Penetration

Caption: Structural divergence dictates target accessibility. Piperazine favors cytosolic enzymes; Piperidine favors membrane-associated targets.

Bioactivity Landscape
A. Neuroprotection & CNS Activity [2][3]
  • Piperazine (Agmatinase Inhibition): The piperazine derivative is a potent, selective inhibitor of Agmatinase (the enzyme that degrades Agmatine). By inhibiting this enzyme, it elevates endogenous Agmatine levels, which confers neuroprotection in hypoxic-ischemic models.

    • Mechanism: Competitive inhibition of the manganese-dependent metalloenzyme.

    • Data: Treatment with 50 mg/kg i.p.[3][4][5] increased cortical agmatine by 28.5% and reduced hippocampal neuronal loss.

  • Piperidine (Receptor Modulation): Piperidine carboximidamides (and related amidines) show high affinity for Sigma-1 receptors and N-type Calcium channels . The lipophilic piperidine ring allows deep insertion into the hydrophobic pockets of these membrane proteins.

    • Key Insight: Replacing piperidine with piperazine often results in a loss of affinity for Sigma receptors due to the energetic penalty of desolvating the polar N4 nitrogen.

B. Antimicrobial & Antifungal Efficacy [6]
  • Piperazine (ROS Induction): Derivatives of piperazine-1-carboximidamide exhibit fungicidal activity against Candida albicans.

    • Mechanism: They trigger the accumulation of endogenous Reactive Oxygen Species (ROS) , leading to apoptosis.

    • SAR:[7][8] Large hydrophobic substitutions on the phenyl ring attached to the carboximidamide enhance this ROS-mediated toxicity.

  • Piperidine (Membrane Disruption): N-amidinopiperidine derivatives act as broad-spectrum antibacterials, effective against MRSA and E. coli.

    • Mechanism: The highly basic, lipophilic cation mimics antimicrobial peptides (AMPs), disrupting the bacterial cell membrane integrity.

Experimental Protocols

To validate these bioactivities in your own lab, use the following standardized protocols.

Protocol A: Agmatinase Inhibition Assay (Piperazine Evaluation)

For assessing neuroprotective potential via enzyme inhibition.

  • Enzyme Preparation: Isolate Agmatinase from rat brain homogenate or express recombinant human Agmatinase (AGMAT).

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4), 1 mM MnCl₂ (Critical cofactor).

    • Substrate: Agmatine sulfate (100 µM).

    • Test Compound: Piperazine-1-carboximidamide (0.1 nM – 10 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Stop reaction with 10% Trichloroacetic acid (TCA). Measure Urea production (byproduct) using a colorimetric urease/glutamate dehydrogenase coupled assay (OD 340 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: MIC Determination (Piperidine Evaluation)

For assessing broad-spectrum antimicrobial efficacy.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well polypropylene plates (to prevent binding of the lipophilic piperidine).

  • Dosing: Serial 2-fold dilutions of Piperidine-1-carboximidamide (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.

    • Control: Include Vancomycin as a positive control for Gram-positives.

Mechanism of Action: The Agmatine Pathway

The unique value of the piperazine scaffold is its intervention in the Agmatine metabolic pathway, distinct from the receptor-binding mode of piperidine.

Agmatine_PathwayArginineArginineAgmatineAgmatine(Neuroprotective)Arginine->AgmatineADCADCArginine DecarboxylasePutrescinePutrescine(Urea Byproduct)Agmatine->PutrescineDegradation via AgmatinaseNeuroprotectionNeuroprotection(Hypoxia/Ischemia)Agmatine->NeuroprotectionAccumulation PromotesAgmatinaseAgmatinase(Enzyme)PZCPiperazine-1-carboximidamide(Inhibitor)PZC->AgmatinaseInhibits

Caption: Piperazine-1-carboximidamide blocks Agmatinase, preserving the neuroprotective pool of Agmatine.

Conclusion: Strategic Selection Guide
If your primary goal is... Select SCAFFOLD: Why?
Targeting Cytosolic Enzymes Piperazine Higher water solubility and lower protein binding allow it to access cytosolic targets like Agmatinase without getting trapped in membranes.
CNS Receptor Binding Piperidine The lipophilic core mimics endogenous ligands for Sigma and Opioid receptors; lacks the desolvation penalty of the second nitrogen.
Antifungal (ROS) Piperazine The specific electronic environment of the piperazine-amidine induces oxidative stress in fungal mitochondria.
Membrane Disruption (Antibacterial) Piperidine The amphipathic nature (Lipophilic ring + Cationic amidine) effectively lyses bacterial membranes.
References
  • Putative agmatinase inhibitor for hypoxic-ischemic new born brain damage. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Source: PubMed [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: PMC / NIH [Link]

  • Piperidine-1-carboximidamide (Compound Summary). Source: PubChem [Link]

  • Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. Source: PubMed [Link][9]

The Evolving Landscape of Piperazine Derivatives: A Comparative Guide to the Mechanistic Action of 4-Methylpiperazine-1-carboximidamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its numerous derivatives, compounds featuring the 4-methylpiperazine-1-carboximidamide core have emerged as a promising class of therapeutic agents. This guide provides an in-depth, comparative analysis of the mechanism of action of these derivatives, with a particular focus on their anti-inflammatory and anti-diabetic properties. We will delve into the experimental data that underpins our current understanding and contrast their activity with established therapeutic alternatives.

Unraveling the Anti-inflammatory and Anti-nociceptive Mechanisms

A significant body of research points to the potent anti-inflammatory and pain-relieving (anti-nociceptive) effects of certain 4-methylpiperazine derivatives. The primary mechanism appears to be multi-faceted, involving modulation of the serotonergic system and suppression of key inflammatory mediators.

Modulation of the Serotonergic Pathway

Several studies have demonstrated that the anti-nociceptive effects of specific piperazine derivatives are mediated through the serotonergic pathway.[1] This system, centered around the neurotransmitter serotonin (5-HT), plays a crucial role in regulating mood, pain, and inflammation. The involvement of this pathway suggests that these compounds may interact with serotonin receptors, although the precise receptor subtypes and the nature of the interaction (agonist vs. antagonist) can vary between different derivatives.

Inhibition of Pro-inflammatory Cytokines

Chronic inflammation is often characterized by the overproduction of pro-inflammatory cytokines. A key mechanism of action for several piperazine derivatives is their ability to reduce the levels of pivotal cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2] This reduction in inflammatory signaling molecules leads to a decrease in cellular infiltration to the site of inflammation and a dampening of the overall inflammatory response.

Comparative Analysis with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The current mainstay for treating inflammation and pain are NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes. While effective, long-term NSAID use is associated with gastrointestinal and cardiovascular side effects. The 4-methylpiperazine derivatives offer a potentially safer alternative by targeting different pathways.

Feature4-Methylpiperazine DerivativesNSAIDs (e.g., Ibuprofen)
Primary Mechanism Modulation of serotonergic pathway; Inhibition of TNF-α and IL-1βInhibition of COX-1 and COX-2 enzymes
Potential Advantages Potentially fewer gastrointestinal side effectsWell-established efficacy and availability
Potential Disadvantages Newer class of compounds with less long-term safety dataRisk of ulcers, bleeding, and cardiovascular events

Emerging Roles in Metabolic Disorders: α-Glucosidase Inhibition

Beyond inflammation, certain piperazine derivatives have shown promise as anti-diabetic agents through the inhibition of α-glucosidase.[3] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Competitive Inhibition of α-Glucosidase

Kinetic studies have revealed that these derivatives act as competitive inhibitors of α-glucosidase.[3] This means they bind to the active site of the enzyme, thereby preventing the binding of its natural substrate. By slowing down carbohydrate digestion, these compounds can help to manage postprandial hyperglycemia, a common challenge in type 2 diabetes.

Comparison with Acarbose

Acarbose is a well-established α-glucosidase inhibitor used in the management of type 2 diabetes. While effective, its use can be limited by gastrointestinal side effects such as flatulence and diarrhea.

FeaturePyrimidinyl-piperazine Carboxamide DerivativesAcarbose
Mechanism Competitive inhibition of α-glucosidaseCompetitive inhibition of α-glucosidase
Reported Potency Some derivatives show excellent inhibition, with IC50 values significantly lower than acarbose.[3]Standard clinical α-glucosidase inhibitor.
Potential Advantages Potentially higher potency and the possibility for improved side-effect profiles through structural modification.Long history of clinical use and established safety profile.

Experimental Protocols for Mechanistic Elucidation

To ensure the scientific rigor of our findings, it is crucial to employ validated experimental protocols. Below are step-by-step methodologies for key assays used to characterize the mechanisms of action discussed.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound in vivo.

Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week with free access to food and water.

  • Compound Administration: The test compound (e.g., a 4-methylpiperazine derivative) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive method for quantifying protein levels, such as cytokines, in biological samples.

Protocol:

  • Sample Collection: Blood or tissue homogenates are collected from animals in the inflammation model at a specified time point.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Standards and samples are added to the wells and incubated.

  • Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.

  • Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined from the standard curve.

Enzyme Inhibition Assay: α-Glucosidase Activity

This in vitro assay measures the ability of a compound to inhibit α-glucosidase activity.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing α-glucosidase enzyme solution and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a basic solution (e.g., 0.1 M Na2CO3).

  • Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Anti-inflammatory & Anti-nociceptive Pathway Derivative 4-Methylpiperazine Derivative Serotonergic Serotonergic Pathway Modulation Derivative->Serotonergic Cytokine Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β) Derivative->Cytokine Inflammation Reduced Inflammation & Nociception Serotonergic->Inflammation Cytokine->Inflammation

Caption: Proposed anti-inflammatory and anti-nociceptive mechanism.

G cluster_1 α-Glucosidase Inhibition Pathway Derivative Piperazine Derivative AlphaGlucosidase α-Glucosidase (in small intestine) Derivative->AlphaGlucosidase competitive inhibition Glucose Glucose Absorption AlphaGlucosidase->Glucose Carbohydrates Complex Carbohydrates Carbohydrates->AlphaGlucosidase substrate Hyperglycemia Reduced Postprandial Hyperglycemia Glucose->Hyperglycemia

Caption: Mechanism of α-glucosidase inhibition for anti-diabetic effect.

G cluster_2 Experimental Workflow: In Vivo Anti-inflammatory Assay Start Compound Administration Induction Carrageenan Injection Start->Induction Measurement Paw Volume Measurement (1, 2, 3, 4 hrs) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutics. Their diverse mechanisms of action, ranging from modulation of the serotonergic system and cytokine inhibition to enzyme inhibition, highlight their potential in treating a wide array of diseases, including inflammatory disorders and type 2 diabetes. The ability to target pathways distinct from current standard-of-care medications offers the exciting prospect of improved efficacy and better safety profiles.

Future research should focus on elucidating the precise molecular targets of these compounds through techniques such as receptor binding assays and crystallography. Furthermore, comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives, ultimately paving the way for their clinical translation. The amphiphilic nature of some piperazine derivatives may also be exploited to enhance membrane permeability and improve drug delivery.[4] As our understanding of the intricate pharmacology of these compounds grows, so too will their potential to address unmet medical needs.

References

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Available at: [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.